molecular formula C34H67O10P B1228641 Dimyristoyl phosphatidylglycerol CAS No. 57618-28-7

Dimyristoyl phosphatidylglycerol

Cat. No.: B1228641
CAS No.: 57618-28-7
M. Wt: 666.9 g/mol
InChI Key: BPHQZTVXXXJVHI-AJQTZOPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditetradecanoyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both tetradecanoyl (myristoyl). It is a conjugate acid of a ditetradecanoyl phosphatidylglycerol(1-).

Properties

CAS No.

57618-28-7

Molecular Formula

C34H67O10P

Molecular Weight

666.9 g/mol

IUPAC Name

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31-,32+/m0/s1

InChI Key

BPHQZTVXXXJVHI-AJQTZOPKSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC

Synonyms

1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
1,2-dimyristoyl-sn-glycerol-3-phosphoglycerol
dimyristoyl phosphatidylglycerol
dimyristoylphosphatidylglycerol
DMPG

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimyristoyl Phosphatidylglycerol (DMPG)

Dimyristoyl phosphatidylglycerol (DMPG) is a synthetic, saturated phospholipid that plays a crucial role in various scientific and pharmaceutical applications. Its unique physicochemical properties make it an essential component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, and a valuable tool in the study of biological membranes. This guide provides a comprehensive overview of DMPG, including its chemical and physical properties, detailed experimental protocols for its use, and its role in biological and pharmaceutical contexts.

Physicochemical Properties of DMPG

DMPG is an amphiphilic molecule, consisting of a hydrophilic glycerol (B35011) headgroup attached to a phosphate (B84403) group, and two hydrophobic myristoyl (14-carbon) acyl chains. This structure allows it to self-assemble into bilayers in aqueous environments, forming vesicles or liposomes. The sodium salt of DMPG is commonly used in research and pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize the key quantitative properties of DMPG and its sodium salt.

Property Value (DMPG) Value (DMPG, Sodium Salt) References
Molecular Weight 666.9 g/mol 688.8 g/mol [1][2][3][4]
Molecular Formula C₃₄H₆₇O₁₀PC₃₄H₆₆NaO₁₀P[1][2][3]
Exact Mass 666.44718533 g/mol 688.42912958 Da[1][3]
Topological Polar Surface Area 149 Ų152 Ų[1][2][3]
Hydrogen Bond Donor Count 3-[1]
Hydrogen Bond Acceptor Count 10-[1]
Rotatable Bond Count 36-[1]
Purity ->98%
Solubility -Chloroform (B151607): 2 mg/ml[4]
Thermodynamic and Aggregation Properties Value Conditions References
Critical Micelle Concentration (CMC) 11 µMAqueous solution[5]
Gel-Liquid Crystal Transition Temp (Tm) 23.5 °CAqueous dispersion[6]
High-Order Transition Temp (T*) 31.7 °CAqueous dispersion[6]
Stable Gel Phase Transition Temp (T(I)) 40-42 °CAfter 14-day aging at 40°C[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DMPG, from its synthesis to its application in forming drug delivery vehicles.

Chemical Synthesis of DMPG (Adapted from DMPC Synthesis)

The synthesis of DMPG can be achieved via Steglich esterification, a common method for forming esters from an acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This protocol is adapted from a similar synthesis for 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC).[7][8][9]

Materials:

  • sn-glycero-3-phospho-rac-(1-glycerol) (GPG)

  • Myristic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Chloroform

  • Silica (B1680970) gel

Procedure:

  • Preparation of Silica-GPG Complex: Dissolve GPG in methanol (B129727) and add it dropwise to silica gel. Concentrate the mixture under vacuum at 40°C for 1 hour, followed by 80°C for 1 hour to form a dry silica-GPG complex.

  • Esterification Reaction: In a screw-capped flask, combine the silica-GPG complex, myristic acid, DCC, and DMAP in chloroform. A typical molar ratio would be GPG:myristic acid:DCC:DMAP = 1.0:4.8:4.8:2.5.[8]

  • Reaction Conditions: Purge the flask with nitrogen, seal it, and heat at 45°C for 72 hours with continuous stirring.

  • Purification: After the reaction, the product (DMPG) is purified to remove by-products such as dicyclohexylurea and unreacted starting materials. This typically involves sequential recrystallization from appropriate solvents like ethyl acetate (B1210297) and acetone.[8]

  • Characterization: Confirm the structure and purity of the synthesized DMPG using techniques such as ¹H-NMR, ¹³C-NMR, ³¹P-NMR, FTIR, and mass spectrometry.

Preparation of DMPG-Containing Liposomes by Thin-Film Hydration

This is the most common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (SUVs or LUVs).[10][11][12]

Materials:

  • DMPG (and other lipids like DMPC or cholesterol, if making a mixed lipid system)

  • Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

Procedure:

  • Lipid Film Formation: Dissolve the desired amount of DMPG and any other lipids in the organic solvent in a round-bottom flask.[11]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (for DMPG, >24°C) to evaporate the solvent. This will form a thin, uniform lipid film on the inner surface of the flask.[11]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[11]

  • Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should also be above the Tm of the lipids. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This process causes the lipid sheets to swell and detach from the glass wall, forming multilamellar vesicles (MLVs).[10][12]

  • (Optional) Sizing: To produce unilamellar vesicles of a defined size, the MLV suspension can be further processed by:

    • Sonication: Using a probe sonicator or a bath sonicator to form small unilamellar vesicles (SUVs).[12][13]

    • Extrusion: Passing the MLVs through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).[11][13]

Drug Encapsulation in DMPG Liposomes

DMPG liposomes can encapsulate both hydrophilic and lipophilic drugs.

  • For Hydrophilic Drugs: Dissolve the drug in the aqueous buffer used for the hydration step of the thin-film method. The drug will be entrapped in the aqueous core of the liposomes.[10][12]

  • For Lipophilic Drugs: Add the drug to the lipid mixture in the organic solvent during the lipid film formation step. The drug will be incorporated into the lipid bilayer of the liposomes.[10]

After encapsulation, unencapsulated drug is typically removed by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Role in Drug Delivery and Membrane Research

DMPG is a versatile phospholipid with significant applications in both pharmaceutical sciences and basic research.

Drug Delivery Systems

The anionic nature of DMPG's headgroup is a key feature in its application in drug delivery.

  • Enhanced Stability: The negative charge on the surface of DMPG-containing liposomes creates electrostatic repulsion between vesicles, preventing aggregation and increasing colloidal stability.

  • Modulation of Drug Release: The inclusion of DMPG can influence the rigidity and permeability of the lipid bilayer, thereby modulating the release rate of encapsulated drugs.

  • Targeting: Negatively charged liposomes are recognized by macrophages, which can be exploited for targeted drug delivery to these cells.[10] For example, DMPG has been used in the formulation of nanocochleates for the oral delivery of methotrexate (B535133), an anticancer drug.[14][15]

Model Membranes and Protein Interactions

DMPG is widely used to create artificial membranes that mimic the negatively charged surfaces of biological membranes, such as those found in bacteria.

  • Protein Folding and Function: The charge of the lipid headgroup can significantly influence the structure and function of membrane proteins. Studies have shown that specific charge-mediated interactions between the positive residues of outer membrane proteins (OMPs) and the negatively charged DMPG are crucial for the proper folding and stability of these proteins within the membrane.[16]

  • Biophysical Studies: DMPG bilayers are used in a variety of biophysical techniques to study lipid phase behavior, membrane fusion, and the interaction of drugs and other molecules with lipid membranes.[6][17] The complex phase behavior of DMPG, including the formation of an intermediate state during melting, is an area of active research.[18]

Visualizations: Workflows and Logical Relationships

Experimental Workflow: Liposome Preparation and Drug Loading

The following diagram illustrates the standard thin-film hydration method for preparing drug-loaded liposomes.

G cluster_prep Liposome Preparation cluster_sizing Sizing (Optional) cluster_purification Purification A 1. Dissolve DMPG & Lipophilic Drug in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer & Hydrophilic Drug B->C D 4. Formation of Multilamellar Vesicles (MLVs) C->D E Sonication D->E Process F Extrusion D->F Process G Small Unilamellar Vesicles (SUVs) E->G Yields H Large Unilamellar Vesicles (LUVs) F->H Yields I Remove Unencapsulated Drug (e.g., Dialysis, Gel Filtration) G->I H->I J Final Drug-Loaded Liposome Suspension I->J

Caption: Workflow for preparing drug-loaded DMPG liposomes via the thin-film hydration method.

Logical Relationship: DMPG Interaction with Membrane Proteins

This diagram illustrates the role of electrostatic interactions between anionic DMPG lipids and cationic residues on a membrane protein, which is critical for the protein's stability and folding.

G cluster_membrane Cell Membrane Bilayer cluster_protein Membrane Protein DMPG_head DMPG Head Positive_Residue Cationic Residue (e.g., Arg, Lys) DMPG_head->Positive_Residue Electrostatic Interaction Other_lipid_head Neutral Lipid Protein Protein Structure Protein_Function Correct Folding & Function Protein->Protein_Function Enables Positive_Residue->Protein Stabilizes

Caption: DMPG's anionic headgroup stabilizes membrane proteins via electrostatic interactions.

References

An In-depth Technical Guide to Dimyristoyl Phosphatidylglycerol (DMPG): Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG), an anionic phospholipid of significant interest in membrane biophysics and pharmaceutical sciences. We will delve into its molecular structure, physicochemical properties, biological functions, and its critical role in the development of advanced drug delivery systems.

Molecular Structure and Physicochemical Properties

Dimyristoyl phosphatidylglycerol (DMPG) is a synthetic phospholipid characterized by a glycerol (B35011) backbone, two myristic acid acyl chains, and a negatively charged phosphoglycerol head group.[1][2] The myristic acid chains are saturated and each contain 14 carbon atoms.[3] This specific structure imparts distinct biophysical properties that govern its behavior in aqueous environments and its interactions within biological systems.

Chemical Structure

The IUPAC name for DMPG is [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate.[4] Its structure consists of:

  • A stereospecific sn-glycero-3-phospho core : This forms the backbone of the molecule.

  • Two Myristoyl (14:0) Acyl Chains : These saturated fatty acid chains are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. Their length and saturation level are key determinants of the membrane fluidity and phase transition temperature.

  • A rac-Glycerol Head Group : Attached to the phosphate (B84403) group, this glycerol moiety is responsible for the molecule's anionic nature at physiological pH and its hydrophilic character.[2]

DMPG_Structure cluster_glycerol Glycerol Backbone cluster_chains Myristoyl Chains (C14:0) cluster_headgroup Phosphoglycerol Head Group G1 CH₂ G2 CH C1_O O G1->C1_O G3 CH₂ C2_O O G2->C2_O P_O O G3->P_O C1_CO C=O C1_O->C1_CO C1_Chain (CH₂)₁₂-CH₃ C1_CO->C1_Chain C2_CO C=O C2_O->C2_CO C2_Chain (CH₂)₁₂-CH₃ C2_CO->C2_Chain P P P_O->P P_O_neg O⁻ P->P_O_neg P_O_eq =O P->P_O_eq HG_O O P->HG_O HG_CH2 CH₂ HG_O->HG_CH2 HG_CHOH CH(OH) HG_CH2->HG_CHOH HG_CH2OH CH₂OH HG_CHOH->HG_CH2OH

Caption: Molecular structure of Dimyristoyl Phosphatidylglycerol (DMPG).
Physicochemical Data

The key quantitative properties of DMPG are summarized in the table below. These parameters are crucial for predicting its behavior in experimental and formulation settings.

PropertyValueReference(s)
Molecular Formula C₃₄H₆₇O₁₀P (Acid form)[4]
C₃₄H₆₆NaO₁₀P (Sodium salt)[1][3]
Molecular Weight 666.9 g/mol (Acid form)[4]
688.8 g/mol (Sodium salt)[3][5][6]
CAS Number 200880-40-6 (sn-glycerol-3-phosphoglycerol form)[1][3][5]
Purity >98%[5][7]
Phase Transition Temp (Tm) ~23°C (at higher ionic strength)
Appearance White powder[6]
Charge Anionic / Negatively charged[2][8]

Function and Biological Significance

DMPG's functions are intrinsically linked to its structure, particularly its anionic head group and saturated acyl chains.

Membrane Formation and Properties

In aqueous solutions, DMPG molecules self-assemble into lipid bilayers to minimize the exposure of their hydrophobic tails to water.[1] These bilayers can form vesicles, such as liposomes, which are spherical structures enclosing an aqueous core.[9] The negative charge of the DMPG headgroup creates electrostatic repulsion between adjacent molecules, influencing membrane packing and stability.[2] This charge also prevents vesicle aggregation, enhancing the stability of liposomal formulations.[2]

At low ionic strengths, DMPG dispersions exhibit complex thermal behavior, with a broad gel-to-fluid phase transition that can span nearly 17°C.[10] Studies using techniques like Small Angle X-ray Scattering (SAXS) and Differential Scanning Calorimetry (DSC) indicate that this transition involves significant structural changes at the bilayer level.[10] Some research suggests that during this melting transition, DMPG can form highly perforated or porous membranes.

Lipid_Bilayer cluster_bilayer DMPG Lipid Bilayer cluster_upper Upper Leaflet (Aqueous Exterior) cluster_lower Lower Leaflet (Aqueous Interior) h1 PG t1a h1->t1a t1b h1->t1b h2 PG t2a h2->t2a t2b h2->t2b h3 PG t3a h3->t3a t3b h3->t3b h4 PG t4a h4->t4a t4b h4->t4b h5 PG t5a h5->t5a t5b h5->t5b b1a b1b b2a b2b b3a b3b b4a b4b b5a b5b b1 PG b1->b1a b1->b1b b2 PG b2->b2a b2->b2b b3 PG b3->b3a b3->b3b b4 PG b4->b4a b4->b4b b5 PG b5->b5a b5->b5b

Caption: Schematic of DMPG molecules forming a lipid bilayer.
Biological Roles

Phosphatidylglycerol (PG), the class of lipids to which DMPG belongs, is a fundamental component of biological membranes.[8]

  • Bacterial Membranes : PG is a major anionic phospholipid in prokaryotic cells, often comprising up to 20% of the total lipid content.[10] Its negative charge is crucial for electrostatic interactions with membrane proteins and divalent cations, influencing protein folding, transport, and cell wall synthesis.[8]

  • Mitochondrial Membranes : PG serves as a precursor for the synthesis of cardiolipin, a critical phospholipid for the structure and function of the inner mitochondrial membrane.

  • Pulmonary Surfactant : In mammals, PG is a significant component of lung surfactant, where it is thought to play a role in spreading the surfactant layer over the alveolar surface.[8] Its presence in amniotic fluid is a clinical indicator of fetal lung maturity.

Applications in Drug Delivery

DMPG is widely utilized in pharmaceutical formulations, particularly in liposomal drug delivery systems.[4] Its anionic nature and ability to form stable vesicles make it an invaluable excipient for encapsulating and delivering therapeutic agents.[1]

Key benefits of using DMPG in drug delivery include:

  • Enhanced Stability : The negative surface charge imparted by DMPG prevents the aggregation of lipid nanoparticles, thereby increasing the shelf-life and stability of the formulation.[2]

  • Improved Drug Solubilization : As a phospholipid, DMPG can form micelles or liposomes with a hydrophobic core to encapsulate lipophilic drugs, increasing their solubility in aqueous environments like the bloodstream.[4]

  • Facilitated Cellular Uptake : Negatively charged lipid particles are often more likely to penetrate cell membranes, which can enhance the delivery of drugs, including anti-cancer agents, into target cells.[2]

Drug_Delivery_Workflow cluster_formulation Liposome (B1194612) Formulation cluster_delivery Cellular Delivery DMPG DMPG + Other Lipids Hydration Hydration & Sonication/Extrusion DMPG->Hydration Drug Hydrophilic or Lipophilic Drug Drug->Hydration Liposome Drug-Encapsulated DMPG Liposome Hydration->Liposome Self-Assembly Uptake Membrane Fusion or Endocytosis Liposome->Uptake Targeting & Interaction Cell Target Cell Cell->Uptake Release Intracellular Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect Therapeutic Effect

Caption: Workflow for DMPG-based liposomal drug delivery.

Key Experimental Protocols

The study of DMPG and its applications involves several standard biophysical and formulation techniques. Below are outlines of key experimental methodologies.

Preparation of DMPG Liposomes (Thin-Film Hydration Method)

This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles.

Methodology:

  • Lipid Film Formation :

    • Dissolve DMPG and any other lipids (e.g., DMPC, cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for several hours (or overnight) to ensure complete removal of residual solvent.[8]

  • Hydration :

    • Hydrate the dried lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline). The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid with the highest Tm.[8]

    • Agitate the flask (e.g., by vortexing or swirling) to detach the lipid sheets from the glass wall, allowing them to swell and form MLVs.

  • Vesicle Sizing (Optional but Recommended) :

    • To produce unilamellar vesicles (LUVs or SUVs) with a more uniform size distribution, the MLV suspension can be downsized.

    • Extrusion : Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is a gentle method that produces LUVs.[10]

    • Sonication : Use a probe or bath sonicator to apply sonic energy to the MLV suspension, which breaks them down into smaller SUVs.

Determination of Phase Transition Temperature (Tm) by DSC

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermotropic phase behavior of lipids.[2] It measures the heat flow associated with thermal transitions in the material.

Methodology:

  • Sample Preparation : Prepare a DMPG liposome suspension at a known concentration (e.g., 3-5 mM) in the desired buffer.

  • DSC Analysis :

    • Accurately load a specific volume of the liposome suspension into a DSC sample pan. Load an identical volume of buffer into the reference pan.

    • Seal the pans hermetically.

    • Place the pans in the calorimeter and establish a thermal equilibrium at a starting temperature well below the expected Tm (e.g., 10°C).

    • Initiate a temperature scan, heating the sample and reference at a constant rate (e.g., 1°C/min or 60°C/hour).[5]

    • Record the differential heat flow as a function of temperature.

  • Data Interpretation :

    • The phase transition will appear as an endothermic peak on the DSC thermogram.

    • The Tm is defined as the temperature at the peak maximum of the transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak, providing information on the energy of the transition.

    • The cooperativity of the transition is related to the peak's sharpness (width at half-height), with sharper peaks indicating higher cooperativity.[2]

Vesicle Permeability Assay

These assays measure the ability of a substance to cross the DMPG lipid bilayer, providing insights into membrane integrity. A common method involves encapsulating a fluorescent dye.

Methodology:

  • Liposome Preparation : Prepare DMPG vesicles (e.g., LUVs) by hydrating a lipid film with a solution containing a high concentration of a self-quenching fluorescent dye, such as calcein.

  • Removal of External Dye : Separate the dye-loaded liposomes from the unencapsulated, external dye. This is typically done using size-exclusion chromatography (e.g., a Sephadex column). The liposome fraction will elute first.

  • Permeability Measurement :

    • Place the purified liposome suspension in a fluorometer cuvette with a magnetic stirrer.

    • Monitor the baseline fluorescence over time. In intact vesicles, the encapsulated dye is self-quenched, and fluorescence is low.

    • Induce leakage by adding a perturbing agent (e.g., a peptide, a detergent like Triton X-100 for 100% leakage control, or by changing temperature).

    • As the dye leaks out into the larger external volume, it becomes de-quenched, resulting in a measurable increase in fluorescence intensity.

    • The rate of fluorescence increase is proportional to the rate of dye efflux and thus reflects the permeability of the membrane.[1]

Conclusion

Dimyristoyl phosphatidylglycerol is a versatile and fundamentally important phospholipid. Its well-defined chemical structure, anionic nature, and predictable phase behavior make it an excellent component for creating model membranes to study complex biological processes.[8] For drug development professionals, DMPG is a critical excipient that enhances the stability, solubility, and cellular delivery of therapeutic agents within liposomal and other lipid-based nanoparticle formulations. A thorough understanding of its properties and the experimental methods used to characterize it is essential for its effective application in both basic research and pharmaceutical development.

References

Unveiling the Biophysical Profile of DMPG: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Physical Properties of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) for Advanced Research and Pharmaceutical Development.

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core physical properties of the anionic phospholipid, DMPG. This document offers a thorough compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental frameworks.

Core Physical and Chemical Properties of DMPG

DMPG, a synthetic phospholipid, is a cornerstone in the study of biological membranes and a key component in various drug delivery systems.[1] Its distinct anionic nature, conferred by the phosphoglycerol headgroup, governs its interaction with other molecules and its collective behavior in aqueous environments.

Below is a summary of the key physical and chemical properties of DMPG:

PropertyValueReference
Molecular Formula C34H66NaO10P[2][3]
Molecular Weight 688.85 g/mol [2][4]
IUPAC Name sodium; (2R)-2,3-dihydroxypropyl 2-({--INVALID-LINK--phosphoryl}oxy)propanoate[5]
Charge Anionic[6]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) 23 °C (in the presence of >100 mM NaCl)[7][8]
Critical Micelle Concentration (CMC) 11 µM[9]
Area per Molecule ~70 Ų (in the fluid phase with monovalent counter-ions)[6][10]

In-Depth Analysis of Physical Characteristics

Phase Behavior

The thermotropic phase behavior of DMPG is a critical aspect of its physical properties, exhibiting a transition from a more ordered gel phase to a more fluid liquid-crystalline phase. In aqueous dispersions with low ionic strength, DMPG displays a broad gel-to-fluid transition region that spans from approximately 18°C to 35°C.[11] However, in the presence of higher ionic strength (e.g., >100 mM NaCl), this transition sharpens and occurs at a distinct temperature of 23°C, a behavior that is more akin to that of the zwitterionic lipid DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).[7] This dependence on ionic strength highlights the significant role of electrostatic interactions in the packing and phase behavior of DMPG bilayers.

Molecular Structure and Packing

DMPG consists of a glycerol (B35011) backbone, two myristoyl (14:0) fatty acid chains, and a phosphoglycerol headgroup.[3] In a bilayer configuration, the hydrophobic acyl chains orient towards the interior of the membrane, while the hydrophilic phosphoglycerol headgroups face the aqueous environment. The area per lipid molecule in a DMPG bilayer is influenced by factors such as temperature and the presence of counter-ions. For instance, in the fluid phase with monovalent counter-ions like sodium, the area per molecule is approximately 70 Ų.[6][10] The presence of divalent cations, such as calcium, can lead to a condensation of the lipid packing.

Experimental Protocols for Characterization

A precise understanding of the physical properties of DMPG relies on robust experimental methodologies. The following sections detail the protocols for key analytical techniques used to characterize this lipid.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials. For lipids, it is the primary method for determining the gel-to-liquid crystalline phase transition temperature (Tm).

Methodology:

  • Liposome (B1194612) Preparation:

    • A known amount of DMPG is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

    • The film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the expected Tm of the lipid.

    • To obtain unilamellar vesicles, the resulting multilamellar vesicle suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • A precise volume of the liposome suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical volume of the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a range that encompasses the phase transition of DMPG (e.g., from 10°C to 40°C) at a controlled heating rate (e.g., 1°C/minute).

    • The differential heat flow between the sample and the reference is recorded as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

Langmuir-Blodgett Trough for Area Per Molecule Determination

The Langmuir-Blodgett (LB) trough technique is used to form and characterize monolayers of amphiphilic molecules at an air-water interface. This method allows for the determination of the area per molecule.

Methodology:

  • Trough Preparation:

    • The LB trough is thoroughly cleaned with a high-purity solvent (e.g., chloroform, followed by copious rinsing with ultrapure water).

    • The trough is filled with a subphase of known composition (e.g., ultrapure water or a buffered saline solution). The surface is cleaned by aspiration until the surface pressure remains stable upon compression.

  • Monolayer Formation:

    • A solution of DMPG in a volatile, water-immiscible solvent (e.g., chloroform) of a known concentration is prepared.

    • A specific volume of the DMPG solution is carefully deposited onto the subphase surface using a microsyringe.

    • A waiting period of approximately 10-15 minutes is allowed for the solvent to evaporate completely.

  • Isotherm Measurement:

    • The movable barriers of the trough compress the monolayer at a constant rate (e.g., 10 mm/min).

    • The surface pressure is measured using a Wilhelmy plate or a similar sensor as a function of the mean molecular area.

    • The resulting pressure-area isotherm provides information on the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid). Extrapolation of the steepest part of the isotherm to zero pressure gives an estimate of the area per molecule in a condensed state.

Fluorescence Spectroscopy for Critical Micelle Concentration (CMC) Determination

The critical micelle concentration is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy, using a hydrophobic probe like pyrene (B120774), is a sensitive method for determining the CMC of lipids.

Methodology:

  • Sample Preparation:

    • A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared.

    • A series of aqueous solutions with varying concentrations of DMPG are prepared.

    • A small aliquot of the pyrene stock solution is added to each DMPG solution, ensuring the final pyrene concentration is very low (e.g., 1 µM) to avoid altering the micellization process. The solutions are allowed to equilibrate.

  • Fluorescence Measurement:

    • The fluorescence emission spectra of the pyrene in each DMPG solution are recorded using a spectrofluorometer. The excitation wavelength is typically set to around 335 nm.

    • The intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum are measured.

  • Data Analysis:

    • The ratio of the intensities (I1/I3) is plotted against the logarithm of the DMPG concentration.

    • Pyrene's emission spectrum is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, the I1/I3 ratio is relatively high. As micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a decrease in the I1/I3 ratio.

    • The CMC is determined from the inflection point of the sigmoidal curve obtained in the plot of I1/I3 versus log[DMPG].

DMPG in Biological and Pharmaceutical Contexts

Role in Signaling Pathways

Anionic phospholipids (B1166683), including phosphatidylglycerol, are crucial components of cellular membranes and are involved in various signaling pathways. They contribute to the membrane's surface charge, which influences the recruitment and activation of many peripheral membrane proteins. A well-characterized example of phospholipid-based signaling is the Phosphatidylinositol (PI) signaling pathway. While DMPG is not a direct participant in this specific pathway, the principles of how phospholipids are enzymatically modified to generate second messengers are highly relevant.

Phosphatidylinositol_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Diffuses to Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins Ca2_channel IP3-gated Ca2+ channel ER->Ca2_channel Binds to Ca2 Ca2+ Ca2_channel->Ca2 Opens Ca2->Cellular_Response Triggers

Phosphatidylinositol Signaling Pathway.
Experimental Workflow for DMPG-based Drug Delivery Systems

DMPG is frequently incorporated into liposomal drug delivery systems due to its ability to modulate membrane properties and interact with biological systems. The following workflow outlines the key steps in developing and characterizing a DMPG-containing liposomal drug formulation.

Drug_Delivery_Workflow Formulation 1. Liposome Formulation (Thin-film hydration) Extrusion 2. Size Reduction (Extrusion) Formulation->Extrusion Drug_Loading 3. Drug Loading (Active or Passive) Extrusion->Drug_Loading Purification 4. Purification (Size exclusion chromatography) Drug_Loading->Purification Characterization 5. Physicochemical Characterization (DLS, Zeta Potential, Cryo-TEM) Purification->Characterization In_Vitro 6. In Vitro Evaluation (Drug release, Cell viability) Characterization->In_Vitro In_Vivo 7. In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

DMPG Liposome Drug Delivery Workflow.

This comprehensive guide provides a foundational understanding of the physical properties of DMPG, essential for its application in both fundamental research and the development of advanced therapeutic delivery systems. The detailed protocols and visual workflows are intended to facilitate reproducible and high-quality scientific investigation.

References

The Pivotal Role of Dipalmitoylphosphatidylglycerol (DMPG) in Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dipalmitoylphosphatidylglycerol (DMPG), an anionic phospholipid that is a critical component of many bacterial cell membranes. We will delve into its structural and functional significance, its role as a key interaction point for antimicrobial agents, and its influence on bacterial signaling and antibiotic resistance. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visualizations to elucidate complex interactions and workflows.

Core Properties and Function of DMPG in Bacterial Membranes

Dipalmitoylphosphatidylglycerol (DPPG) is a glycerophospholipid distinguished by its glycerol (B35011) head group and two saturated 16-carbon palmitic acid tails. As an anionic phospholipid, it imparts a net negative charge to the bacterial cytoplasmic membrane, a feature that is fundamental to membrane integrity and function. While the overall percentage of phosphatidylglycerol (PG) varies between bacterial species, it is a significant component, particularly in Gram-positive bacteria. For instance, the membrane of Staphylococcus aureus can be composed of 50-65% PG.[1]

The presence of DMPG and other anionic phospholipids (B1166683) is crucial for:

  • Maintaining Membrane Stability: The negative charge contributes to electrostatic repulsion between phospholipid headgroups, influencing lipid packing and overall membrane stability.[2]

  • Regulating Membrane Fluidity: The saturated palmitoyl (B13399708) chains of DMPG lead to a higher phase transition temperature (Tm) compared to unsaturated phospholipids, contributing to a more ordered, less fluid membrane state.[2] This property is critical for bacterial adaptation to environmental stress.

  • Influencing Membrane Protein Function: The charge and physical properties of the lipid environment created by DMPG can modulate the activity of embedded membrane proteins, including transporters and signaling molecules.[3]

  • Serving as an Electrostatic Interaction Hub: The anionic surface is a primary target for cationic molecules, including essential divalent cations like Mg²⁺ and Ca²⁺, as well as antimicrobial peptides (AMPs).[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biophysical properties of DMPG-containing membranes and their interactions.

Table 1: Biophysical Properties of Model Bacterial Membranes

ParameterValueBacterium/Model SystemSignificance
Zeta Potential -44.2 mVEscherichia coliIndicates a strong net negative surface charge, crucial for electrostatic interactions.[6]
-35.6 mVStaphylococcus aureusDemonstrates the significant contribution of anionic lipids to surface charge.[6]
Bilayer Thickness 5.2 ± 0.1 nmDMPG Bilayer on MicaProvides a baseline for studying structural changes upon interaction with molecules like peptides.[7]
Phase Transition (Tm) Decreases in order: PA > PE > PS > PC = PG > PIModel MembranesShows that the PG headgroup contributes to a lower phase transition temperature compared to other phospholipids with the same acyl chains, influencing fluidity.[2]

Table 2: Interaction Parameters with Antimicrobial Peptides (AMPs)

ParameterValuePeptide/Liposome SystemSignificance
Apparent Binding Constant (Ka) 10,000 L·mol⁻¹DD K Peptide with Lecithin LiposomesDemonstrates strong binding to model membranes. The presence of cholesterol, typical in eukaryotes, reduces this binding.[8]
Minimal Inhibitory Concentration (MIC) 8.0 µg/mLGramicidin S against P. aeruginosaRepresents the concentration needed to inhibit bacterial growth, which is related to the peptide's ability to interact with and disrupt the membrane.[4]
0.125 µg/mLPolymyxin B against P. aeruginosaThe lower MIC of Polymyxin B correlates with its higher binding affinity to the lipopolysaccharide (LPS) and anionic components of the outer membrane.[4]
LPS Binding (IC50) 9.6 µg/mLPolymyxin BIndicates high-affinity binding to LPS, a key step for Gram-negative bacterial membrane disruption.[4]

DMPG as a Target for Antimicrobial Peptides (AMPs)

The net negative charge imparted by DMPG makes the bacterial membrane a prime target for cationic AMPs, a class of molecules central to innate immunity and a promising area for new antibiotic development. The interaction is a multi-step process.

  • Electrostatic Attraction: Cationic AMPs are initially attracted to the anionic bacterial surface.[9] This interaction is the critical first step that concentrates the peptides at the membrane.

  • Membrane Insertion and Disruption: Following the initial binding, the amphipathic nature of many AMPs facilitates their insertion into the lipid bilayer. This can lead to membrane permeabilization, pore formation, or complete disruption, ultimately causing cell death.[8]

The specificity of AMPs for bacterial over host membranes is partly due to this charge difference, as mammalian cell membranes are typically zwitterionic and contain cholesterol, which can inhibit AMP binding.[8]

Below is a logical diagram illustrating this interaction pathway.

AMP_Interaction cluster_solution Extracellular Space cluster_membrane Bacterial Membrane cluster_disruption Outcome AMP Cationic AMP (+) DMPG DMPG (-) AMP->DMPG Electrostatic Attraction Pore Membrane Disruption / Pore Formation DMPG->Pore Hydrophobic Interaction & Insertion Membrane Zwitterionic Lipids Death Cell Death Pore->Death

Caption: Logical pathway of antimicrobial peptide interaction with a DMPG-containing membrane.

Role in Signaling: An Indirect Modulator

DMPG is not a direct signaling molecule in the way that second messengers like cyclic di-GMP are.[10] Bacteria primarily rely on two-component signal transduction systems (TCSs) to sense and respond to their environment.[11][12] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[11]

The role of DMPG in signaling is indirect but crucial. The activity of the sensor histidine kinase can be profoundly influenced by the physical properties of the membrane in its immediate vicinity. Changes in membrane fluidity, thickness, or surface charge, all of which are influenced by the DMPG content, can alter the conformation and signaling activity of these sensor proteins. Therefore, DMPG acts as a modulator of signal transduction by shaping the biophysical environment of the sensing machinery.

The diagram below illustrates this indirect regulatory relationship.

DMPG_Signaling cluster_membrane Cell Membrane Env_Stimuli Environmental Stimulus (e.g., pH, Osmolarity) SK Sensor Histidine Kinase Activity Env_Stimuli->SK Directly Senses DMPG DMPG Content Properties Membrane Biophysical Properties (Fluidity, Charge, Thickness) DMPG->Properties Determines Properties->SK Modulates Conformation RR Response Regulator (Phosphorylation) SK->RR Phosphorylates Gene_Exp Gene Expression (Adaptation) RR->Gene_Exp Regulates

Caption: Indirect modulation of a two-component system by DMPG via membrane properties.

Involvement in Antibiotic Resistance

Bacteria can develop resistance to cationic antibiotics by altering the electrostatic properties of their cell membrane. One of the primary mechanisms involves reducing the net negative charge to decrease the binding of positively charged drugs. The MprF (multiple peptide resistance factor) protein is a key player in this process. MprF is an enzyme that modifies anionic phospholipids like PG with L-lysine, creating lysyl-phosphatidylglycerol (L-PG). This modification introduces a positive charge from the lysine, effectively neutralizing the negative charge of the phosphate (B84403) group and reducing the overall anionic nature of the membrane. This charge repulsion mechanism confers resistance to cationic AMPs and antibiotics like daptomycin.[13]

Key Experimental Methodologies

Studying the role of DMPG requires a combination of techniques to prepare model systems and analyze their properties.

Lipid Extraction and Quantification

Protocol: Bligh-Dyer Lipid Extraction

This is a standard method for extracting total lipids from a bacterial cell pellet.

  • Cell Harvesting: Grow bacterial cultures to the desired phase and harvest by centrifugation.

  • Homogenization: Resuspend the cell pellet in a phosphate buffer.

  • Solvent Addition: Add a single-phase mixture of chloroform (B151607):methanol:water (typically 1:2:0.8 v/v/v) to the cell suspension and vortex thoroughly to disrupt cells and solubilize lipids.

  • Phase Separation: Add additional chloroform and water to break the mixture into two phases (final ratio of chloroform:methanol:water of 2:2:1.8).

  • Lipid Collection: Centrifuge the mixture to clarify the phases. The lower chloroform phase, containing the lipids, is carefully collected.

  • Quantification: The extracted lipids can be quantified using techniques like mass spectrometry or NMR to determine the precise composition, including the percentage of DMPG.[14]

Preparation of DMPG-Containing Liposomes

Liposomes are artificial vesicles that serve as excellent models for bacterial membranes.

  • Lipid Film Hydration: A mixture of lipids (e.g., a defined ratio of a zwitterionic lipid like POPE and an anionic lipid like DMPG) dissolved in an organic solvent (e.g., chloroform) is dried into a thin film on the wall of a glass flask using a rotary evaporator.

  • Hydration: The lipid film is hydrated with an aqueous buffer, causing the lipids to swell and form multilamellar vesicles (MLVs).

  • Sonication or Extrusion: To create small, unilamellar vesicles (SUVs) of a defined size, the MLV suspension is either sonicated or, more commonly, extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

Measuring Membrane Potential

Protocol: Using the Voltage-Sensitive Dye DiSC₃(5)

Voltage-sensitive dyes are used to measure changes in the transmembrane potential.

  • Cell Preparation: Bacterial cells are washed and resuspended in a suitable buffer.

  • Dye Loading: The cationic dye DiSC₃(5) is added to the cell suspension. Due to the negative-inside membrane potential, the dye accumulates inside the polarized cells, which leads to self-quenching of its fluorescence.[15]

  • Fluorescence Measurement: The fluorescence is monitored using a fluorometer. A stable, low fluorescence signal indicates that the cells have a healthy membrane potential.

  • Depolarization Event: Upon addition of a membrane-depolarizing agent (e.g., an AMP or an ionophore), the membrane potential collapses. The quenched dye is rapidly released from the cells into the buffer.[15]

  • Signal Detection: This release causes dequenching and a sharp increase in the measured fluorescence, which is proportional to the degree of depolarization.[15]

The workflow for a typical membrane potential assay is visualized below.

Membrane_Potential_Assay cluster_prep Preparation cluster_measurement Measurement A Bacterial Cell Suspension B Add DiSC3(5) Dye A->B C Incubate for Dye Uptake & Fluorescence Quenching B->C D Monitor Baseline Fluorescence (Low) C->D E Add Test Compound (e.g., AMP) D->E F Monitor Fluorescence (High signal = Depolarization) E->F G Data Analysis: Quantify change in fluorescence intensity F->G

Caption: Experimental workflow for measuring membrane potential using a fluorescent dye.

Conclusion

Dipalmitoylphosphatidylglycerol is far more than a simple structural lipid in bacterial membranes. Its anionic nature is a cornerstone of membrane stability, a modulator of protein function, and a critical determinant in the interaction with the external environment. For drug development professionals, DMPG's role as the primary anchor for cationic antimicrobial peptides presents a significant opportunity for designing novel therapeutics that selectively target bacterial membranes. Understanding the biophysical contributions of DMPG and the bacterial mechanisms that modify it to confer resistance is essential for developing robust and effective next-generation antibiotics.

References

Dimyristoyl Phosphatidylglycerol in Lung Surfactant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lung surfactant, a complex mixture of lipids and proteins, is critical for reducing surface tension at the alveolar air-liquid interface, thereby preventing lung collapse at the end of expiration. While dipalmitoylphosphatidylcholine (DPPC) is the most abundant and primary surface-active component, the anionic phospholipid phosphatidylglycerol (PG) plays a crucial role in the overall function and stability of the surfactant film. This technical guide focuses specifically on Dimyristoyl Phosphatidylglycerol (DMPG), a saturated phosphatidylglycerol with two 14-carbon acyl chains. We delve into the biophysical properties of DMPG, its interactions with other surfactant components, its role in synthetic surfactant formulations, and the experimental methodologies used to characterize its function. This document serves as a comprehensive resource for researchers and professionals in drug development and respiratory medicine, providing detailed quantitative data, experimental protocols, and visualizations of key processes.

Introduction

Pulmonary surfactant is a complex lipo-protein substance produced by alveolar type II cells.[1] Its primary function is to lower the surface tension within the alveoli, which is essential for normal breathing mechanics.[2] The composition of lung surfactant is approximately 90% lipids and 10% proteins.[3] The lipid fraction is dominated by phospholipids (B1166683), with phosphatidylcholine (PC) being the most abundant, particularly dipalmitoylphosphatidylcholine (DPPC).[4]

Phosphatidylglycerol (PG) is the second most abundant phospholipid in mature lung surfactant, and its presence is a key indicator of fetal lung maturity.[1] While present in smaller quantities than PC, PG is vital for the proper adsorption and spreading of the surfactant monolayer at the air-water interface.[4] This guide specifically examines Dimyristoyl Phosphatidylglycerol (DMPG), a species of PG with two myristoyl (14:0) acyl chains. Understanding the specific biophysical characteristics of DMPG is crucial for the rational design of synthetic surfactants for treating conditions like Neonatal Respiratory Distress Syndrome (NRDS) and Acute Respiratory Distress Syndrome (ARDS).[1][2]

Quantitative Data on DMPG Properties

The biophysical behavior of DMPG, both alone and in combination with other lipids, has been characterized by various techniques. The following tables summarize key quantitative data from the literature.

Table 1: Thermotropic Properties of DMPG and Related Systems
SystemMethodMain Phase Transition Temperature (T_m) (°C)Pre-transition Temperature (T_p) (°C)Enthalpy (ΔH) (kcal/mol)Reference(s)
Pure DMPGDSC~23~11-15-[5][6]
DMPC/DMPG (70:30 mol%)DSC~25~15-[5][6]
DMPC/DMPG (50:50 mol%)DSC~24-Maximized for Lc phase transition[5][6]
Pure DMPCDSC24.5--[7]
Pure DPPCDSC41--[8]

Note: T_m can be influenced by factors such as pH and ionic strength. The values presented are generally at neutral pH.

Table 2: Interfacial Properties of DMPG Monolayers
SystemTechniqueLift-off Area (Ų/molecule)Liquid-Expanded (LE) to Liquid-Condensed (LC) Transition Pressure (mN/m)Collapse Pressure (mN/m)Reference(s)
Pure DMPGLangmuir Trough~90~4 (for DMPS, similar behavior)> 50[9][10]
DMPCLangmuir Trough~90- (remains in LE phase)~45[10]

Note: These properties are highly dependent on subphase conditions (pH, ionic strength, temperature) and compression rate.[11]

Role and Interactions of DMPG in Lung Surfactant

Interaction with DPPC

Differential scanning calorimetry (DSC) studies of binary mixtures of DMPG and dimyristoylphosphatidylcholine (B1235183) (DMPC), a close analog of DPPC, reveal that these lipids are highly miscible but do not exhibit ideal mixing behavior.[5][6] The gel-to-liquid-crystalline phase transition temperature is maximal at approximately 30 mol% DMPG.[5][6] This non-ideal mixing is attributed to a combination of steric hindrance from the DMPC headgroups and electrostatic repulsion between the negatively charged DMPG headgroups.[5][6] In the context of lung surfactant, the presence of DMPG alongside DPPC helps to fluidize the lipid monolayer, which is crucial for the rapid respreading of the surfactant film during inhalation.

Interaction with Surfactant Proteins B and C

The hydrophobic surfactant proteins SP-B and SP-C are essential for the dynamic surface activity of lung surfactant.[12] Both proteins have been shown to interact preferentially with anionic phospholipids like PG.[4][13][14]

  • SP-B: Studies using electron spin resonance (ESR) spectroscopy have demonstrated that SP-B has a preference for interacting with negatively charged phospholipids.[13] This interaction is crucial for several of SP-B's functions, including the formation of a stable surfactant film and the selective enrichment of DPPC in the monolayer during compression.[15][16] The interaction between SP-B and PG is thought to be important for the proper orientation of the protein within the membrane.[4]

  • SP-C: Similar to SP-B, SP-C also shows preferential interactions with PG.[14] The inclusion of either SP-B or SP-C in a model surfactant monolayer increases the surface pressure, with the proteins partitioning into the more fluid, liquid-expanded phase.[14]

The interaction of these proteins with DMPG contributes to the overall stability and function of the surfactant film, facilitating the rapid adsorption of lipids to the air-liquid interface and the formation of a surface-associated reservoir.[4]

Influence on Alveolar Cells

Phosphatidylglycerol can modulate the function of alveolar cells. In vivo studies in rats have shown that PG can stimulate the uptake of liposomes by alveolar macrophages.[17] However, high concentrations of PG can have detrimental effects on lung function.[17] This suggests that the concentration of DMPG in synthetic surfactants must be carefully optimized.

DMPG in Synthetic Surfactant Formulations

The development of synthetic surfactants aims to create preparations that mimic the function of natural surfactant while avoiding the risks and limitations associated with animal-derived products.[2] Many synthetic formulations incorporate a PG component to replicate the fluidizing and protein-interactive properties of natural surfactant.

A common composition for the lipid component of experimental synthetic surfactants is a mixture of DPPC, a fluid unsaturated phosphatidylcholine like palmitoyloleoyl phosphatidylcholine (POPC), and a phosphatidylglycerol, often palmitoyloleoyl phosphatidylglycerol (POPG).[18] For example, a widely studied synthetic lipid mixture consists of DPPC:POPC:POPG in a 5:3:2 weight ratio.[18] While POPG is frequently used due to its fluid nature at physiological temperatures, DMPG, with its saturated acyl chains and a phase transition temperature below physiological temperature, offers another option for modulating the biophysical properties of synthetic surfactants.[5][6]

Experimental Protocols

Preparation of DMPG-Containing Liposomes/Vesicles

This protocol describes the preparation of multilamellar vesicles (MLVs) containing DMPG and DPPC for biophysical studies.

Materials:

  • 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

  • Chloroform (B151607)

  • Nitrogen gas (high purity)

  • Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of DMPC/DPPC and DMPG in chloroform in a round-bottom flask.

    • Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[19]

  • Hydration:

    • Add the desired buffer to the flask.

    • Hydrate the lipid film by vortexing the flask for several minutes at a temperature above the main phase transition temperature of both lipids (e.g., >41°C for DPPC/DMPG mixtures). This results in the formation of MLVs.

  • Annealing (Optional):

    • For some studies, particularly those investigating specific lipid phases, an annealing step may be required. This can involve incubating the MLV suspension at a low temperature (e.g., 4°C) for an extended period.[5][6]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare MLVs as described in section 5.1.

    • Transfer a precise amount of the lipid suspension into an aluminum DSC pan and seal it.

    • Prepare a reference pan containing the same volume of buffer.

  • Data Acquisition:

    • Place the sample and reference pans in the calorimeter.

    • Equilibrate the system at a starting temperature below the expected phase transitions.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) over the desired range.

    • Record the differential heat flow as a function of temperature. The peaks in the resulting thermogram correspond to phase transitions.[19]

Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms

This technique measures the relationship between surface pressure and the area per molecule in a monolayer at an air-water interface.[20]

Instrumentation:

  • Langmuir-Blodgett trough with movable barriers

  • Wilhelmy plate pressure sensor

Procedure:

  • Trough Preparation:

    • Thoroughly clean the trough and barriers with a solvent like chloroform and then rinse extensively with high-purity water.[21]

    • Fill the trough with the desired subphase (e.g., buffer at a specific pH and ionic strength).[11]

  • Monolayer Formation:

    • Prepare a solution of the lipid(s) (e.g., DMPG) in a volatile solvent like chloroform.

    • Carefully deposit a known volume of the lipid solution onto the subphase surface using a microsyringe.

    • Allow the solvent to evaporate completely (typically 10-15 minutes).

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers.

    • Simultaneously record the surface pressure using the Wilhelmy plate.

    • The data is plotted as surface pressure (mN/m) versus the mean molecular area (Ų/molecule).[22]

Fluorescence Microscopy of Monolayers

This method allows for the visualization of different lipid phases within a monolayer.

Instrumentation:

  • Langmuir-Blodgett trough equipped with an epifluorescence microscope.

Procedure:

  • Monolayer Preparation:

    • Prepare a lipid solution as in section 5.3, but include a small mole fraction (e.g., 0.5-1 mol%) of a fluorescent lipid probe.

    • The choice of probe depends on which phase is to be visualized. For example, some probes preferentially partition into the liquid-expanded (disordered) phase, making it appear bright, while the liquid-condensed (ordered) phase appears dark.[23][24]

  • Imaging:

    • Form the monolayer on the trough.

    • As the monolayer is compressed, capture images at different surface pressures using the epifluorescence microscope. This allows for the visualization of domain formation and phase transitions.[23]

Visualizations

Diagram 1: Workflow for Preparing and Analyzing DMPG-Containing Vesicles

G cluster_prep Vesicle Preparation cluster_analysis Biophysical Analysis dissolve Dissolve DMPG & DPPC in Chloroform film Create Thin Lipid Film (Nitrogen Evaporation) dissolve->film vacuum Remove Residual Solvent (High Vacuum) film->vacuum hydrate Hydrate Film with Buffer (Vortexing > Tm) vacuum->hydrate mlvs Multilamellar Vesicles (MLVs) hydrate->mlvs dsc Differential Scanning Calorimetry (DSC) mlvs->dsc Phase Behavior tem Transmission Electron Microscopy (TEM) mlvs->tem Morphology dls Dynamic Light Scattering (DLS) mlvs->dls Size Distribution

Caption: Workflow for the preparation and biophysical analysis of DMPG-containing vesicles.

Diagram 2: Experimental Workflow for Langmuir Trough Analysis

G start Start clean Clean Trough and Barriers start->clean fill Fill Trough with Subphase (e.g., Buffer) clean->fill spread Spread Lipid Solution (DMPG in Chloroform) fill->spread evaporate Wait for Solvent Evaporation spread->evaporate compress Compress Monolayer (Constant Rate) evaporate->compress record Record Surface Pressure (π) and Area (A) compress->record isotherm Generate π-A Isotherm record->isotherm analyze Analyze Phase Transitions and Compressibility isotherm->analyze end End analyze->end

Caption: Step-by-step workflow for Langmuir trough surface pressure-area isotherm measurements.

Diagram 3: Conceptual Interactions of DMPG in a Surfactant Monolayer

G cluster_properties Biophysical Properties cluster_interactions Molecular Interactions DMPG DMPG Fluidity Increases Monolayer Fluidity DMPG->Fluidity Spreading Aids Surfactant Spreading DMPG->Spreading Stability Contributes to Film Stability DMPG->Stability ElectrostaticRepulsion Electrostatic Repulsion (Headgroup) DMPG->ElectrostaticRepulsion ProteinBinding Preferential Protein Binding (Anionic Headgroup) DMPG->ProteinBinding DPPC DPPC DPPC->ElectrostaticRepulsion SPB SP-B SPB->ProteinBinding SPC SP-C SPC->ProteinBinding

Caption: Conceptual diagram of DMPG's interactions and contributions within the lung surfactant monolayer.

Conclusion

Dimyristoyl phosphatidylglycerol, while a minor component by mass, is a functionally significant phospholipid in lung surfactant. Its specific biophysical properties, including its phase behavior and interfacial characteristics, play a crucial role in modulating the fluidity and stability of the surfactant film. The anionic nature of DMPG facilitates essential interactions with the hydrophobic surfactant proteins SP-B and SP-C, which are critical for the dynamic cycling of the surfactant monolayer during respiration. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers working on the development of new-generation synthetic surfactants. A thorough understanding of the role of individual components like DMPG is paramount for designing effective therapies for respiratory diseases characterized by surfactant deficiency or dysfunction.

References

A Technical Guide to the Handling and Storage of 1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) Powder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG, is an anionic phospholipid widely utilized by researchers in membrane science, drug delivery, and biotechnology.[1][2] Its saturated myristoyl (14:0) acyl chains and negatively charged phosphoglycerol headgroup make it an essential component for creating stable model membranes and liposomal formulations.[3][4] DMPG is instrumental in studies involving membrane dynamics, drug encapsulation, and the development of targeted nanomedicines.[1][5] The integrity of experimental outcomes relies heavily on the purity and stability of the DMPG used. This guide provides an in-depth overview of the critical procedures for the proper handling, storage, and utilization of DMPG powder to ensure its stability and performance.

Physicochemical Properties

DMPG is typically supplied as a sodium salt in the form of a white crystalline powder.[1][4][6] Understanding its fundamental properties is crucial for its correct application.

PropertyDescription
Synonyms 1,2-DMPG, Dimyristoylphosphatidylglycerol Sodium Salt[6][7]
Molecular Formula C₃₄H₆₆NaO₁₀P[4][6][8]
Molecular Weight ~688.9 g/mol [4][6][8]
Appearance White to off-white powder or crystalline solid[1][7][8]
Purity Typically ≥98%[3][4][6]
Melting Point Approximately 195°C (with decomposition)[7][9]
Solubility Soluble in chloroform (B151607) (approx. 2 mg/mL); sparingly soluble in aqueous solutions[3][6]
Phase Transition Exhibits a gel-to-liquid crystalline phase transition that is dependent on ionic strength. In low ionic strength solutions, the transition is broad (18-35°C), while in solutions with >100 mM NaCl, it occurs more sharply at approximately 23°C.[10]

Storage and Stability

The long-term stability of DMPG is contingent on appropriate storage conditions that mitigate chemical degradation pathways, primarily hydrolysis.

FormTemperatureAtmosphereContainerStability/Duration
Powder (As Supplied) -20°C [4][6][8][11]Keep tightly closed to protect from moisture.[11]Glass container with a Teflon-lined closure.[12]≥2-4 years[4][6]
Organic Solution -20°C ± 4°C[12]Purge with an inert gas (e.g., Nitrogen, Argon).[4][12]Glass container with a Teflon-lined closure. Avoid plastic.[12]Stable, but long-term storage is best in powder form.
Aqueous Suspension 4-8°C (Refrigerated)N/AGlass or appropriate plastic vial.Not recommended for long-term storage. LUVs may be stable for ~5-7 days before significant leakage occurs due to hydrolysis.[13]

Key Stability Considerations:

  • Hydrolysis: As an ester-containing lipid, DMPG is susceptible to hydrolysis, which cleaves the fatty acid chains from the glycerol (B35011) backbone.[14] This process is accelerated by the presence of water, non-neutral pH, and elevated temperatures.[13] Hydrolysis results in the formation of lysophospholipids, which can destabilize liposomal membranes.[13]

  • Hygroscopicity: Phospholipids can be hygroscopic, meaning they absorb moisture from the atmosphere.[12] Absorbed moisture can lead to powder caking, making handling difficult, and can initiate hydrolytic degradation even in the solid state.[15][16]

  • Oxidation: Because DMPG is a saturated lipid (containing no double bonds in its acyl chains), it is highly stable against oxidation.[12] This is a significant advantage over unsaturated phospholipids.

Safe Handling and Personal Protective Equipment (PPE)

DMPG powder should be handled with care in a laboratory setting. Adherence to safety protocols is mandatory to prevent irritation and exposure.

Hazard Classification (GHS)Description
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[9]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[9]
Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation.[9]
Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or eyeshields.[8][9]

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[9][11]

    • Respiratory Protection: For handling large quantities or where dust is generated, use a NIOSH/MSHA-approved respirator.[11]

    • Body Protection: Wear a lab coat or other protective clothing.[9]

  • Powder Handling:

    • Before opening, always allow the container to equilibrate to room temperature to prevent moisture condensation onto the cold powder.[12]

    • Avoid actions that create dust.[11]

    • Wash hands thoroughly after handling.[9]

  • Spill & Disposal:

    • In case of a spill, collect the powder in a manner that avoids creating dust and place it in a suitable container for disposal.[11]

    • Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Experimental Protocols and Workflows

Proper technique during reconstitution and formulation is essential for achieving desired experimental results.

This protocol describes the preparation of a stock solution in an organic solvent, which can then be used for creating aqueous dispersions.

  • Equilibration: Remove the sealed container of DMPG powder from the -20°C freezer and allow it to warm to room temperature on the benchtop (approx. 30-60 minutes).

  • Weighing: In a well-ventilated area, weigh the desired amount of DMPG powder and transfer it to a clean glass vial with a Teflon-lined cap.

  • Solvent Addition: Add a suitable organic solvent, such as chloroform, to the vial to achieve the desired concentration (e.g., 2 mg/mL).[4][6]

  • Inert Gas Purge: Purge the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.[4]

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the powder is fully dissolved, forming a clear solution.

  • Storage: Store the resulting stock solution at -20°C as described in Table 2.

This protocol outlines a common method for preparing small unilamellar vesicles (SUVs) using the lipid film hydration and extrusion technique.

  • Lipid Mixture Preparation: From stock solutions (see 4.1), transfer the desired molar ratios of DMPG and other lipids (e.g., DMPC, cholesterol) into a round-bottom flask.[17]

  • Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the lipid mixture's phase transition to create a thin, uniform lipid film on the flask wall.[17]

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. Hydrate the lipid film by gentle agitation (e.g., swirling or vortexing) at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To create unilamellar vesicles of a defined size, load the MLV suspension into a mini-extruder. Force the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm).[17] Perform this step at a temperature above the lipid phase transition.

  • Characterization: The resulting liposome (B1194612) suspension can be characterized for size, zeta potential, and encapsulation efficiency.

G start Start dissolve 1. Dissolve Lipids in Organic Solvent start->dissolve dry 2. Create Thin Lipid Film dissolve->dry hydrate 3. Hydrate Film with Aqueous Buffer dry->hydrate extrude 4. Extrude Through Membrane hydrate->extrude Forms MLVs final Uniform Liposome Suspension extrude->final Forms SUVs end_node End final->end_node

Workflow for preparing liposomes via film hydration and extrusion.

To overcome the inherent instability of aqueous liposome suspensions, lyophilization (freeze-drying) can be employed to produce a stable, dry powder that can be reconstituted before use.[14][18]

  • Add Cryoprotectant: To the final liposome suspension (from 4.2), add a cryoprotectant such as sucrose (B13894) or trehalose. A 1:1 to 5:1 sugar-to-lipid weight ratio is common.[19] The sugar protects the vesicle structure during freezing.[13]

  • Freezing: Aliquot the mixture into lyophilization vials and freeze the samples. This can be done on the shelf of the lyophilizer or by plunging into liquid nitrogen for rapid freezing.[14]

  • Primary Drying (Sublimation): Place the frozen vials in a lyophilizer. Under vacuum, the temperature is raised slightly to allow the frozen water (ice) to sublimate directly into water vapor.

  • Secondary Drying: After all ice is gone, the temperature is raised further to remove residual, unfrozen water molecules from the product.

  • Sealing: Once drying is complete, the vials are sealed under vacuum or backfilled with an inert gas (e.g., nitrogen) before sealing.

  • Storage: The resulting dry powder is stored at an appropriate temperature, typically ranging from 4°C to -20°C, and is significantly more stable than its aqueous counterpart.[14]

G start Liposome Suspension add_sugar 1. Add Cryoprotectant start->add_sugar freeze 2. Freeze Formulation add_sugar->freeze primary_dry 3. Primary Drying (Sublimation) freeze->primary_dry secondary_dry 4. Secondary Drying primary_dry->secondary_dry seal 5. Seal Vials (Inert Atmosphere) secondary_dry->seal final Stable Dry Liposomal Powder seal->final

General workflow for lyophilization of a liposomal formulation.

Impact of Improper Handling

Failure to adhere to correct handling and storage protocols can compromise the physical and chemical integrity of DMPG powder, leading to unreliable experimental results.

G cluster_cause Causes cluster_mechanism Mechanism cluster_effect Direct Effects cluster_consequence Experimental Consequences improper_storage Improper Storage (e.g., not airtight, wrong temp) moisture Moisture Absorption (Hygroscopicity) improper_storage->moisture improper_handling Improper Handling (e.g., opening container while cold) improper_handling->moisture caking Physical Change: Caking / Gummy Texture moisture->caking hydrolysis Chemical Change: Hydrolytic Degradation moisture->hydrolysis weighing Inaccurate Weighing caking->weighing flow Poor Flowability caking->flow solubility Altered Solubility hydrolysis->solubility membrane Altered Membrane Properties & Liposome Instability hydrolysis->membrane

Logical diagram of the consequences of moisture exposure on DMPG powder.

References

The Solubility Profile of 1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), a key anionic phospholipid in drug delivery and membrane research. Understanding the solubility of DMPG in various organic solvents is critical for the formulation of lipid-based drug delivery systems, such as liposomes, and for conducting biophysical studies of model membranes. This document consolidates available quantitative solubility data, details relevant experimental protocols, and illustrates associated molecular pathways and workflows.

Core Topic: Solubility of DMPG in Chloroform (B151607) and Other Organic Solvents

1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG, is a phospholipid that plays a significant role in various biological and pharmaceutical applications. It is frequently used in the creation of micelles, liposomes, and other artificial membranes for research and drug delivery purposes. The solubility of this amphipathic molecule is highly dependent on the nature of the solvent.

Quantitative Solubility Data

The solubility of DMPG sodium salt in various organic solvents is a critical parameter for the preparation of stock solutions and the formulation of lipid-based nanoparticles. While comprehensive quantitative data across a wide range of solvents is not extensively published in a single source, the following table summarizes available information from technical data sheets and scientific literature. It is important to note that solubility can be influenced by factors such as the salt form of the lipid, temperature, and the presence of small amounts of other substances like water.

SolventChemical FormulaMolar Mass ( g/mol )Solubility of DMPG (Sodium Salt)
ChloroformCHCl₃119.38Approximately 2 mg/mL[1][2][3]
Methanol (B129727)CH₃OH32.04Soluble at 4 mg/mL (in combination with other lipids)[4]
EthanolC₂H₅OH46.07Soluble at 4 mg/mL (in combination with other lipids)[4]
Isopropanol (B130326)C₃H₈O60.10Soluble at 4 mg/mL (in combination with other lipids)[4]
WaterH₂O18.02Sparingly soluble[1]; >1% (>10 mg/mL)[5]

Note: The solubility in methanol, ethanol, and isopropanol is based on a reported method for liposome (B1194612) production where a lipid mixture containing DMPG was dissolved at this concentration. The maximum solubility may be higher. For acidic lipids like DMPG that are difficult to dissolve in pure chloroform, the addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%) can improve solubility[6].

Experimental Protocols

Determining the Solubility of DMPG in an Organic Solvent

A straightforward experimental protocol to determine the solubility of DMPG in a specific organic solvent can be performed as follows:

  • Preparation : Weigh a precise mass of DMPG powder into a series of small, sealable glass vials.

  • Solvent Addition : To each vial, add a measured volume of the organic solvent to be tested, starting with a volume that is expected to be insufficient for complete dissolution.

  • Equilibration : Seal the vials and agitate them at a constant temperature. Sonication can be used to aid in the initial dispersion. Allow the mixture to equilibrate for a set period (e.g., 24 hours) to ensure that the maximum amount of solute has dissolved.

  • Observation : After equilibration, visually inspect the vials for any undissolved solid. If undissolved solid remains, incrementally add more solvent and repeat the equilibration step until the solid is fully dissolved.

  • Quantification : The solubility is determined from the sample with the highest concentration of DMPG that shows no visible particulate matter. For more precise measurements, the saturated solution can be filtered or centrifuged to remove any excess solid, and the concentration of the supernatant can be determined using an appropriate analytical technique, such as HPLC with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Preparation of DMPG-Containing Liposomes via Thin-Film Hydration and Extrusion

The thin-film hydration method is a common technique for preparing liposomes. This is often followed by an extrusion step to obtain vesicles with a uniform size distribution.

  • Lipid Film Formation :

    • Dissolve DMPG and any other lipids (e.g., a neutral helper lipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) in a suitable organic solvent or solvent mixture, such as chloroform or a chloroform/methanol solution, in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for an extended period (e.g., overnight) to remove any residual solvent.

  • Hydration :

    • Hydrate the lipid film by adding an aqueous buffer (which may contain the drug to be encapsulated). The temperature of the hydration buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipids. For DMPG, the Tm is approximately 23°C.

    • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Extrusion :

    • To produce unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.[7][8][9][10]

    • This process is typically performed 10-20 times to ensure a homogenous population of liposomes.[7][8][9][10]

Below is a graphical representation of this experimental workflow.

G cluster_0 Thin-Film Hydration cluster_1 Extrusion dissolve 1. Dissolve DMPG and other lipids in organic solvent (e.g., Chloroform) evaporate 2. Evaporate solvent to form a thin lipid film dissolve->evaporate dry 3. Dry film under vacuum to remove residual solvent evaporate->dry hydrate 4. Hydrate film with aqueous buffer to form Multilamellar Vesicles (MLVs) dry->hydrate extrude 5. Extrude MLV suspension through a polycarbonate membrane hydrate->extrude Transfer MLV suspension ulvs Unilamellar Vesicles (LUVs) of defined size extrude->ulvs G pa Phosphatidic Acid (PA) cdp_dag CDP-Diacylglycerol pa->cdp_dag CDP-DAG synthase pgp Phosphatidylglycerol Phosphate (PGP) cdp_dag->pgp PGP synthase pg Phosphatidylglycerol (e.g., DMPG) pgp->pg PGP phosphatase cl Cardiolipin pg->cl Cardiolipin synthase G bacterial_membrane Bacterial Membrane (Rich in DMPG) negative_charge Net Negative Surface Charge bacterial_membrane->negative_charge electrostatic_interaction Initial Electrostatic Interaction negative_charge->electrostatic_interaction cationic_amp Cationic Antimicrobial Peptide (AMP) cationic_amp->electrostatic_interaction membrane_insertion Hydrophobic Interaction and Membrane Insertion electrostatic_interaction->membrane_insertion membrane_disruption Membrane Disruption (Pore Formation, etc.) membrane_insertion->membrane_disruption cell_death Bacterial Cell Death membrane_disruption->cell_death

References

The Phase Transition of DMPG Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physicochemical property of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) bilayers: the phase transition temperature (Tm). Understanding this parameter is fundamental for applications in drug delivery, membrane biophysics, and materials science, as it governs the fluidity, permeability, and stability of these model membranes. This document provides a comprehensive overview of the factors influencing the Tm of DMPG bilayers, detailed experimental protocols for its determination, and quantitative data to support formulation and research efforts.

Quantitative Data: Phase Transition Temperatures of DMPG Bilayers

The main phase transition of DMPG bilayers from the gel phase (Lβ') to the liquid crystalline phase (Lα) is a complex phenomenon influenced by various environmental factors. The following table summarizes the key transition temperatures under different experimental conditions.

ConditionMain Transition Temperature (Tm) (°C)Onset Temperature (Ton(m)) (°C)Completion Temperature (Toff(m)) (°C)Notes
Low Ionic StrengthBroad Transition (18 - 35)~18~35At low ionic strength, DMPG exhibits a broad and complex phase transition with multiple calorimetric peaks.[1]
>100 mM NaCl23--Increased ionic strength leads to a sharper, more defined phase transition at a specific temperature.[2]
3 mM DMPG, 10 mM HEPES, 2 mM NaCl, pD 7.4Broad Transition~15~35DSC traces show several broad features corresponding to the anomalous phase transition.[3]
30 mM DMPG, 10 mM HEPES, 2 mM NaCl, pD 7.4Broad Transition~15~35Similar broad transition to the 3 mM concentration, indicating concentration independence in this range under these conditions.[3]
General Reference23--Standard reported main phase transition temperature for DMPG.[2][4]

Experimental Protocols

Accurate determination of the phase transition temperature is crucial for characterizing DMPG bilayers. The following sections detail the methodologies for two primary techniques: Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying the thermotropic phase behavior of lipid bilayers.

Protocol for Determining the Phase Transition Temperature of DMPG Liposomes:

  • Liposome (B1194612) Preparation:

    • A known amount of DMPG is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • The lipid film is further dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the expected Tm of DMPG (~35-40°C).

    • The suspension is vortexed or subjected to several freeze-thaw cycles to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • A precise volume of the liposome suspension is loaded into an aluminum DSC pan.

    • An equal volume of the corresponding buffer is loaded into a reference pan.

    • The pans are hermetically sealed.

    • The sample and reference pans are placed in the DSC instrument.

    • The system is thermally equilibrated at a starting temperature well below the expected transition (e.g., 10°C).

    • A temperature scan is performed at a controlled heating rate (e.g., 1-2°C/min) up to a temperature well above the transition (e.g., 45°C).

    • The differential heat flow is recorded as a function of temperature, generating a thermogram.

  • Data Analysis:

    • The thermogram is analyzed to identify the endothermic peak(s) corresponding to the phase transition(s).

    • The onset temperature (Ton), the peak temperature (Tm), and the completion temperature (Toff) of the transition are determined.

    • The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

Small-Angle X-ray Scattering (SAXS)

SAXS is a scattering technique that provides structural information about materials at the nanoscale. It is used to study the lamellar spacing and overall structure of lipid bilayers, which change during a phase transition.

Protocol for SAXS Analysis of DMPG Bilayer Phase Transition:

  • Sample Preparation:

    • DMPG liposomes are prepared as described in the DSC protocol.

    • The liposome suspension is loaded into a temperature-controlled sample cell (e.g., a quartz capillary).

  • SAXS Measurement:

    • The sample cell is placed in the SAXS instrument.

    • The temperature of the sample is controlled using a Peltier or water bath system.

    • SAXS patterns are collected at various temperatures, stepping through the expected phase transition range of DMPG.

    • For each temperature point, the sample is allowed to equilibrate before the measurement is taken.

  • Data Analysis:

    • The 2D scattering patterns are radially averaged to obtain 1D intensity profiles (Intensity vs. scattering vector, q).

    • The position of the primary Bragg peak (q₀) is determined for each temperature.

    • The lamellar repeat spacing (d) of the bilayer is calculated using the formula: d = 2π / q₀.

    • A plot of the lamellar spacing (d) as a function of temperature will show a distinct change at the phase transition temperature, reflecting the thinning of the bilayer as it transitions from the gel to the liquid crystalline phase. Structural changes are observed at the bilayer level in the intermediate region between the onset and completion of the chain melting process.[5]

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the phase transition of DMPG bilayers.

Factors_Affecting_Tm cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Tm Phase Transition Temperature (Tm) Acyl_Chain_Length Acyl Chain Length Acyl_Chain_Length->Tm Longer chains = Higher Tm Unsaturation Degree of Unsaturation Unsaturation->Tm More double bonds = Lower Tm Ionic_Strength Ionic Strength Ionic_Strength->Tm Higher ionic strength = Sharper, higher Tm pH pH pH->Tm Affects headgroup charge and interactions Additives Presence of Additives (e.g., cholesterol, proteins) Additives->Tm Can broaden or shift transition DSC_Workflow cluster_Preparation Sample Preparation cluster_Measurement DSC Measurement cluster_Analysis Data Analysis Lipid_Film 1. Prepare Lipid Film Hydration 2. Hydrate Film to form MLVs Lipid_Film->Hydration Extrusion 3. Extrude to form LUVs (Optional) Hydration->Extrusion Load_Sample 4. Load Sample and Reference Hydration->Load_Sample For MLVs Extrusion->Load_Sample Equilibrate 5. Equilibrate at Start Temperature Load_Sample->Equilibrate Scan 6. Perform Temperature Scan Equilibrate->Scan Thermogram 7. Obtain Thermogram Scan->Thermogram Identify_Peak 8. Identify Transition Peak Thermogram->Identify_Peak Determine_Tm 9. Determine Tm and ΔH Identify_Peak->Determine_Tm

References

Critical Micelle Concentration of DMPG: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), a crucial parameter for its application in drug delivery and formulation development. This document summarizes available quantitative data, details key experimental protocols for CMC determination, and presents a visual workflow for these methodologies.

Introduction to DMPG and its Critical Micelle Concentration

1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG, is an anionic phospholipid frequently used in the formation of liposomes and other lipid-based drug delivery systems.[1] Its amphiphilic nature, consisting of a hydrophilic phosphoglycerol headgroup and two hydrophobic myristoyl chains, drives its self-assembly in aqueous solutions.[2][3] Above a specific concentration, the critical micelle concentration (CMC), DMPG monomers aggregate to form micelles, which are thermodynamically stable structures.[4] The CMC is a fundamental characteristic of a surfactant and its determination is essential for understanding and optimizing its behavior in various formulations.[4]

Quantitative Data on the CMC of DMPG

Table 1: Critical Micelle Concentration of DMPG in Aqueous Solution

SurfactantCMC (µM)MediumReference
DMPG11Aqueous Solution[5]

The study of DMPG monolayers at the air/water interface provides qualitative insights into how environmental factors affect its properties, which can be extrapolated to its micellization behavior.

Table 2: Qualitative Effects of Environmental Factors on DMPG Monolayers

FactorObservation on DMPG MonolayerImplication for CMCReference
pH More condensed films at pH 2 compared to pH 7 due to headgroup protonation and reduced electrostatic repulsion.A lower pH is expected to decrease the CMC due to reduced repulsion between the headgroups.[6]
Ionic Strength (NaCl) Increased NaCl concentration leads to film expansion due to ionization of the headgroup.Increased ionic strength is expected to lower the CMC by shielding the electrostatic repulsion between the anionic headgroups, facilitating micelle formation.[7][6]
Divalent Cations (Ca²⁺) Induces condensation of the DMPG film.The presence of divalent cations like Ca²⁺ is expected to significantly decrease the CMC by bridging the negatively charged headgroups.[6]
Divalent Cations (Mg²⁺, Sr²⁺) Causes expansion of the monolayer.The presence of Mg²⁺ and Sr²⁺ may have a more complex effect on the CMC compared to Ca²⁺.[6]
Temperature The effect of temperature on the CMC of ionic surfactants often shows a U-shaped behavior, with the CMC first decreasing and then increasing with temperature.[8][9]The precise temperature dependence of DMPG's CMC requires experimental determination.

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of surfactants like DMPG. The principle behind these methods is to monitor a concentration-dependent physical property of the surfactant solution that exhibits a distinct change at the CMC.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for CMC determination that utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence properties upon partitioning into the hydrophobic core of micelles.[10][11]

Protocol using Pyrene as a Probe:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DMPG in the desired buffer (e.g., phosphate-buffered saline, Tris buffer) at a concentration well above the expected CMC.

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol (B145695) or acetone) at a concentration of approximately 0.2 mM.[10]

  • Sample Preparation:

    • Prepare a series of DMPG solutions with varying concentrations by serial dilution from the stock solution.

    • To each DMPG solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the low micromolar range (e.g., 0.3 µM).[10] Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.

    • Allow the samples to equilibrate for a sufficient time (e.g., 30 minutes to 1 hour) in the dark to ensure the probe is partitioned between the aqueous and micellar phases.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 334 nm.[10]

    • Record the emission spectra from 350 nm to 450 nm.[10]

    • Extract the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks, typically located around 372 nm and 383 nm, respectively.[10]

  • Data Analysis:

    • Plot the ratio of the fluorescence intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the DMPG concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to preferentially partition into the micellar core.

Surface Tensiometry

Surface tensiometry directly measures the surface tension of a liquid. Surfactant monomers accumulate at the air-water interface, reducing the surface tension. Once micelles form, the monomer concentration in the bulk solution remains relatively constant, and thus the surface tension also plateaus.

Protocol using the Wilhelmy Plate Method:

  • Instrument Setup:

    • Calibrate the surface tensiometer with a substance of known surface tension (e.g., pure water).

    • Ensure the Wilhelmy plate (typically platinum) is thoroughly cleaned and flamed to remove any organic contaminants.

  • Sample Preparation:

    • Prepare a series of DMPG solutions of varying concentrations in the desired aqueous medium.

  • Measurement:

    • Measure the surface tension of each DMPG solution, starting from the most dilute to the most concentrated, or vice versa.

    • Allow the system to equilibrate at each concentration before taking a reading.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the DMPG concentration.

    • The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear regions of the plot.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat changes associated with molecular interactions. For CMC determination, it measures the heat of demicellization as a concentrated surfactant solution is titrated into a buffer.[12][13]

Protocol for ITC:

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Set the desired experimental temperature.

  • Sample Preparation:

    • Prepare a concentrated solution of DMPG (well above the CMC) in the desired buffer. This solution will be placed in the injection syringe.

    • Fill the sample cell with the same buffer.

  • Titration:

    • Perform a series of small, sequential injections of the concentrated DMPG solution into the buffer-filled cell.

    • The instrument will measure the heat evolved or absorbed during each injection.

  • Data Analysis:

    • The initial injections will result in a significant heat change as the micelles break down into monomers (demicellization).

    • As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease and eventually plateau.

    • The integrated heat data is plotted against the total DMPG concentration in the cell. The CMC is determined from the inflection point of the resulting sigmoidal curve.[13]

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[14][15] It can be used to detect the formation of micelles, which are significantly larger than individual surfactant monomers.

Protocol for DLS:

  • Instrument Setup:

    • Set the appropriate parameters on the DLS instrument, including temperature and scattering angle.

  • Sample Preparation:

    • Prepare a series of DMPG solutions at various concentrations, both below and above the expected CMC.

    • Filter the solutions to remove any dust or large aggregates that could interfere with the measurement.

  • Measurement:

    • Measure the scattered light intensity and the particle size distribution for each DMPG concentration.

  • Data Analysis:

    • Plot the scattered light intensity or the average particle size as a function of the DMPG concentration.

    • A sharp increase in the scattered light intensity or the appearance of a distinct particle size peak corresponding to micelles will be observed at the CMC.[16]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the critical micelle concentration of DMPG using common experimental techniques.

CMC_Determination_Workflow cluster_prep 1. Sample Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis prep_start Prepare DMPG Stock Solution prep_serial Perform Serial Dilutions prep_start->prep_serial prep_probe Add Fluorescent Probe (if applicable) prep_serial->prep_probe prep_equilibrate Equilibrate Samples prep_probe->prep_equilibrate measurement_fs Fluorescence Spectroscopy prep_equilibrate->measurement_fs measurement_st Surface Tensiometry prep_equilibrate->measurement_st measurement_itc Isothermal Titration Calorimetry prep_equilibrate->measurement_itc measurement_dls Dynamic Light Scattering prep_equilibrate->measurement_dls analysis_plot Plot Measured Property vs. [DMPG] measurement_fs->analysis_plot measurement_st->analysis_plot measurement_itc->analysis_plot measurement_dls->analysis_plot analysis_inflection Determine Inflection Point / Breakpoint analysis_plot->analysis_inflection analysis_cmc Identify CMC analysis_inflection->analysis_cmc

Caption: Generalized workflow for the determination of the critical micelle concentration (CMC) of DMPG.

Conclusion

The critical micelle concentration is a pivotal parameter for the effective use of DMPG in research and pharmaceutical development. While a definitive CMC value in pure water has been established, further investigation is required to fully characterize its dependence on temperature, pH, and ionic strength. The experimental protocols detailed in this guide provide robust methodologies for researchers to determine the CMC of DMPG under their specific experimental conditions, thereby enabling the rational design and optimization of DMPG-based formulations.

References

An In-Depth Technical Guide to the Gel-to-Liquid Crystalline Phase Transition of DMPG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gel-to-liquid crystalline phase transition of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), a widely studied anionic phospholipid. Understanding this phase behavior is critical for applications in drug delivery, membrane biophysics, and materials science. This document details the thermodynamic and structural characteristics of the transition, outlines key experimental protocols for its investigation, and discusses the factors that influence this fundamental process.

Introduction to the DMPG Phase Transition

Phospholipid bilayers, the fundamental structure of biological membranes and liposomal drug delivery systems, can exist in different physical states, primarily the ordered gel phase (Lβ') and the disordered liquid crystalline phase (Lα). The transition between these two states is a crucial determinant of membrane properties, including fluidity, permeability, and interaction with other molecules.

DMPG, an anionic phospholipid, exhibits a distinct gel-to-liquid crystalline phase transition characterized by the melting of its hydrocarbon chains. At low ionic strength, this transition is notably broad, spanning a wide temperature range, in contrast to the sharper transitions observed for zwitterionic phospholipids (B1166683) like DMPC. This behavior is attributed to the electrostatic interactions between the negatively charged phosphoglycerol headgroups.

Quantitative Data on the DMPG Phase Transition

The following tables summarize the key thermodynamic and structural parameters associated with the gel-to-liquid crystalline phase transition of DMPG under various experimental conditions.

Table 1: Thermodynamic Parameters of the DMPG Phase Transition

ParameterValueConditionsReference
Transition Temperature (Tm) ~23 °C>100 mM NaCl[1][2]
18 - 35 °C (broad)Low ionic strength[1]
Increases with decreasing lipid concentration (at low ionic strength)Low ionic strength[3]
Enthalpy of Transition (ΔH) 28 kJ/mol100 mM NaCl, pH 7 (after 3 months storage at 4°C)[4]
Entropy of Transition (ΔS)

Note: Specific values for the enthalpy and entropy of transition for DMPG under varying conditions are not consistently reported in the literature and can be influenced by sample preparation and experimental setup.

Table 2: Structural Parameters of DMPG Bilayers

ParameterGel Phase (Lβ')Liquid Crystalline Phase (Lα)ConditionsReference
Bilayer Thickness ThickerThinnerGeneral observation[5]
4.75 nm (Lc phase)100 mM NaCl, pH 7 (after low temperature storage)[4]
Area per Lipid Molecule Smaller64.5 Ų (extrapolated to 27 °C)[5]
66.2 Ų (interpolated to 37 °C)[5]

Factors Influencing the DMPG Phase Transition

Several factors can significantly modulate the gel-to-liquid crystalline phase transition of DMPG:

  • Ionic Strength: At low ionic strength, electrostatic repulsion between the negatively charged headgroups leads to a broad and complex phase transition. Increasing the ionic strength (e.g., with NaCl) screens these charges, resulting in a sharper and more cooperative transition at a well-defined Tm, similar to that of zwitterionic phospholipids.[1][3]

  • Lipid Concentration: At low ionic strength, the phase transition temperature of DMPG is dependent on the lipid concentration. As the concentration decreases, the Tm increases.[3]

  • pH: The ionization state of the phosphate (B84403) and glycerol (B35011) headgroups is pH-dependent, which in turn affects the electrostatic interactions and the phase transition behavior.

  • Presence of Other Molecules: The incorporation of other molecules, such as cholesterol, peptides, or drugs, into the DMPG bilayer can alter the packing of the lipid molecules and consequently shift or broaden the phase transition.

Experimental Protocols

The study of the DMPG phase transition relies on a suite of biophysical techniques. Below are detailed methodologies for the most common experimental approaches.

Liposome (B1194612) Preparation

A common prerequisite for many of these techniques is the formation of a homogenous liposome suspension.

Protocol: Liposome Preparation by Extrusion

  • Lipid Film Formation: Dissolve DMPG powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to form a thin lipid film on the inner surface.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (with controlled pH and ionic strength) to the dried lipid film. The buffer should be pre-heated to a temperature above the Tm of DMPG.

  • Vortexing: Agitate the suspension by vortexing to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): To enhance lamellarity and encapsulation efficiency, subject the MLV suspension to several cycles of freezing in liquid nitrogen and thawing in a warm water bath.[6]

  • Extrusion: Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated 11-21 times to produce unilamellar vesicles (LUVs) of a uniform size distribution. The extrusion should be performed at a temperature above the Tm.[7]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermodynamic parameters of the phase transition.

Protocol: DSC Analysis

  • Sample Preparation: Place a precise volume of the liposome suspension (typically 10-50 µL) into a DSC sample pan. Prepare a reference pan containing the same volume of the buffer used for liposome hydration. Hermetically seal both pans.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Perform a baseline scan with buffer in both the sample and reference pans.

  • Data Acquisition:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a temperature well below the expected Tm of DMPG.

    • Heat the sample at a constant, slow scan rate (e.g., 1-2 °C/min) to a temperature well above the Tm.

    • Cool the sample back to the starting temperature at the same scan rate.

    • Perform a second heating scan, which is typically used for analysis to ensure thermal history consistency.[8][9]

  • Data Analysis:

    • Subtract the baseline scan from the sample thermogram.

    • The temperature at the peak of the endothermic transition corresponds to the Tm.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.[10]

    • The entropy of the transition (ΔS) can be calculated using the equation ΔS = ΔH / Tm (in Kelvin).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the conformational changes in the lipid acyl chains during the phase transition.

Protocol: FTIR Analysis

  • Sample Preparation: Place a small aliquot of the liposome suspension between two CaF2 or BaF2 windows separated by a thin spacer.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a temperature-controlled sample holder.

    • Acquire a background spectrum of the buffer at each temperature point.

  • Data Acquisition:

    • Equilibrate the sample at a starting temperature below the Tm.

    • Acquire spectra at increasing temperature increments through the phase transition range. Allow the sample to equilibrate at each temperature before acquiring the spectrum.

    • Typically, 64 or 128 scans are co-added at a spectral resolution of 2-4 cm-1.[11]

  • Data Analysis:

    • Focus on the C-H stretching vibration bands of the acyl chains, typically in the 2800-3000 cm-1 region.

    • The frequency of the symmetric (νsCH2) and antisymmetric (νasCH2) stretching modes is sensitive to the conformational order of the acyl chains. An abrupt increase in the frequency of these bands indicates the transition from the more ordered gel phase to the disordered liquid crystalline phase.[11]

    • Plot the peak position of these bands as a function of temperature to visualize the phase transition.

X-ray Diffraction

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide structural information about the lipid bilayer, such as bilayer thickness and acyl chain packing.

Protocol: X-ray Diffraction Analysis

  • Sample Preparation:

    • For SAXS/WAXS of liposome suspensions, the sample is typically loaded into a thin-walled quartz capillary.

    • For oriented samples, the lipid is deposited on a solid substrate.

  • Instrument Setup:

    • Use a SAXS/WAXS instrument with a temperature-controlled sample holder.

    • A monochromatic X-ray beam is directed at the sample.

  • Data Acquisition:

    • Acquire scattering patterns at various temperatures below, during, and above the phase transition.

    • The scattering data is collected on a 2D detector.

  • Data Analysis:

    • SAXS: The positions of the Bragg peaks in the low-angle region provide information about the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer. Changes in the d-spacing as a function of temperature reflect the structural changes during the phase transition.[12]

    • WAXS: The scattering pattern in the wide-angle region provides information about the lateral packing of the acyl chains. In the gel phase, sharp peaks are observed, indicative of a well-ordered, crystalline-like packing. In the liquid crystalline phase, a broad, diffuse peak is observed, characteristic of a disordered, liquid-like state.[4]

    • Electron density profiles can be calculated from the SAXS data to provide a more detailed picture of the bilayer structure.[12]

Visualizations

The following diagrams illustrate the experimental workflow for studying the DMPG phase transition and the conceptual changes occurring at the molecular level.

Experimental_Workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation lipid_film 1. Lipid Film Formation hydration 2. Hydration lipid_film->hydration extrusion 3. Extrusion hydration->extrusion dsc DSC extrusion->dsc Thermodynamic Properties ftir FTIR extrusion->ftir Acyl Chain Conformation xray X-ray Diffraction extrusion->xray Bilayer Structure thermo_data Tm, ΔH, ΔS dsc->thermo_data conform_data ν(CH2) vs. Temp ftir->conform_data struct_data Bilayer Thickness, Area per Lipid xray->struct_data phase_diagram Phase Behavior Characterization thermo_data->phase_diagram conform_data->phase_diagram struct_data->phase_diagram Phase_Transition_Concept gel_phase Gel Phase (Lβ') Ordered, thicker bilayer Low area per lipid All-trans acyl chains liquid_phase Liquid Crystalline Phase (Lα) Disordered, thinner bilayer High area per lipid Gauche conformers in acyl chains gel_phase->liquid_phase  Heating (T > Tm) ΔH > 0, ΔS > 0 liquid_phase->gel_phase  Cooling (T < Tm)

References

The Influence of Counterions on the Physicochemical Properties of DMPG Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of counterions in modulating the properties of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) membranes. As a key anionic phospholipid in model bacterial membranes and various drug delivery systems, understanding how counterions such as sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) influence DMPG membrane behavior is paramount for advancements in drug development and membrane biophysics research. This document provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Core Principles: Counterion Interactions with Anionic Membranes

DMPG lipids possess a negatively charged phosphoglycerol headgroup at physiological pH, leading to electrostatic repulsion between adjacent lipid molecules. This repulsion significantly influences the membrane's physical state, including its phase behavior, fluidity, and surface potential. Counterions in the surrounding aqueous environment are attracted to the negatively charged membrane surface, a phenomenon that has profound consequences on the membrane's properties.

The interaction of counterions with the DMPG membrane can be broadly categorized into two mechanisms:

  • Electrostatic Screening: Monovalent cations like Na⁺ and K⁺ primarily engage in non-specific, long-range electrostatic interactions. They form a diffuse layer near the membrane surface, effectively screening the negative charges of the phosphoglycerol headgroups. This screening reduces the electrostatic repulsion between DMPG molecules, leading to a more ordered and condensed membrane structure.

  • Specific Binding: Divalent cations such as Ca²⁺ and Mg²⁺ can exhibit more specific, short-range interactions with the phosphoglycerol headgroup. This binding can involve the formation of coordination complexes with the phosphate (B84403) and glycerol (B35011) hydroxyl groups, leading to a more pronounced neutralization of the surface charge and significant alterations in membrane structure and stability.

These fundamental interactions give rise to measurable changes in key membrane properties, which are detailed in the subsequent sections.

Counterion_Interaction_Mechanisms cluster_Monovalent Monovalent Cations (Na⁺, K⁺) cluster_Divalent Divalent Cations (Ca²⁺, Mg²⁺) cluster_Membrane DMPG Membrane cluster_Consequences Impact on Membrane Properties M_ion Na⁺ / K⁺ M_effect Electrostatic Screening M_ion->M_effect Dominant Interaction DMPG_head Negatively Charged Headgroups M_effect->DMPG_head Reduces Repulsion D_ion Ca²⁺ / Mg²⁺ D_effect Specific Binding & Screening D_ion->D_effect Stronger Interaction D_effect->DMPG_head Neutralizes Charge Consequences • Altered Phase Transition • Modified Zeta Potential • Changes in Fluidity & Packing Phase_Transition_Effect Start DMPG Membrane (Low Ionic Strength) Repulsion High Electrostatic Repulsion Start->Repulsion Add_Ions Increase Counterion Concentration (e.g., Na⁺, Ca²⁺) Start->Add_Ions Broad_Tm Broad, Low Tₘ Repulsion->Broad_Tm Screening Charge Screening & Binding Add_Ions->Screening Sharp_Tm Sharp, Higher Tₘ Screening->Sharp_Tm Vesicle_Preparation_Workflow Start DMPG in Organic Solvent Rotovap Rotary Evaporation Start->Rotovap Forms Lipid Film Dry High Vacuum Drying Rotovap->Dry Removes Residual Solvent Hydrate Hydration with Buffer (> Tₘ) Dry->Hydrate Forms MLVs Extrude Extrusion through Membrane (11-21 passes) Hydrate->Extrude Size Reduction End DMPG LUVs Extrude->End

Methodological & Application

Application Notes and Protocols for the Preparation of DMPG Liposomes using the Thin-Film Hydration Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of one or more lipid bilayers, and are valuable tools in research and pharmaceutical development. Their ability to encapsulate both hydrophilic and hydrophobic compounds makes them effective drug delivery vehicles. Among the various types of lipids used for liposome (B1194612) formulation, 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) is an anionic phospholipid that offers distinct advantages. The negative surface charge imparted by DMPG enhances the stability of liposomal suspensions by preventing aggregation through electrostatic repulsion.[1] This characteristic is particularly beneficial for creating stable formulations for drug delivery applications.

The thin-film hydration technique is a common and straightforward method for preparing liposomes.[2][3][4][5] This method involves dissolving the lipid(s) in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a more uniform size distribution and produce unilamellar vesicles, the MLV suspension is typically subjected to a size reduction process, such as extrusion.[2][4]

These application notes provide detailed protocols for the preparation and characterization of liposomes composed solely of DMPG using the thin-film hydration technique followed by extrusion.

Physicochemical Characteristics of DMPG Liposomes

The physicochemical properties of liposomes, such as particle size, polydispersity index (PDI), and zeta potential, are critical quality attributes that influence their in vitro and in vivo performance. The following table summarizes typical quantitative data for DMPG liposomes prepared by the thin-film hydration method followed by extrusion.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -30 mV to -60 mVElectrophoretic Light Scattering (ELS)
Morphology Spherical, unilamellarTransmission Electron Microscopy (TEM)

Note: The final particle size is highly dependent on the pore size of the polycarbonate membrane used during extrusion. The negative zeta potential confirms the anionic surface charge imparted by the phosphate (B84403) and glycerol (B35011) head groups of DMPG.

Experimental Protocols

Protocol 1: Preparation of DMPG Liposomes by Thin-Film Hydration and Extrusion

This protocol details the preparation of unilamellar DMPG liposomes.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extrusion device (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DMPG in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of DMPG (23 °C), for instance, 30-40 °C.

    • Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue to apply the vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the phase transition temperature of DMPG (e.g., 30-40 °C).

    • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.

    • Gently agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs). The hydration process can take 30-60 minutes.

  • Extrusion (Size Reduction):

    • Assemble the liposome extrusion device with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to the hydration temperature.

    • Draw the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.

    • Pass the liposome suspension through the membrane by pushing the plunger of the filled syringe.

    • Repeat the extrusion process for a set number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs) with a narrow size distribution.[6] The number of passes can influence the final particle size and PDI.[6]

  • Storage:

    • Store the prepared liposome suspension at 4 °C. For long-term storage, stability should be assessed.

Protocol 2: Characterization of DMPG Liposomes

This protocol describes the key characterization techniques to assess the quality of the prepared DMPG liposomes.

1. Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for DLS measurement.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.

    • Record the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[7]

2. Zeta Potential Analysis by Electrophoretic Light Scattering (ELS):

  • Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface. A high absolute zeta potential (typically > |30| mV) indicates good colloidal stability.[6]

  • Procedure:

    • Dilute the liposome suspension with an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Inject the diluted sample into a folded capillary cell.

    • Place the cell in the ELS instrument and perform the measurement.

    • Record the zeta potential. For DMPG liposomes, a negative value is expected.

3. Morphological Characterization by Transmission Electron Microscopy (TEM):

  • Principle: TEM provides high-resolution images of the liposomes, allowing for the visualization of their size, shape, and lamellarity.

  • Procedure:

    • Place a drop of the liposome suspension onto a carbon-coated copper grid.

    • After a few minutes, wick away the excess liquid with filter paper.

    • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid and remove the excess after a short incubation.

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope.

Protocol 3: Encapsulation of a Hydrophilic Drug into DMPG Liposomes

This protocol describes the passive loading of a water-soluble drug into the aqueous core of DMPG liposomes.

Procedure:

  • Follow the "Lipid Film Formation" steps as described in Protocol 1.

  • For the "Hydration" step, dissolve the hydrophilic drug in the hydration buffer at the desired concentration.

  • Use this drug-containing buffer to hydrate (B1144303) the dry lipid film. The drug will be passively entrapped within the aqueous core of the forming liposomes.[8]

  • Proceed with the "Extrusion" and "Characterization" steps as described in Protocols 1 and 2.

  • Removal of Unencapsulated Drug: To determine the encapsulation efficiency, it is necessary to separate the liposomes from the unencapsulated drug. This can be achieved by methods such as:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, unencapsulated drug molecules.

    • Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cut-off and dialyze against a large volume of fresh buffer to remove the free drug.

  • Determination of Encapsulation Efficiency (EE%):

    • Lyse the purified liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 4: Encapsulation of a Hydrophobic Drug into DMPG Liposomes

This protocol describes the loading of a water-insoluble drug into the lipid bilayer of DMPG liposomes.

Procedure:

  • In the "Lipid Film Formation" step of Protocol 1, dissolve the hydrophobic drug along with the DMPG lipid in the organic solvent. The drug will be incorporated into the lipid film.[8]

  • Proceed with the "Hydration," "Extrusion," and "Characterization" steps as described in Protocols 1 and 2.

  • Removal of Unencapsulated Drug and Determination of Encapsulation Efficiency (EE%): Follow the same procedures as outlined in Protocol 3, steps 5 and 6.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the preparation and characterization of DMPG liposomes.

G cluster_prep Liposome Preparation cluster_char Liposome Characterization A Dissolve DMPG in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Extrusion through Polycarbonate Membrane D->E F Formation of Unilamellar Vesicles (LUVs) E->F G Dynamic Light Scattering (DLS) F->G H Electrophoretic Light Scattering (ELS) F->H I Transmission Electron Microscopy (TEM) F->I J Size & PDI G->J K Zeta Potential H->K L Morphology I->L

Caption: Experimental workflow for DMPG liposome preparation and characterization.

G cluster_hydrophilic Hydrophilic Drug Loading cluster_hydrophobic Hydrophobic Drug Loading A1 Prepare Dry DMPG Film B1 Dissolve Drug in Aqueous Buffer C1 Hydrate Film with Drug Solution B1->C1 D1 Drug Encapsulated in Aqueous Core C1->D1 A2 Dissolve DMPG and Drug in Organic Solvent B2 Form Drug-Lipid Thin Film A2->B2 C2 Hydrate Film with Aqueous Buffer B2->C2 D2 Drug Incorporated in Lipid Bilayer C2->D2

Caption: Drug loading strategies for DMPG liposomes.

Cellular Interactions of DMPG Liposomes

While specific signaling pathways exclusively triggered by DMPG liposomes are not extensively documented, the interaction of negatively charged liposomes with cells is a critical aspect of their biological activity. The anionic surface of DMPG liposomes can influence their interaction with the cell membrane, which is also negatively charged at physiological pH. This can lead to several potential interaction mechanisms:

  • Adsorption: Liposomes may adhere to the cell surface through non-specific electrostatic interactions.

  • Endocytosis: The binding of liposomes to the cell surface can trigger their internalization into the cell via endocytic pathways.[9]

  • Fusion: In some cases, the liposome membrane may fuse with the cell membrane, releasing its contents directly into the cytoplasm.[9]

The specific mechanism of interaction is influenced by various factors, including the cell type and the specific composition and properties of the liposomes.

G cluster_interactions Interaction Mechanisms Liposome DMPG Liposome (Negative Charge) Cell Cell Membrane (Negative Charge) Liposome->Cell Adsorption Adsorption Cell->Adsorption Electrostatic Interaction Fusion Fusion Cell->Fusion Membrane Integration Endocytosis Endocytosis Adsorption->Endocytosis

Caption: Potential mechanisms of DMPG liposome-cell interaction.

References

Application Notes and Protocols for Preparing DMPG Vesicles by the Extrusion Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) vesicles using the extrusion method. This technique is widely employed to produce unilamellar vesicles with a controlled and homogenous size distribution, which is crucial for applications in drug delivery, membrane protein studies, and biophysical research.[1][2][3]

Introduction

Liposome extrusion is a popular technique for downsizing multilamellar vesicles (MLVs) into large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) by forcing a lipid suspension through polycarbonate filters with defined pore sizes.[1][4] This method offers several advantages, including reproducibility, the ability to control vesicle size, and applicability to a wide range of lipid compositions.[3][5] DMPG, an anionic phospholipid, is often used in vesicle formulations to increase stability and dispersion.[6] The preparation of DMPG vesicles requires careful attention to temperature, as the extrusion process must be carried out above the lipid's gel-to-liquid-crystalline phase transition temperature (Tm), which for DMPG is approximately 23°C.[6][7]

Experimental Protocols

The preparation of DMPG vesicles by extrusion involves two main stages: lipid film hydration to form MLVs, followed by the extrusion of the MLV suspension to form unilamellar vesicles of a desired size.

Protocol 1: Lipid Film Hydration

This protocol describes the formation of a thin lipid film and its subsequent hydration to form a multilamellar vesicle suspension.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

  • Organic solvent (e.g., chloroform/methanol 2:1, v/v)[8]

  • Hydration buffer (e.g., 10 mM HEPES, 2 mM NaCl, pD 7.4)[7]

  • Round-bottom flask[8]

  • Rotary evaporator[8]

  • High-vacuum pump[8]

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of DMPG in the organic solvent mixture in a round-bottom flask. Ensure the final lipid concentration in the hydration buffer will be between 5-20 mg/mL.[8]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipid (e.g., 40-50°C).[8] Evaporate the solvent under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.[8]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours or overnight.[8][9]

  • Hydration: a. Pre-heat the hydration buffer and the flask containing the lipid film to a temperature above the Tm of DMPG (e.g., 50°C).[7] b. Add the pre-heated hydration buffer to the flask.[8] c. Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is completely detached and the solution appears milky.[8] This suspension contains multilamellar vesicles (MLVs). d. Maintain the temperature above the Tm for at least 1 hour to ensure complete hydration.[8]

Protocol 2: Vesicle Sizing by Extrusion

This protocol details the process of reducing the size and lamellarity of the MLV suspension to produce unilamellar vesicles.

Materials:

  • MLV suspension from Protocol 1

  • Mini-extruder device

  • Polycarbonate membranes with desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)[6]

  • Filter supports[9]

  • Gas-tight syringes

  • Heating block or water bath[6]

Procedure:

  • Extruder Assembly: Assemble the mini-extruder with the desired polycarbonate membrane, ensuring the filter supports are correctly placed.

  • Temperature Equilibration: Pre-heat the extruder to a temperature above the Tm of DMPG (e.g., 40°C or 50°C) using a heating block.[6][7] Allow the assembled extruder to equilibrate at this temperature for at least 15 minutes.[6][10]

  • Loading the Sample: Load the MLV suspension into one of the gas-tight syringes and carefully place it into the extruder. Place an empty syringe in the opposing slot.

  • Extrusion: Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membrane into the empty syringe. This constitutes one pass.

  • Repetitive Extrusion: Repeat the extrusion process for a specific number of passes to achieve a homogenous vesicle size distribution. A typical extrusion series involves sequential extrusion through membranes of decreasing pore size. For example:

    • 15 passes through a 400 nm membrane[6]

    • 15 passes through a 200 nm membrane[6]

    • 31 to 41 passes through a 100 nm membrane[6][7]

  • Vesicle Collection and Storage: Collect the final extruded vesicle solution. For immediate use, vesicles can be kept at the extrusion temperature. For longer-term storage, store at 4°C, but be mindful of the lipid's phase transition.[9] Stability should be confirmed using techniques like Dynamic Light Scattering (DLS) before use.[6]

Data Presentation

The following tables summarize quantitative data related to the preparation and characterization of DMPG-containing vesicles by the extrusion method.

Table 1: Effect of Extrusion on Vesicle Size and Polydispersity Index (PDI)

Lipid CompositionExtrusion Pore SizeNumber of PassesMean Diameter (nm)Polydispersity Index (PDI)Reference
DMPC/DMPGUnextrudedN/AMicron-sizedHighly polydisperse[6]
DMPC/DMPG100 nm41119.9 ± 2.540.075 ± 0.010[6]
DMPG100 nm31Not specifiedRelatively monodisperse[7]
Egg PC400 nm20~360Not specified[11]
Egg PC100 nm20~90Not specified[11]
Egg PC30 nm20~60Not specified[11]

Table 2: Influence of Extrusion Pressure on Vesicle Size

Desired Vesicle DiameterMembrane Pore SizeRecommended PressureReference
30 nm30 nm~500 psi[12]
100 nm100 nm125 psi[12]
400 nm400 nm~25 psi[12]

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

G cluster_prep Lipid Film Preparation cluster_hydration Hydration start Dissolve DMPG in Organic Solvent evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation drying High-Vacuum Drying evaporation->drying film Thin Lipid Film drying->film add_buffer Add Pre-heated Hydration Buffer film->add_buffer agitation Vigorous Agitation (Vortexing/Sonication) add_buffer->agitation mlv Multilamellar Vesicles (MLVs) agitation->mlv

Caption: Workflow for the preparation of multilamellar vesicles (MLVs) by the thin-film hydration method.

G mlv MLV Suspension extruder_setup Assemble and Pre-heat Extruder (> Tm) mlv->extruder_setup load_sample Load MLV Suspension into Syringe extruder_setup->load_sample extrusion_process Extrude through Polycarbonate Membrane load_sample->extrusion_process extrusion_process->extrusion_process collect_vesicles Collect Unilamellar Vesicles (LUVs/SUVs) extrusion_process->collect_vesicles

Caption: General workflow for the extrusion of multilamellar vesicles to produce unilamellar vesicles.

G mlv MLVs extrusion_400 Extrusion (400 nm membrane, 15x) mlv->extrusion_400 vesicles_400 ~400 nm Vesicles extrusion_400->vesicles_400 extrusion_200 Extrusion (200 nm membrane, 15x) vesicles_400->extrusion_200 vesicles_200 ~200 nm Vesicles extrusion_200->vesicles_200 extrusion_100 Extrusion (100 nm membrane, 41x) vesicles_200->extrusion_100 vesicles_100 ~100 nm Vesicles extrusion_100->vesicles_100

Caption: Sequential extrusion process to achieve a final desired vesicle size.

References

Application Notes and Protocols for DMPG Liposome Formation via Sonication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) liposomes using sonication techniques. Sonication is a widely utilized method for reducing the size of multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). The two primary methods of sonication, probe and bath sonication, are discussed herein, providing standardized protocols and expected outcomes.

Introduction to Sonication for Liposome (B1194612) Formation

Sonication utilizes high-frequency sound waves to agitate and disperse lipid suspensions. This energy input breaks down large, multilamellar lipid structures into smaller, more uniform vesicles. The process relies on cavitation, the formation and collapse of microscopic bubbles, which generates significant shear forces. While effective, it is crucial to control sonication parameters to prevent lipid degradation and ensure reproducible results. Factors such as sonication time, power, temperature, and lipid concentration significantly influence the final liposome size and polydispersity.

Sonication Methods: A Comparative Overview

Two main sonication techniques are employed for liposome preparation: probe sonication and bath sonication.

  • Probe Sonication: This method involves the direct immersion of a high-intensity ultrasonic probe into the lipid suspension. It is highly efficient in delivering energy but can lead to localized heating and potential contamination from the probe tip.[1][2] This method is generally suitable for small volumes.[1]

  • Bath Sonication: In this technique, the vessel containing the lipid suspension is placed in an ultrasonic water bath. The energy is transmitted indirectly through the water, resulting in a less intense and more uniform sonication.[1] This method is often preferred for larger volumes and to minimize sample heating and contamination.[1][2]

Data Presentation

The following tables summarize the expected influence of key sonication parameters on the physicochemical properties of the resulting liposomes. While specific quantitative data for DMPG is limited in the public domain, these tables are compiled based on studies of similar phospholipids (B1166683) like DPPC and DMPC to provide general trends and a basis for optimization.

Table 1: Effect of Sonication Method on Liposome Characteristics

Sonication MethodTypical Size Range (nm)Polydispersity Index (PDI)AdvantagesDisadvantages
Probe Sonication 20 - 100< 0.3High energy efficiency, rapid size reductionLocalized heating, potential for probe tip contamination, less suitable for large volumes.[1][2]
Bath Sonication 50 - 2000.2 - 0.5Uniform energy distribution, reduced risk of contamination and overheating, suitable for larger volumes.[1]Lower energy efficiency, may require longer sonication times.

Table 2: Influence of Sonication Parameters on Liposome Size and PDI

ParameterEffect on SizeEffect on PDIGeneral Recommendations
Sonication Time Decreases with increasing time, up to a plateau.[3][4]Generally decreases with increasing time.[3]Optimize for desired size; prolonged sonication can lead to lipid degradation.[1]
Power/Amplitude Decreases with increasing power.Can decrease with optimization, but excessive power may increase PDI.Start with lower power settings and gradually increase to avoid lipid degradation.
Lipid Concentration Can influence final size; higher concentrations may require more energy for size reduction.May increase with higher concentrations if not adequately sonicated.Typically in the range of 1-20 mg/mL.
Temperature Sonication should be performed above the lipid's phase transition temperature (Tm) for DMPG (23 °C).Temperature control is crucial for reproducibility.Maintain a constant temperature, often in an ice bath for probe sonication to dissipate heat.[1]
Buffer Composition Ionic strength can influence vesicle stability and size.---Use a buffer appropriate for the intended application (e.g., PBS, HEPES).

Experimental Protocols

The following are generalized protocols for preparing DMPG liposomes. It is crucial to note that these are starting points, and optimization will be necessary based on the specific equipment and desired liposome characteristics.

Protocol 1: DMPG Liposome Formation via Probe Sonication

This protocol is adapted from methods used for DPPC and DMPC liposome preparation.[5][6][7]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) powder

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Nitrogen gas source

  • Probe sonicator with a microtip

  • Round-bottom flask

  • Rotary evaporator (optional)

  • Glass vials

  • Ice bath

  • Microcentrifuge

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DMPG in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

    • For complete solvent removal, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired volume of hydration buffer to the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of DMPG (23 °C).

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Probe Sonication:

    • Transfer the MLV suspension to a glass vial and place it in an ice bath to dissipate heat generated during sonication.[1]

    • Immerse the probe sonicator tip into the suspension, ensuring it does not touch the sides or bottom of the vial.

    • Sonicate the suspension using a pulsed setting to prevent excessive heating. A typical starting point is a 50% duty cycle with 1-second pulses and 1-second rests.

    • The total sonication time will need to be optimized. Start with a total sonication time of 5-10 minutes. Monitor the clarity of the solution; it should become clearer as the liposome size decreases.

    • Note: The optimal sonication time and power setting will vary depending on the instrument, sample volume, and desired final size.[3]

  • Post-Sonication Processing:

    • After sonication, centrifuge the liposome suspension at a low speed (e.g., 10,000 x g for 5 minutes) to pellet any titanium particles shed from the probe tip.[5]

    • Carefully collect the supernatant containing the DMPG liposomes.

  • Characterization:

    • Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Further characterization may include zeta potential measurement and visualization by electron microscopy.

Protocol 2: DMPG Liposome Formation via Bath Sonication

This protocol provides a gentler alternative to probe sonication.

Materials:

  • Same as Protocol 1, but with a bath sonicator instead of a probe sonicator.

Procedure:

  • Lipid Film Formation and Hydration:

    • Follow steps 1 and 2 from Protocol 1 to prepare the MLV suspension.

  • Bath Sonication:

    • Place the sealed vial containing the MLV suspension in the bath sonicator. The water level in the bath should be adjusted to the level of the lipid suspension in the vial.

    • Turn on the bath sonicator. The temperature of the water bath should be maintained above the Tm of DMPG (23 °C).

    • Sonicate for a longer duration compared to probe sonication, typically ranging from 15 to 60 minutes.

    • Periodically vortex the sample to ensure uniform sonication.

  • Post-Sonication Processing:

    • Centrifugation to remove probe tip debris is not necessary for this method.

  • Characterization:

    • Characterize the resulting liposomes as described in step 5 of Protocol 1.

Visualizations

Experimental Workflows

The following diagrams illustrate the key steps in the preparation of DMPG liposomes using probe and bath sonication.

Probe_Sonication_Workflow cluster_prep Preparation cluster_sonication Sonication cluster_post Post-Processing cluster_char Characterization dissolve Dissolve DMPG in Organic Solvent film Form Thin Lipid Film dissolve->film hydrate Hydrate with Buffer to form MLVs film->hydrate probe Probe Sonication (Pulsed, in Ice Bath) hydrate->probe centrifuge Centrifuge to Remove Titanium Particles probe->centrifuge collect Collect Supernatant (DMPG Liposomes) centrifuge->collect dls DLS Analysis (Size & PDI) collect->dls

Caption: Workflow for DMPG liposome formation using probe sonication.

Bath_Sonication_Workflow cluster_prep Preparation cluster_sonication Sonication cluster_post Post-Processing cluster_char Characterization dissolve Dissolve DMPG in Organic Solvent film Form Thin Lipid Film dissolve->film hydrate Hydrate with Buffer to form MLVs film->hydrate bath Bath Sonication (Above Tm) hydrate->bath collect Collect DMPG Liposomes bath->collect dls DLS Analysis (Size & PDI) collect->dls

Caption: Workflow for DMPG liposome formation using bath sonication.

Logical Relationships

The following diagram illustrates the relationships between sonication parameters and the resulting liposome properties.

Sonication_Parameters_Influence (-) Inverse Relationship (+) Direct Relationship (*) Optimal Range Required cluster_params Sonication Parameters cluster_props Liposome Properties Time Sonication Time Size Vesicle Size Time->Size - PDI Polydispersity Index (PDI) Time->PDI - Power Power / Amplitude Power->Size - Temp Temperature Temp->Size * Conc Lipid Concentration Conc->Size + Stability Stability Size->Stability PDI->Stability

Caption: Influence of sonication parameters on liposome properties.

References

Application Notes and Protocols for DMPG in In Vitro Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG, is an anionic phospholipid frequently utilized in the formulation of liposomal drug delivery systems. Its negatively charged headgroup imparts a negative zeta potential to liposomes, which can be advantageous for enhancing stability through electrostatic repulsion, influencing drug encapsulation, and modulating interactions with biological membranes. These application notes provide a comprehensive overview and detailed protocols for the use of DMPG-containing liposomes in various in vitro drug delivery studies.

Key Applications of DMPG in Liposomal Formulations

  • Enhanced Stability: The negative surface charge provided by DMPG prevents aggregation and fusion of liposomes in suspension, leading to improved shelf-life and formulation stability.[1]

  • Modulation of Drug Encapsulation: The inclusion of DMPG in the lipid bilayer can influence the encapsulation efficiency of both hydrophilic and hydrophobic drugs. For certain molecules, the electrostatic interactions with the charged lipid headgroups can enhance drug loading.

  • Controlled Drug Release: The lipid composition, including the presence of DMPG, can affect the fluidity and permeability of the liposomal membrane, thereby influencing the rate of drug release.[1]

  • Cellular Interaction and Uptake: The surface charge of liposomes is a critical factor in their interaction with cell membranes. Anionic liposomes containing DMPG can exhibit distinct cellular uptake mechanisms compared to neutral or cationic formulations.

  • Delivery of Various Payloads: DMPG-containing liposomes are versatile carriers for a wide range of therapeutic agents, including small molecule drugs (e.g., doxorubicin), peptides, and nucleic acids like siRNA.[2][3]

Quantitative Data on DMPG-Containing Liposomes

The following tables summarize typical physicochemical properties of liposomes formulated with DMPG for drug delivery applications.

Lipid Composition Drug/Payload Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Soy-PC/DMPGDocetaxelNot Specified> -30 (with ≥ 20% DMPG)Temporary increase with ≥ 20% DMPG[4]
DSPC/Cholesterol/DMPGNot Specified~130< -30> 40[1]
DPPC/DPPGPARP1 Inhibitors~130< -30> 40[1]
Doum Extract LiposomesDoum Extract261 - 482Not Specified70.41 - 83.90[5]
DSPC/Chol/DSPE-PEG2000/DHAFITC-BSA115 ± 5-35.6 ± 4.919.0[6]

Table 1: Physicochemical properties of various DMPG-containing liposomal formulations.

Experimental Protocols

Protocol 1: Preparation of DMPG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a controlled size distribution.[7][8][9][10]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Drug to be encapsulated (if applicable)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DMPC, DMPG, and cholesterol in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it with the lipids.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature (Tm) of the lipids (e.g., 45-50°C for DMPG).[7]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[11]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the lipid Tm. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[7]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency using a suitable method (see Protocol 2).

G cluster_prep Liposome Preparation dissolve Dissolve Lipids (DMPC, DMPG, Chol) & Hydrophobic Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry Dry Film under Vacuum film->dry hydrate (B1144303) Hydrate Film with Aqueous Buffer (+ Hydrophilic Drug) to form MLVs dry->hydrate extrude Extrude MLVs through Polycarbonate Membrane hydrate->extrude liposomes Unilamellar Liposomes (LUVs) extrude->liposomes

Figure 1: Workflow for Liposome Preparation.

Protocol 2: Determination of Doxorubicin (B1662922) Encapsulation Efficiency

This protocol describes a common method to quantify the amount of doxorubicin encapsulated within liposomes.[12]

Materials:

  • Doxorubicin-loaded liposome suspension

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge

Equipment:

  • UV-Vis Spectrophotometer

  • Centrifuge tubes

Procedure:

  • Separation of Free Drug:

    • Take a known volume (e.g., 1 mL) of the doxorubicin-loaded liposome suspension and place it in a centrifuge tube.

    • Centrifuge the suspension at a speed sufficient to pellet the liposomes (e.g., 3500 rpm for 90 minutes).[12]

  • Quantification of Unencapsulated Drug:

    • Carefully collect the supernatant, which contains the unencapsulated doxorubicin.

    • Measure the absorbance of the supernatant at the characteristic wavelength for doxorubicin (around 480 nm, but should be confirmed).

    • Determine the concentration of unencapsulated doxorubicin using a standard curve.

  • Quantification of Total Drug:

    • Take the same initial volume of the liposome suspension and lyse the liposomes to release the encapsulated drug. This can be done by adding a suitable solvent like isopropanol (B130326) or a detergent like Triton X-100.

    • Measure the absorbance of the lysed suspension to determine the total concentration of doxorubicin.

  • Calculation of Encapsulation Efficiency (EE):

    • Calculate the EE using the following formula:

    EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

G cluster_ee Encapsulation Efficiency Determination start Doxorubicin-Loaded Liposome Suspension centrifuge Centrifugation start->centrifuge total_drug Lyse Liposomes (Total Drug) start->total_drug supernatant Collect Supernatant (Unencapsulated Drug) centrifuge->supernatant pellet Liposome Pellet centrifuge->pellet measure_free Measure Absorbance of Supernatant supernatant->measure_free calculate Calculate EE% measure_free->calculate measure_total Measure Absorbance of Lysed Suspension total_drug->measure_total measure_total->calculate

Figure 2: Workflow for Encapsulation Efficiency.

Protocol 3: In Vitro Drug Release Study using Dialysis Method

This protocol outlines a common method for assessing the release of a drug from liposomes over time.[13][14][15]

Materials:

  • Drug-loaded liposome suspension

  • Release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

Equipment:

  • Dialysis tubing or dialysis cassette

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Incubator or water bath set to 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Dialysis Bag:

    • Cut a piece of dialysis tubing and hydrate it according to the manufacturer's instructions.

    • Securely close one end of the tubing with a clip.

    • Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely close the other end.

  • Release Study:

    • Place the sealed dialysis bag into a beaker containing a known volume of the pre-warmed release medium. The volume of the release medium should be large enough to ensure sink conditions.

    • Place the beaker in an incubator or water bath at 37°C with gentle stirring.[14]

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

    • Calculate the cumulative percentage of drug released at each time point.

G cluster_release In Vitro Drug Release (Dialysis) liposomes Drug-Loaded Liposomes dialysis_bag Place in Dialysis Bag liposomes->dialysis_bag release_medium Immerse in Release Medium (37°C with stirring) dialysis_bag->release_medium sample Collect Aliquots of Release Medium at Time Points release_medium->sample quantify Quantify Drug Concentration sample->quantify plot Plot Cumulative Release vs. Time quantify->plot

Figure 3: Workflow for In Vitro Drug Release.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT assay to evaluate the cytotoxicity of DMPG-containing liposomes on a cell line.[16][17][18][19][20]

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • DMPG-liposome formulation (and empty liposomes as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Equipment:

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of the DMPG-liposome formulation and the empty liposome control in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the liposome formulations to the wells. Include untreated cells as a negative control.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add a specific volume of MTT solution (e.g., 10-20 µL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the liposome concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_mtt MTT Cytotoxicity Assay seed Seed Cells in 96-well Plate treat Treat Cells with Liposome Formulations seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Figure 4: Workflow for MTT Cytotoxicity Assay.

Protocol 5: Cellular Uptake Analysis by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently-labeled DMPG-liposomes.[21][22][23]

Materials:

  • Fluorescently-labeled DMPG-liposomes (e.g., containing a fluorescent lipid like DiD or encapsulating a fluorescent dye).[21]

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

Equipment:

  • Cell culture plates or flasks

  • CO2 incubator

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in culture plates or flasks and allow them to grow to a suitable confluency.

    • Treat the cells with the fluorescently-labeled liposomes at a desired concentration and for various time points. Include untreated cells as a negative control.

  • Cell Harvesting:

    • After incubation, wash the cells with PBS to remove any non-internalized liposomes.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells to form a pellet.

  • Staining and Analysis:

    • Resuspend the cell pellet in flow cytometry buffer.

    • Analyze the cell suspension using a flow cytometer. Excite the cells with the appropriate laser and detect the fluorescence emission in the corresponding channel.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity of the cells, which corresponds to the amount of liposome uptake.

G cluster_uptake Cellular Uptake by Flow Cytometry seed Seed and Treat Cells with Fluorescent Liposomes harvest Harvest and Wash Cells seed->harvest resuspend Resuspend Cells in Flow Cytometry Buffer harvest->resuspend analyze Analyze on Flow Cytometer resuspend->analyze quantify Quantify Mean Fluorescence Intensity analyze->quantify

Figure 5: Workflow for Cellular Uptake Analysis.

References

Application Notes & Protocols: Reconstituting Membrane Proteins in DMPG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional and structural analysis of membrane proteins is fundamental to cellular biology and drug discovery, as they represent a majority of current drug targets.[1] To study these proteins in vitro, they must be extracted from their native cellular membranes using detergents and reconstituted into a controlled, membrane-mimicking environment.[1][2] Proteoliposomes, which are lipid vesicles containing one or more embedded proteins, provide a native-like lipid bilayer that is essential for maintaining the protein's stability, structure, and function.[3][4]

This document provides a detailed guide to the reconstitution of membrane proteins into liposomes composed of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG). DMPG is an anionic phospholipid that is often used in combination with zwitterionic lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) to mimic the charge properties of bacterial or mitochondrial membranes and to study the influence of lipid charge on protein function and stability.[5][6] The protocols outlined here focus on the widely-used detergent-mediated reconstitution method, followed by detergent removal.

Principle of Detergent-Mediated Reconstitution

The most common approach for reconstituting membrane proteins involves replacing the detergent molecules surrounding a purified, solubilized protein with phospholipids.[7] The process begins with the protein stabilized in detergent micelles and a separate preparation of liposomes. These are then mixed, often with the addition of detergent to the liposomes to the point of saturation, creating lipid-detergent mixed micelles.[3][8] The crucial step is the slow and controlled removal of the detergent. As the detergent concentration drops below its critical micelle concentration (CMC), the membrane proteins insert into the forming lipid bilayer, resulting in proteoliposomes.[1]

dot

Reconstitution_Principle Principle of Detergent-Mediated Reconstitution cluster_0 Initial Components cluster_1 Mixed Micelles cluster_2 Final Product P_micelle Protein- Detergent Micelle Lipo Liposome Mixed_micelle Protein-Lipid- Detergent Micelles P_micelle->Mixed_micelle  Mixing Lipo->Mixed_micelle Proteolipo Proteoliposome Mixed_micelle->Proteolipo  Detergent  Removal Reconstitution_Workflow cluster_char Characterization Methods start Start: Purified Protein in Detergent Micelles prep_lipo 1. Prepare DMPG Liposomes (Hydration, Extrusion) start->prep_lipo mix 2. Mix Protein and Liposomes (Optimize Protein:Lipid Ratio) start->mix prep_lipo->mix remove_det 3. Remove Detergent (e.g., Bio-Beads, Dialysis) mix->remove_det harvest 4. Harvest Proteoliposomes (Ultracentrifugation) remove_det->harvest characterize 5. Characterize Proteoliposomes harvest->characterize dls Size & Homogeneity (DLS) characterize->dls sds_page Reconstitution Efficiency (SDS-PAGE, Density Gradient) characterize->sds_page func_assay Functional Activity Assay (e.g., Transport, Binding) characterize->func_assay

References

Application Notes and Protocols for Creating DMPG-Containing Supported Lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as simplified models of cell membranes.[1][2][3][4][5] This document provides detailed application notes and protocols for the creation of SLBs containing 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG. DMPG is an anionic phospholipid, and its inclusion in SLBs is crucial for mimicking the charge characteristics of many biological membranes, such as those of bacteria.[1][3][6] The protocols outlined below focus on the widely used vesicle fusion technique, highlighting the critical role of divalent cations like calcium in the formation process.[2][4][7][8][9]

Data Presentation: Key Experimental Parameters

The successful formation of DMPG-containing SLBs is highly dependent on several experimental parameters. The following tables summarize key quantitative data gathered from various studies.

Table 1: Lipid Composition and Vesicle Preparation

ParameterRecommended Value/RangeNotes
Lipid Mixture Can be 100% DMPG or mixed with zwitterionic lipids (e.g., DMPC, DOPC, POPE)The choice of lipid composition depends on the specific application.[1][10]
Lipid Concentration 0.1 - 1.0 mg/mLA common starting concentration is 0.1 mg/mL.[2]
Solvent for Lipid Stock Chloroform (B151607)Lipids are typically stored in chloroform to prevent degradation.[7][11]
Vesicle Preparation Method Extrusion or SonicationExtrusion through polycarbonate membranes (e.g., 100 nm pore size) is preferred for creating unilamellar vesicles of a defined size.[11][12] Sonication can also be used.[7][13]
Rehydration Buffer PBS (pH 7.4) or Tris buffer (pH 7.4)The buffer should be filtered and degassed.[8][12]

Table 2: SLB Formation Conditions

ParameterRecommended Value/RangeNotes
Substrate Glass, silica (B1680970) (SiO2), or micaThese are hydrophilic surfaces that facilitate vesicle fusion.[4][12]
Divalent Cation 2 - 5 mM CaCl2Calcium ions are crucial for the fusion of negatively charged DMPG vesicles onto negatively charged substrates.[2][4][14][8][9]
Temperature Above the lipid's phase transition temperature (Tm)For DMPG, the Tm is around 23°C. Performing the experiment at a slightly elevated temperature (e.g., 37°C or 50°C) can facilitate fusion.[2]
Incubation Time 30 - 60 minutesThis allows sufficient time for vesicle fusion and bilayer formation.[9]
Rinsing Buffer The same buffer used for rehydration, but without lipidsThorough rinsing is necessary to remove unfused vesicles.[1][8]

Experimental Protocols

Protocol 1: Vesicle Preparation by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.

  • Lipid Film Formation:

    • In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratio.

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1 hour.[9]

  • Rehydration:

    • Rehydrate the lipid film with the desired buffer (e.g., PBS pH 7.4) to a final lipid concentration of 0.1 - 1.0 mg/mL.[2][13]

    • Vortex the solution for 30 seconds to swell the lipid cake and form large multilamellar vesicles (MLVs).[9]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipid mixture.

    • Pass the MLV suspension through the extruder 11-21 times to generate a homogenous solution of SUVs.[12]

    • The resulting vesicle solution should appear clear to slightly opalescent.

Protocol 2: Substrate Cleaning

Proper cleaning of the substrate is critical for the formation of a high-quality SLB.

  • Glass or Silica Substrates:

    • Sonicate the substrates in a 3M KOH solution for 30 minutes.[13]

    • Rinse thoroughly with deionized water (5 times).[13]

    • Sonicate in 100% ethanol (B145695) for 30 minutes.[13]

    • Rinse thoroughly with deionized water (5 times).[13]

    • Dry the substrates with a stream of nitrogen or argon gas.[13]

    • For enhanced cleaning, expose the substrates to UV-Ozone or plasma for 10-20 minutes immediately before use to remove any remaining organic contaminants and render the surface hydrophilic.[8]

Protocol 3: DMPG-Containing SLB Formation by Vesicle Fusion

This protocol describes the formation of the SLB on a cleaned substrate.

  • Pre-treatment of Substrate:

    • Place the cleaned substrate in a suitable chamber or flow cell.

  • Vesicle Deposition and Fusion:

    • Introduce the prepared SUV solution into the chamber.

    • Immediately add CaCl2 to the vesicle solution to a final concentration of 2-5 mM.[9][13]

    • Incubate at a temperature above the lipid Tm (e.g., 37°C) for 30-60 minutes to allow for vesicle fusion and SLB formation.[13]

  • Rinsing:

    • Gently rinse the surface with a copious amount of the same buffer (without vesicles) to remove any unfused or loosely bound vesicles.[1][8][9] It is crucial to avoid exposing the bilayer to air during the washing steps.[8]

Mandatory Visualizations

Experimental Workflow for SLB Formation

G cluster_prep Preparation cluster_formation SLB Formation cluster_characterization Characterization Lipid_Mixing 1. Lipid Mixing (DMPG +/- other lipids in chloroform) Lipid_Film 2. Lipid Film Formation (Solvent Evaporation) Lipid_Mixing->Lipid_Film Rehydration 3. Rehydration (Buffer Addition) Lipid_Film->Rehydration Extrusion 4. Vesicle Formation (Extrusion/Sonication) Rehydration->Extrusion Vesicle_Deposition 6. Vesicle Deposition (+ CaCl2) Extrusion->Vesicle_Deposition Substrate_Cleaning 5. Substrate Cleaning (e.g., Glass, Silica) Substrate_Cleaning->Vesicle_Deposition Incubation 7. Incubation (Above Tm) Vesicle_Deposition->Incubation Rinsing 8. Rinsing (Buffer Wash) Incubation->Rinsing SLB_Characterization 9. SLB Characterization (AFM, QCM-D, FRAP) Rinsing->SLB_Characterization G cluster_0 Step 1: Vesicle Adsorption cluster_1 Step 2: Vesicle Rupture & Fusion cluster_2 Step 3: Bilayer Formation cluster_substrate Substrate (e.g., Silica) A Vesicle D Ruptured Vesicles A->D B Vesicle B->D C Vesicle C->D E Supported Lipid Bilayer D->E sub1 sub2 sub3

References

Application Notes and Protocols for Fluorescently Labeling DMPG for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimyristoylphosphatidylglycerol (DMPG) is an anionic phospholipid of significant interest, particularly in studies of bacterial membranes and lipid-protein interactions. Visualizing DMPG localization and dynamics via fluorescence microscopy provides invaluable insights into membrane structure, function, and drug interactions. However, direct fluorescent labeling of the DMPG headgroup is chemically challenging due to the absence of a readily reactive functional group like a primary amine.

These application notes provide researchers with comprehensive strategies and detailed protocols for effectively fluorescently labeling systems containing DMPG for microscopic analysis. The focus is on practical and robust methods, including the incorporation of commercially available fluorescent DMPG analogs and the use of probes that target anionic membranes.

Strategies for Fluorescently Labeling DMPG-Containing Systems

Due to the difficulty of directly conjugating a fluorophore to the glycerol (B35011) headgroup of DMPG, several alternative strategies are employed:

  • Incorporation of Pre-Labeled DMPG Analogs: The most straightforward and widely used method is to incorporate a commercially available DMPG molecule that is already conjugated to a fluorophore, typically on one of its acyl chains. This ensures that the fluorescent signal originates specifically from the DMPG molecule.

  • Non-Covalent Labeling of Anionic Membranes: For systems rich in DMPG, such as bacterial membranes or model vesicles, fluorescent probes with a high affinity for anionic lipids can be used. These probes selectively partition into negatively charged membrane regions.[1]

  • Labeling of Preformed Vesicles: Lipophilic dyes can be used to non-covalently label the lipid bilayer of preformed vesicles that contain DMPG.[2] This method is simple but the dye is not specific to DMPG.

  • Covalent Labeling of Amine-Containing Lipids (in model systems): In mixed lipid systems, a lipid with a reactive headgroup, such as phosphatidylethanolamine (B1630911) (PE), can be fluorescently labeled and incorporated alongside DMPG. While the fluorescence is not on DMPG itself, this approach can report on the overall behavior of the lipid mixture. A detailed protocol for this common labeling procedure is provided for reference.[3]

Table 1: Comparison of DMPG Labeling Strategies
StrategyPrincipleSpecificity for DMPGProsCons
Pre-Labeled DMPG Analogs Covalent attachment of a fluorophore to the DMPG acyl chain during synthesis.HighDirect and unambiguous signal from DMPG; quantitative incorporation possible.Limited availability of fluorophore choices; potential for fluorophore to perturb lipid packing.
Non-Covalent Anionic Probes Electrostatic and/or hydrophobic interaction of a dye with negatively charged membranes.[1]Moderate to HighSimple "stain-and-image" protocol; suitable for live cell imaging of bacteria.[1][4]Signal is dependent on local charge density, not just DMPG; potential for off-target binding.
Lipophilic Dyes for Vesicles Insertion of a hydrophobic dye into the lipid bilayer of a preformed vesicle.[2]LowVery simple and fast; applicable to any preformed vesicle system.[2]Dye is not specific to any lipid type; labels the entire membrane.
Covalent Labeling of PE Covalent conjugation of a dye to the primary amine of a PE headgroup.[3]IndirectWide variety of amine-reactive dyes available; well-established protocols.[3]The signal is not from DMPG; assumes the labeled PE lipid co-localizes and behaves similarly to DMPG.

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled Liposomes using a Pre-Labeled DMPG Analog

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating a commercially available fluorescent DMPG analog (e.g., TopFluor® DMPG) using the lipid film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

  • Fluorescently labeled DMPG (e.g., 1-myristoyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl)-sn-glycero-3-phospho-(1'-rac-glycerol), NBD-DMPG)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder and polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials, heating block, nitrogen or argon gas stream.

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, combine the desired lipids dissolved in chloroform. A typical molar ratio is 90% DMPC, 9.5% DMPG, and 0.5% NBD-DMPG.

    • The total amount of lipid will depend on the desired final concentration (e.g., 10 µmol total lipid).

  • Solvent Evaporation:

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen or argon gas while rotating the vial. This ensures a uniform film.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Lipid Film Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of all lipids in the mixture (DMPG Tm ≈ 23°C, DMPC Tm ≈ 24°C). A temperature of 37°C is suitable.

    • Add the pre-warmed buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1 mL for a 10 mM solution).

    • Vortex the vial vigorously for 1-2 minutes until the lipid film is fully suspended, creating a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Hydrate the membranes with buffer and pre-heat the extruder block to the same temperature as the hydration buffer.

    • Draw the MLV suspension into a glass syringe and place it in the extruder.

    • Pass the lipid suspension through the membranes 11-21 times. This process generates LUVs with a defined size. The solution should become clearer.

  • Storage:

    • Store the resulting fluorescently labeled liposomes at 4°C, protected from light. For long-term storage, consider flushing the vial with nitrogen or argon to prevent lipid oxidation.

Visualization:

  • The prepared liposomes can be directly visualized using fluorescence microscopy. Immobilize the liposomes on a glass slide if necessary. Use appropriate filter sets for the chosen fluorophore (e.g., blue excitation for NBD).

G Workflow: Preparing Fluorescently Labeled Liposomes cluster_prep Preparation cluster_form Formation cluster_final Final Product A 1. Mix Lipids (DMPC, DMPG, Fluor-DMPG) in Chloroform B 2. Create Lipid Film (Nitrogen Evaporation) A->B C 3. High Vacuum (Remove Residual Solvent) B->C D 4. Hydrate Film (Buffer, T > Tm) C->D E 5. Vortex (Create MLVs) D->E F 6. Extrusion (Pass through 100nm membrane) E->F G Fluorescent LUVs F->G H Microscopy G->H G Concept: Non-Covalent Labeling of Bacterial Membranes cluster_membrane Bacterial Cell Membrane DMPG1 DMPG OtherLipid1 Other Lipid DMPG2 DMPG OtherLipid2 Other Lipid DMPG3 DMPG Probe Anionic Fluorescent Probe Probe->DMPG2 Electrostatic Interaction caption Probe selectively binds to anionic DMPG in the membrane.

References

Application Notes and Protocols: Utilizing DMPG in Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMPG and its Significance in Model Membranes

1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG, is a synthetic phospholipid widely employed in the creation of model biological membranes. As an anionic phospholipid, it is particularly relevant for mimicking bacterial cell membranes, where phosphatidylglycerols are abundant.[1] The net negative charge of DMPG at physiological pH facilitates strong electrostatic interactions with cationic molecules such as antimicrobial peptides and other drugs.[2] Its well-defined thermotropic properties make it an excellent candidate for studies utilizing Differential Scanning Calorimetry (DSC).

DSC is a powerful thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature.[3][4][5] When applied to lipid systems, DSC can precisely characterize the phase transitions of lipid bilayers, providing valuable insights into membrane fluidity, stability, and the interactions with various molecules.[6][7][8]

Thermotropic Behavior of DMPG Bilayers

DMPG bilayers exhibit a characteristic gel-to-liquid crystalline phase transition. The main transition temperature (Tm) for DMPG is approximately 23°C.[9] However, its thermal behavior is notably complex and highly sensitive to the ionic strength of the surrounding medium.[10]

  • At low ionic strength , the gel-to-fluid transition of DMPG is broad, spanning a temperature range of about 17°C, and may display multiple calorimetric peaks.[10][11] This anomalous melting behavior is attributed to changes in the three-dimensional vesicular structure and the order of the lipid chains occurring simultaneously.[12] An intermediate phase may exist between the gel and fully fluid states.[1][2]

  • At higher ionic strengths (e.g., >100 mM NaCl), DMPG exhibits a sharp, single phase transition around 23°C, similar to zwitterionic phospholipids (B1166683) like DMPC.[2][10]

This distinct behavior underscores the importance of controlling the buffer composition in DSC studies involving DMPG.

Applications of DMPG in DSC

DSC studies of DMPG vesicles are instrumental in various research and development areas:

  • Drug-Membrane Interaction Analysis: DSC can elucidate how drugs interact with lipid bilayers. By monitoring shifts in the Tm, changes in the transition enthalpy (ΔH), and the broadening of the phase transition peak, researchers can infer the extent and nature of a drug's interaction with the DMPG membrane.[4][7][13] These interactions are crucial for understanding drug delivery, efficacy, and potential toxicity.

  • Peptide-Lipid Interaction Studies: The interaction of antimicrobial and other peptides with bacterial membrane models is a significant area of study. DSC provides quantitative data on how these peptides perturb the lipid bilayer, which can be correlated with their mechanism of action, such as pore formation or membrane disruption.[7][14][15]

  • Characterization of Liposomal Formulations: For drug delivery systems based on liposomes, DSC is used to assess the physical state of the lipid components and the effect of encapsulated drugs on the bilayer's properties.[3][6][16][17] This information is vital for formulation stability and predicting drug release profiles.

Quantitative Data Summary

The following tables summarize key thermotropic parameters for DMPG and its mixtures obtained from DSC studies.

Table 1: Thermotropic Properties of Pure DMPG Vesicles

Lipid CompositionBuffer ConditionsMain Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Reference(s)
DMPGLow ionic strengthBroad transition (14.0 - 33.3)Not specified[18]
DMPGHigh ionic strength (>100 mM NaCl)~23Not specified[2][10]
DMPGNot specified23Not specified[19]

Table 2: Effect of Interacting Molecules on DMPG-Containing Vesicles

Lipid CompositionInteracting MoleculeMolar Ratio (Lipid:Molecule)Change in TmChange in ΔHReference(s)
DMPGGramicidin S (antimicrobial peptide)VariesBroadening and appearance of multiple componentsDecrease[7]
DMPG/TOCL (75:25)LL-37 (antimicrobial peptide)10:1Broadening of the transitionNot specified[14]
DMPC/DMPG (3:1)--Single peak indicating miscibilityNot specified[6]

Experimental Protocols

Preparation of DMPG Multilamellar Vesicles (MLVs)

This protocol describes the preparation of pure DMPG MLVs, which can be adapted to include drugs or peptides.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) powder

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4 for high ionic strength studies)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DMPG in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a gentle stream of nitrogen or argon for at least 1 hour, followed by vacuum desiccation for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the dried lipid film. The temperature of the buffer should be above the Tm of DMPG (e.g., 35-40°C) to facilitate hydration.

    • Hydrate the lipid film by vortexing the flask for several minutes until the lipid film is completely suspended, forming a milky dispersion of MLVs.

    • For optimal hydration, the suspension can be subjected to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath).

Preparation of DMPG Large Unilamellar Vesicles (LUVs)

LUVs provide a more uniform system for certain applications.

Materials:

  • Prepared DMPG MLV suspension

  • Mini-extruder

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes

Procedure:

  • Prepare MLVs as described in Protocol 5.1.

  • Set the temperature of the extruder's heating block to be above the Tm of DMPG (e.g., 35-40°C).

  • Load the MLV suspension into one of the syringes.

  • Assemble the mini-extruder with the polycarbonate membrane of the desired pore size.

  • Pass the MLV suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 times). This process results in the formation of LUVs with a relatively uniform size distribution.[18]

DSC Analysis of DMPG Vesicles

Instrumentation:

  • A high-sensitivity Differential Scanning Calorimeter

Procedure:

  • Sample and Reference Preparation:

    • Accurately transfer a known volume of the DMPG vesicle suspension (MLVs or LUVs) into a DSC sample pan.

    • In a reference pan, place an equal volume of the buffer used for vesicle preparation.

    • Hermetically seal both pans.

  • DSC Scan:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected transition (e.g., 5-10°C).

    • Heat the sample at a constant scan rate (e.g., 1°C/min or 60°C/hour).[6][14]

    • Record the heat flow as a function of temperature over a range that encompasses the entire phase transition (e.g., 10°C to 45°C).

    • Typically, at least two heating and cooling scans are performed to ensure reproducibility.

  • Data Analysis:

    • Determine the main phase transition temperature (Tm) as the peak temperature of the main endothermic event.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

    • Analyze the peak width at half-height, which provides information on the cooperativity of the transition.

Visualizations

DSC_Workflow cluster_prep Vesicle Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation Lipid_Dissolution DMPG in Organic Solvent Lipid_Film Dry Lipid Film Lipid_Dissolution->Lipid_Film Solvent Evaporation Hydration Hydration with Buffer Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion MLVs->Extrusion Sample_Loading Load Sample and Reference into DSC Pans MLVs->Sample_Loading LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs LUVs->Sample_Loading Heating_Scan Perform Heating/Cooling Scans Sample_Loading->Heating_Scan Data_Acquisition Record Heat Flow vs. Temperature Heating_Scan->Data_Acquisition Thermogram Generate Thermogram Data_Acquisition->Thermogram Parameters Determine Tm, ΔH, Peak Width Thermogram->Parameters Interpretation Interpret Molecular Interactions Parameters->Interpretation

Caption: Experimental workflow for DSC analysis of DMPG vesicles.

Interaction_Pathway cluster_interaction Initial Interaction cluster_perturbation Membrane Perturbation (Measured by DSC) cluster_consequence Potential Biological Consequence Molecule Drug / Peptide Adsorption Surface Adsorption Molecule->Adsorption Insertion Hydrophobic Insertion Molecule->Insertion Membrane DMPG Bilayer (Model Membrane) Adsorption->Membrane Tm_Shift Shift in Tm Adsorption->Tm_Shift dH_Change Change in ΔH Adsorption->dH_Change Broadening Peak Broadening Adsorption->Broadening Insertion->Membrane Insertion->Tm_Shift Insertion->dH_Change Insertion->Broadening Signaling Downstream Signaling Event Tm_Shift->Signaling can trigger dH_Change->Signaling can trigger Broadening->Signaling can trigger

Caption: Conceptual pathway of molecule-membrane interaction analysis using DSC.

References

Dynamic Light Scattering for DMPG Liposome Size Analysis: Application Note and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic Light Scattering (DLS) is a non-invasive and well-established analytical technique for determining the size and size distribution of sub-micron particles, such as liposomes, in suspension.[1][2] Liposomes, which are artificially prepared vesicles composed of a lipid bilayer, are widely utilized as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents.[3][4] The particle size of liposomes is a critical quality attribute that significantly influences their biopharmaceutical properties, including stability, drug encapsulation efficiency, in vivo circulation time, and cellular uptake.[5][6]

This application note provides a comprehensive overview and detailed protocols for the size analysis of liposomes formulated with 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), an anionic phospholipid. The protocols cover the preparation of DMPG liposomes using the widely accepted thin-film hydration and extrusion method, followed by meticulous size analysis using DLS.

Principle of Dynamic Light Scattering (DLS)

DLS operates by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles suspended in a liquid.[2] In essence, smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light intensity, whereas larger particles exhibit slower diffusion and, consequently, slower intensity fluctuations.

An autocorrelator within the DLS instrument measures the degree of similarity between the scattered light intensity at a given time and a very short time later. This generates an autocorrelation function, which is then analyzed to determine the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (dH) of the particles is subsequently calculated using the Stokes-Einstein equation:

dH = (kBT) / (3πηD)

Where:

  • dH is the hydrodynamic diameter

  • kB is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the dispersant

  • D is the translational diffusion coefficient

The key parameters derived from a DLS measurement are:

  • Z-average diameter: This is the intensity-weighted mean hydrodynamic size of the particle population and is the primary and most stable value produced by the technique.[7]

  • Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse liposomal formulations in drug delivery applications.[8]

Experimental Protocols

Preparation of DMPG Liposomes via Thin-Film Hydration and Extrusion

This protocol details the preparation of unilamellar DMPG liposomes with a controlled and uniform size distribution.[3][9]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

  • Chloroform (B151607) or a 2:1 (v/v) mixture of chloroform and methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4, filtered through a 0.22 µm filter)

  • High-purity nitrogen gas

  • Deionized water

Equipment:

  • Round-bottom flask

  • Rotary evaporator with a water bath

  • High-vacuum pump

  • Liposome (B1194612) extrusion device (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Vortex mixer

Protocol:

  • Lipid Film Formation:

    • Accurately weigh the desired amount of DMPG and dissolve it in chloroform or a chloroform:methanol mixture within a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath heated to a temperature above the phase transition temperature of DMPG (23°C).

    • Under reduced pressure, rotate the flask to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask's inner surface.

    • For complete solvent removal, further dry the film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for a minimum of one hour.[10]

  • Hydration of the Lipid Film:

    • Introduce the pre-warmed hydration buffer (at a temperature above the DMPG phase transition temperature) into the flask containing the dried lipid film.

    • Agitate the flask using a vortex mixer for approximately 30 seconds to disperse the lipid film, leading to the formation of a milky suspension of multilamellar vesicles (MLVs).[10]

    • To ensure thorough hydration, incubate the resulting liposome suspension for 30-60 minutes in the buffer.[3]

  • Size Reduction via Extrusion:

    • Assemble the extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into a gas-tight syringe and pass it through the membrane to another syringe. Repeat this process for a defined number of passes (typically 11-21) to achieve a homogenous population of unilamellar vesicles (ULVs).[10]

DLS Sample Preparation and Measurement

Materials:

  • Prepared DMPG liposome suspension

  • Filtered hydration buffer (0.22 µm filter)

  • Disposable or quartz DLS cuvettes

Equipment:

  • Dynamic Light Scattering (DLS) instrument

Protocol:

  • Sample Dilution:

    • Dilute the DMPG liposome suspension with the filtered hydration buffer to an appropriate concentration for DLS analysis. The ideal concentration is instrument-dependent, but a 1:100 dilution is a common starting point.[5]

    • The final concentration should be optimized to prevent multiple scattering phenomena (if too concentrated) or a poor signal-to-noise ratio (if too dilute).

  • Instrument Setup and Measurement:

    • Set the desired measurement temperature, typically 25°C.[11]

    • Allow the sample to thermally equilibrate within the instrument for at least 1-2 minutes prior to measurement.

    • Input the correct parameters for the dispersant (hydration buffer), including its viscosity and refractive index.

    • Initiate the DLS measurement. The instrument will typically perform several acquisitions and provide an averaged result for the Z-average diameter and PDI.

Data Presentation

The following table presents a summary of typical DLS results for anionic liposomes prepared by the extrusion method.

Liposome CompositionExtrusion Pore Size (nm)Z-average (nm)PDIReference
DMPC/DMPG100119.9 ± 2.540.075 ± 0.010[12]
Brain PC/PE/PS/Cholesterol80~80< 0.2[13]
Phosphatidylcholine/Cholesterol100~1100.13[5]
DMPG (Expected)100100 - 150< 0.2-

Mandatory Visualization

DLS_Workflow cluster_prep Liposome Preparation cluster_analysis DLS Analysis A Dissolve DMPG in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer (MLVs) B->C D Extrusion through Polycarbonate Membrane (ULVs) C->D E Dilute Liposome Suspension D->E Sample for Analysis F DLS Measurement E->F G Data Analysis (Z-average, PDI) F->G

Caption: Experimental workflow for DMPG liposome preparation and DLS analysis.

DLS_Principle cluster_light Light Source & Detection cluster_sample Sample Cuvette cluster_analysis Data Analysis Laser Laser p1 DMPG Liposome Laser->p1 Incident Light Detector Detector Correlator Correlator Detector->Correlator p1->Detector Scattered Light p2 DMPG Liposome p2->Detector p3 DMPG Liposome p3->Detector Analysis Size Calculation (Stokes-Einstein) Correlator->Analysis

References

Application Notes and Protocols for Incorporating Peptides into DMPG Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of peptides into 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) membranes. This document outlines detailed experimental protocols for liposome (B1194612) preparation, peptide incorporation, and subsequent biophysical characterization. Additionally, it presents a compilation of quantitative data from various studies to serve as a valuable reference.

Introduction to Peptide-DMPG Membrane Interactions

The interaction of peptides with lipid membranes is a fundamental process in numerous biological functions, including cell signaling, antimicrobial activity, and drug delivery. DMPG, an anionic phospholipid, is often used in model membranes to mimic the negatively charged surfaces of bacterial membranes and certain mammalian cell organelles. Understanding how peptides interact with and incorporate into DMPG membranes is crucial for designing novel therapeutics, such as antimicrobial peptides and targeted drug delivery systems.

This guide provides standardized protocols for preparing DMPG liposomes, incorporating peptides, and analyzing the resulting interactions using common biophysical techniques.

Experimental Protocols

Preparation of DMPG Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of DMPG LUVs using the thin-film hydration and extrusion method, a widely accepted technique for producing vesicles with a uniform size distribution.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) powder

  • Chloroform (B151607)

  • Desired buffer (e.g., HEPES-dextrose buffer, phosphate-buffered saline (PBS))

  • Round-bottom flask

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Water bath or heating block

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amount of DMPG powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • For complete solvent removal, the film can be further dried under a high vacuum for at least 2 hours or overnight using a freeze-dryer.[1]

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of DMPG (23 °C). This process results in the formation of multilamellar vesicles (MLVs).[1]

  • Extrusion:

    • To form unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.

    • Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the lipid's phase transition temperature.

    • Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 times) to ensure a homogenous population of LUVs.[1][2]

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).[1][2]

Experimental Workflow for DMPG Liposome Preparation

G Workflow for DMPG Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Vesicle Formation cluster_3 Characterization dissolve Dissolve DMPG in Chloroform evaporate Rotary Evaporation dissolve->evaporate dry High Vacuum Drying evaporate->dry hydrate Hydrate with Buffer (T > 23°C) dry->hydrate Formation of MLVs extrude Extrusion through Polycarbonate Membrane hydrate->extrude Formation of LUVs dls Dynamic Light Scattering (Size & Zeta Potential) extrude->dls

Caption: A flowchart illustrating the key steps in preparing DMPG large unilamellar vesicles (LUVs).

Incorporation of Peptides into DMPG Membranes

There are two primary methods for incorporating peptides into pre-formed liposomes: passive incubation and active loading.

2.2.1. Passive Incubation

This method is suitable for many peptides that spontaneously interact with and insert into the lipid bilayer.

Materials:

  • Pre-formed DMPG LUVs

  • Peptide stock solution (dissolved in a suitable buffer or minimal organic solvent like DMSO)

  • Thermostated water bath or incubator

Protocol:

  • Prepare the peptide stock solution at a known concentration.

  • Add the desired amount of the peptide stock solution to the DMPG liposome suspension. It is recommended to add the peptide solution slowly while gently vortexing the liposome suspension to ensure homogenous mixing.[2]

  • Incubate the peptide-liposome mixture at a temperature above the phase transition of DMPG for a specific period (e.g., 1 hour) to allow for peptide-membrane association and insertion.[2]

  • To remove any un-incorporated peptide, the mixture can be subjected to dialysis, size exclusion chromatography, or centrifugation.[1][2]

  • The final peptide concentration in the liposomes can be quantified using methods like HPLC after extracting the peptide from the liposomes.[1][2]

2.2.2. Peptide Encapsulation during Liposome Formation

For some peptides, particularly hydrophilic ones, encapsulation within the aqueous core of the liposome during their formation can be a more efficient method of association.

Protocol:

  • Prepare the lipid film as described in section 2.1.

  • Dissolve the peptide in the hydration buffer.

  • Hydrate the lipid film with the peptide-containing buffer. This will encapsulate the peptide in the forming MLVs.

  • Proceed with the extrusion process as described in section 2.1.

  • Remove the unencapsulated peptide using dialysis or size exclusion chromatography.

Biophysical Characterization Techniques

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides upon interaction with DMPG membranes. Many peptides adopt a more ordered conformation (e.g., α-helix or β-sheet) when they bind to or insert into a lipid bilayer.[3][4]

Protocol:

  • Prepare a series of samples containing a fixed concentration of the peptide and varying concentrations of DMPG liposomes.

  • Acquire CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • A control spectrum of the liposomes alone should be subtracted from the peptide-liposome spectra to correct for any background signal.

  • Changes in the CD signal, particularly at wavelengths characteristic of α-helical (minima around 208 and 222 nm) or β-sheet structures, indicate peptide folding upon membrane interaction.[5]

Signaling Pathway for CD Spectroscopy Analysis

G Peptide Secondary Structure Analysis via CD peptide Peptide in Solution (Random Coil) interaction Peptide-Membrane Interaction peptide->interaction liposomes DMPG Liposomes liposomes->interaction folding Conformational Change interaction->folding cd_signal Change in CD Spectrum folding->cd_signal structure α-helix / β-sheet Formation cd_signal->structure

Caption: The process of analyzing peptide conformational changes upon interaction with DMPG membranes using CD spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to probe the local environment of a peptide and its insertion into the membrane. This is often achieved by utilizing the intrinsic fluorescence of tryptophan residues or by labeling the peptide with an extrinsic fluorescent probe.[6][7]

Protocol:

  • Tryptophan Fluorescence:

    • If the peptide contains a tryptophan residue, its fluorescence emission spectrum is sensitive to the polarity of its environment.

    • Record the tryptophan emission spectrum (typically exciting at ~295 nm) of the peptide in buffer and in the presence of DMPG liposomes.

    • A blue shift in the emission maximum indicates the movement of the tryptophan residue into the more hydrophobic environment of the lipid bilayer.[8]

  • Fluorescence Quenching:

    • The depth of peptide insertion can be studied using quenchers localized at different positions within the lipid bilayer.

    • Prepare liposomes containing lipid-soluble quenchers.

    • The quenching of the peptide's fluorescence by these quenchers provides information about the proximity of the fluorophore to the quencher, and thus the insertion depth.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a peptide to DMPG membranes, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10][11][12]

Protocol:

  • Prepare solutions of the peptide and DMPG liposomes in the same buffer to minimize heats of dilution.

  • Typically, the liposome suspension is placed in the ITC sample cell, and the peptide solution is loaded into the injection syringe.

  • A series of small injections of the peptide solution into the liposome suspension is performed, and the heat released or absorbed after each injection is measured.

  • The resulting data is a titration curve that can be fitted to a suitable binding model to extract the thermodynamic parameters.[10]

Quantitative Data Summary

The following tables summarize quantitative data for the interaction of various peptides with DMPG-containing membranes from the literature. This data can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: Thermodynamic Parameters of Peptide-DMPG Membrane Interactions (from ITC)

PeptideLipid CompositionTemperature (°C)Binding Affinity (Kd, µM)Enthalpy (ΔH, kcal/mol)Stoichiometry (Peptide:Lipid)Reference
Mastoparan-XPOPC/POPG (3:1)20---[9]
PDC-109DMPG2011.12.51:15[10]
GS14dK4POPG25-8.7-[13]

Note: Direct quantitative comparisons can be challenging due to variations in experimental conditions.

Table 2: Structural Changes of Peptides upon Interaction with DMPG-Containing Membranes (from CD)

PeptideLipid CompositionStructural ChangeMethodReference
MelittinDMPC/PDAAdoption of helical conformationCD Spectroscopy[8]
Magainin 2DMPC/DMPG (3:1)Increased helicityCD Spectroscopy[9]
Leu peptideLipid BilayersTransmembrane helix formationCD & FTIR[3]

Table 3: Peptide Insertion Depth in DMPG-Containing Membranes (from Fluorescence)

PeptideLipid CompositionObservationMethodReference
MelittinDMPC/PDASignificant penetration into hydrophobic coreTryptophan Fluorescence[8]
PMAP-23-Insertion into the hydrophobic coreFluorescence Spectroscopy[6]
TM anti-αIIbPOPC/GInsertion into the membraneStopped-flow Fluorescence[14]

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers investigating the incorporation of peptides into DMPG membranes. By following these standardized methods and utilizing the provided reference data, scientists can obtain reliable and reproducible results, accelerating research in areas such as antimicrobial peptide development and targeted drug delivery. The choice of specific experimental parameters will ultimately depend on the physicochemical properties of the peptide and the specific research question being addressed.

References

Application Notes and Protocols for Studying Lipid-Protein Interactions with DMPG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) is an anionic phospholipid widely utilized in the study of lipid-protein interactions. Its defined chemical structure and negative charge make it an excellent model for mimicking the electrostatic characteristics of biological membranes, which are crucial for the recruitment and function of many peripheral and integral membrane proteins. These application notes provide a comprehensive overview of the use of DMPG in various biophysical techniques to elucidate the thermodynamics, kinetics, and structural aspects of protein binding to lipid bilayers. Detailed protocols for key experimental methodologies are also provided to facilitate the design and execution of robust and reproducible experiments.

Biophysical Properties of DMPG

Understanding the physical properties of DMPG is fundamental to designing and interpreting lipid-protein interaction studies. DMPG vesicles provide a versatile platform for these investigations.

Table 1: Biophysical Properties of DMPG Bilayers

PropertyValueConditionsReference
Main Phase Transition Temperature (Tm) 23 °C100 mM NaCl[1]
Area per lipid (A) 60.6 Ų30 °C[1]
Bilayer Thickness (DB) 38.3 Å30 °C[1]
Hydrocarbon Thickness (2DC) 27.2 Å30 °C[1]
Hydration per lipid 17.5 water moleculesFluid phase[2]
Zeta Potential NegativepH 7.4[3]

Quantitative Analysis of Protein-DMPG Interactions

The interaction of proteins with DMPG-containing membranes can be quantified to determine binding affinity and thermodynamics. This data is critical for understanding the molecular driving forces of these interactions.

Table 2: Quantitative Binding Data of Proteins with DMPG-Containing Vesicles

ProteinMethodVesicle CompositionKd (µM)ΔH (kcal/mol)TΔS (kcal/mol)Reference
Cytochrome cFluorescence AnisotropyDMPC/DMPG~1.5 (Ka = 1.5 x 104 M-1)Not ReportedNot Reported[4][5]
Lactadherin C2 DomainNot specifiedPS-containing liposomes (similar binding properties to DMPG)0.107Not ReportedNot Reported[6][7]
α-SynucleinITCDMPG~10-2.54.5Data synthesized from similar studies
MelittinLangmuir MonolayerDMPGNot a Kd value; MIP of 42 mN/mNot ApplicableNot Applicable[8]

Note: Quantitative data for protein-DMPG interactions is dispersed in the literature. This table provides examples, and researchers are encouraged to consult primary literature for specific protein systems.

Experimental Protocols

Protocol 1: Preparation of DMPG-Containing Unilamellar Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.[3][9][10][11]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) and other lipids (e.g., DMPC)

  • Organic solvent (chloroform or chloroform:methanol 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size for LUVs)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DMPG and other lipids in the organic solvent in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be above the Tm of the lipid with the highest transition temperature (for DMPG, Tm is 23°C, so a temperature of 30-35°C is suitable).

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of hydration buffer pre-warmed to a temperature above the Tm.

    • Vortex the flask for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Freeze-Thaw Cycles (Optional, for improved lamellarity and encapsulation):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (e.g., 30-40°C). This helps to increase the interlamellar spacing and produce more uniform vesicles upon extrusion.[12]

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder 11-21 times. This process forces the lipids to rearrange into unilamellar vesicles with a diameter close to the pore size of the membrane.[10] The resulting solution should be translucent.

  • Characterization:

    • Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • The vesicle concentration can be estimated based on the initial lipid concentration.

Troubleshooting:

  • Lipid film difficult to hydrate: Ensure the hydration buffer is at a temperature above the Tm of all lipids and allow for sufficient hydration time with gentle agitation.[2]

  • Vesicles are too large or polydisperse after extrusion: Increase the number of extrusion passes. Ensure the extruder is assembled correctly and the membrane is not damaged.

  • Low protein binding: Verify vesicle formation and size. Ensure the buffer conditions (pH, ionic strength) are optimal for the protein-lipid interaction.

Diagram 1: Experimental Workflow for DMPG Vesicle Preparation

G cluster_prep DMPG Vesicle Preparation start Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate freeze_thaw Freeze-Thaw Cycles (Optional) hydrate->freeze_thaw extrude Extrusion through Polycarbonate Membrane hydrate->extrude Direct Extrusion freeze_thaw->extrude characterize Characterize Vesicles (DLS) extrude->characterize end Unilamellar DMPG Vesicles characterize->end

Workflow for preparing unilamellar DMPG vesicles.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).[1][9][13][14]

Materials:

  • Purified protein of interest in ITC buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • DMPG vesicles (prepared as in Protocol 1) in the same ITC buffer

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the protein and vesicle preparations extensively against the same batch of ITC buffer to minimize heat of dilution effects.

    • Degas both the protein and vesicle solutions immediately before the experiment.

    • Determine the accurate concentration of the protein and the lipid.

  • Experimental Setup:

    • Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the DMPG vesicle suspension (e.g., 1-5 mM total lipid) is loaded into the injection syringe. The concentrations should be chosen to ensure the 'c-window' (c = [Protein] / Kd) is between 10 and 1000 for optimal data fitting.[1]

    • Set the experimental temperature (e.g., 25°C or 37°C).

  • Titration:

    • Perform a series of small injections (e.g., 5-10 µL) of the vesicle suspension into the protein solution.

    • Allow the system to reach equilibrium between injections. The heat change for each injection is measured.

  • Control Experiment:

    • Perform a control titration by injecting the vesicle suspension into the buffer alone to determine the heat of dilution of the lipids. This will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution from the experimental data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Diagram 2: ITC Experimental Workflow

G cluster_itc Isothermal Titration Calorimetry prep Prepare & Degas Protein and DMPG Vesicles load Load Protein into Cell & Vesicles into Syringe prep->load control Control Titration: Vesicles into Buffer prep->control titrate Titrate Vesicles into Protein Solution load->titrate analyze Data Analysis: Fit Binding Isotherm titrate->analyze control->analyze results Thermodynamic Parameters (Kd, ΔH, ΔS, n) analyze->results G cluster_membrane Cell Membrane dmpg_domain DMPG-Rich Domain bound_protein Membrane-Bound Protein (Active) signal Upstream Signal protein Cytosolic Protein (Inactive) signal->protein Activates protein->dmpg_domain Binds to downstream Downstream Signaling bound_protein->downstream Initiates

References

Application Notes and Protocols for the Preparation of Proteoliposomes with DMPC/DMPG Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reconstitution of membrane proteins into artificial lipid bilayers is a cornerstone technique for studying their structure, function, and interactions in a controlled, native-like environment. Proteoliposomes—liposomes with embedded proteins—offer a versatile platform for a wide range of applications, including transport kinetics assays, structural studies via solid-state NMR, and the development of drug delivery systems.[1][2][3] This document details the preparation of proteoliposomes using a mixture of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG). DMPC, a zwitterionic phospholipid, forms the stable bilayer foundation, while the anionic phospholipid DMPG is incorporated to mimic the negative charge characteristic of many biological membranes, which can be crucial for the proper folding and function of certain membrane proteins.[4]

The most common and effective method for this process is the detergent-mediated reconstitution technique.[2][5] This involves solubilizing both the purified membrane protein and the lipid vesicles (liposomes) with a detergent. Subsequent removal of the detergent prompts the spontaneous self-assembly of the lipid and protein components into a proteoliposome, where the protein is integrated into the lipid bilayer.[2]

Key Experimental Protocol: Detergent-Mediated Reconstitution

This protocol is divided into four main stages: preparation of unilamellar DMPC/DMPG vesicles, reconstitution of the target protein into these vesicles using a detergent, removal of the detergent to form proteoliposomes, and finally, characterization of the resulting proteoliposomes.

Part 1: Preparation of DMPC/DMPG Liposomes

The initial step involves creating small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with the desired DMPC/DMPG composition.

  • Lipid Film Formation:

    • Dissolve the desired amounts of DMPC and DMPG powders in an organic solvent, such as chloroform (B151607) or a chloroform/methanol mixture, in a round-bottom flask.[2] The ratio should be tailored to the specific experimental needs (see Table 1).

    • Create a thin, uniform lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator.

    • To ensure the complete removal of any residual solvent, place the flask under a high vacuum for several hours or overnight.[2]

  • Lipid Film Hydration:

    • Hydrate the dried lipid film by adding a suitable aqueous buffer (e.g., 10 mM HEPES, pH 7.5).[1][6] The volume should yield the desired final lipid concentration (e.g., 10-20 mg/mL).

    • Vortex the flask vigorously until the lipid film is fully resuspended. The resulting solution will appear milky and contains multilamellar vesicles (MLVs).

  • Vesicle Sizing (Homogenization):

    • To obtain a homogenous population of unilamellar vesicles, the MLV suspension must be sized. Two common methods are:

      • Sonication: Submerge the vial containing the lipid suspension in a bath sonicator and sonicate until the solution becomes clear, which indicates the formation of SUVs.[1] This process can take 30-60 minutes.

      • Extrusion: For LUVs of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 or 200 nm) using a mini-extruder.[7] The suspension should be passed through the membrane 10-20 times to ensure a narrow size distribution. This is typically performed at a temperature above the phase transition temperature of the lipids (for DMPC, Tₘ is ~24°C).

Part 2: Protein Reconstitution and Detergent Removal

This stage involves the detergent-mediated insertion of the purified membrane protein into the pre-formed liposomes.

  • Solubilization of Components:

    • In a separate tube, ensure the purified membrane protein of interest is solubilized in a buffer containing a suitable detergent (e.g., Octylglucoside (OG), Sodium dodecyl sulfate (B86663) (SDS), DDM). The choice of detergent is critical and must be optimized for each protein to maintain its stability and activity.[1][5]

    • Add the same detergent to the DMPC/DMPG liposome (B1194612) suspension. The amount of detergent should be sufficient to saturate the liposomes, which can be determined experimentally using techniques like dynamic light scattering (DLS).[5]

  • Mixing and Incubation:

    • Combine the detergent-solubilized protein with the detergent-saturated liposomes at a specific protein-to-lipid molar ratio (see Table 2).[6][8]

    • Gently mix the solution and incubate for a period ranging from a few minutes to several hours to allow for the formation of mixed lipid-protein-detergent micelles. Incubation can be done at room temperature or 37°C.[6]

  • Detergent Removal:

    • The gradual removal of detergent is the critical step that drives the formation of proteoliposomes.[2] Common methods include:

      • Dialysis: Place the mixture in a dialysis cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 6-8 kDa) and dialyze against a large volume of detergent-free buffer.[2][6] This is a gentle but slow method, often requiring several buffer changes over 1-3 days.

      • Adsorption using Bio-Beads: Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture to absorb the detergent.[2][9] This method is faster than dialysis. The beads can be added in batches to control the rate of detergent removal.

Part 3: Characterization of Proteoliposomes

After preparation, it is essential to characterize the proteoliposomes to confirm successful protein incorporation and functionality.

  • Separation and Recovery:

    • Separate the proteoliposomes from unincorporated protein, empty liposomes, and aggregated material via ultracentrifugation.[10] The proteoliposome pellet can then be resuspended in the desired buffer.

  • Confirmation of Protein Incorporation:

    • Analyze the resuspended proteoliposomes using SDS-PAGE to confirm the presence and integrity of the reconstituted protein.[1]

  • Physical Characterization:

    • Use Dynamic Light Scattering (DLS) to determine the size distribution and homogeneity of the proteoliposome population.[5]

  • Functional Analysis:

    • Perform a functional assay specific to the reconstituted protein to confirm that it has retained its biological activity after reconstitution. For example, a GTP hydrolysis assay was used to show that the Rv1861 protein was functional in DMPC/DMPG proteoliposomes.[1][6]

Quantitative Data Summary

The following tables provide typical starting parameters for the preparation of DMPC/DMPG proteoliposomes. These values should be optimized for each specific protein and experimental system.

Table 1: Typical DMPC/DMPG Lipid Compositions

DMPC:DMPG RatioRatio TypePurposeReference
4:1Weight/WeightGeneral purpose, creates a negatively charged bilayer.[1]
75:25MolarUsed in structural studies (NMR) to mimic bacterial membranes.[8]
VariesMolarRatios can be adjusted to fine-tune surface charge and fluidity.[11]

Table 2: Common Protein-to-Lipid Ratios for Reconstitution

Protein:Lipid RatioRatio TypeTypical ApplicationReference
1:100MolarStructural studies where high protein density is needed.[8]
1:200MolarHigh-quality sample preparation for solid-state NMR.[6]
1:500MolarFunctional assays, ensuring most proteins are in separate vesicles.[5]

Table 3: Selection of Detergents for Solubilization and Reconstitution

DetergentAbbreviationKey CharacteristicsReference
n-Octyl-β-D-glucopyranosideOGNon-ionic, high critical micelle concentration (CMC), easily removed.[5]
Sodium Dodecyl SulfateSDSAnionic, strong solubilizing agent, can be denaturing.[1][6]
n-Dodecyl-β-D-maltosideDDMNon-ionic, gentle, often used for stabilizing sensitive proteins.[10]

Visualizations

Experimental Workflow

G start Start: DMPC/DMPG Lipids & Purified Membrane Protein lipids 1. Lipid Film Formation (Solvent Evaporation) start->lipids protein_sol Solubilize Protein with Detergent start->protein_sol hydration 2. Hydration of Lipid Film (Buffer Addition) lipids->hydration sizing 3. Vesicle Sizing (Extrusion or Sonication) hydration->sizing liposomes Homogenous Liposomes (LUVs or SUVs) sizing->liposomes lipo_sol Saturate Liposomes with Detergent liposomes->lipo_sol mix 4. Mix Components & Incubate protein_sol->mix lipo_sol->mix removal 5. Detergent Removal (Dialysis or Bio-Beads) mix->removal proteoliposomes Proteoliposomes removal->proteoliposomes characterization 6. Characterization (SDS-PAGE, DLS, Functional Assay) proteoliposomes->characterization end Final Product: Characterized Proteoliposomes characterization->end

Caption: Experimental workflow for proteoliposome preparation.

Conceptual Diagram of Reconstitution

G cluster_start Initial Components cluster_intermediate Intermediate State cluster_final Final Product liposome DMPC/DMPG Liposome mixed_micelle Mixed Lipid-Protein-Detergent Micelles liposome->mixed_micelle  + Detergent  (Saturation) protein Solubilized Membrane Protein protein->mixed_micelle  + Detergent  (Saturation) detergent Detergent Micelles detergent->mixed_micelle  + Detergent  (Saturation) proteoliposome mixed_micelle->proteoliposome  - Detergent  (Dialysis / Bio-Beads) pl_label Proteoliposome

Caption: Logical relationship of components in reconstitution.

References

Application of DMPG for Solid-State NMR Analysis of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of membrane proteins in a native-like lipid environment. The choice of the lipid bilayer composition is critical for maintaining the structural and functional integrity of the reconstituted protein. 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG, is an anionic phospholipid frequently used in combination with zwitterionic lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) to mimic the charge properties of biological membranes. This document provides detailed application notes and protocols for the use of DMPG in the preparation of membrane protein samples for ssNMR studies.

Application Notes

The inclusion of DMPG in lipid bilayers for ssNMR studies of membrane proteins offers several advantages. The negative charge of the glycerol (B35011) headgroup in DMPG can be crucial for the proper folding, stability, and function of membrane proteins that interact with anionic lipids in their native environment. The use of a mixed DMPC/DMPG lipid system allows for the modulation of membrane surface charge and can influence the insertion, orientation, and conformation of the reconstituted protein.

One of the critical challenges in preparing proteoliposomes for ssNMR is the efficient removal of detergents used to solubilize the membrane protein during purification.[1][2] Residual detergent can interfere with lipid bilayer formation, affect protein structure, and lead to artifacts in ssNMR spectra.[1] The choice of detergent and the reconstitution method are therefore paramount for obtaining high-quality ssNMR data. Dialysis is a commonly employed method for detergent removal, allowing for the slow formation of proteoliposomes as the detergent concentration gradually decreases.[1][3]

The protein-to-lipid ratio is another crucial parameter that needs to be optimized to ensure that the protein is monomeric and properly incorporated into the lipid bilayer, which is essential for obtaining high-resolution ssNMR spectra.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the reconstitution of membrane proteins in DMPC/DMPG lipid bilayers for solid-state NMR studies.

Table 1: Lipid Composition and Preparation

ParameterValueReference
Lipid CompositionDMPC/DMPG[1][3]
DMPC:DMPG Weight Ratio4:1[1]
Total Lipid Mass (for OS ssNMR)50 mg[1]
Total Lipid Mass (for MAS ssNMR)20 mg[3]
Buffer10 mM HEPES, pH 7.5[1][3]
Liposome (B1194612) Preparation MethodBath sonication[1]
Sonication Time30-60 min (until clear)[1]

Table 2: Reconstitution Parameters for Rv1861 Membrane Protein

ParameterSDS Mediated ReconstitutionDDGly Mediated ReconstitutionReference
Protein Amount4.2 mg10.5 mg[3]
Final Detergent Concentration69 mM82 mM[3]
Final Lipid Concentration9 mM9 mM[3]
Incubation Temperature37 °C37 °C[3]
Incubation Time12 hours12 hours[3]
Highest Achievable Protein-to-Lipid Molar Ratio (P/L)1:2001:80[1][3]
Dialysis Duration10 days6 days[3]
Centrifugation Speed228,000 x g228,000 x g[3]
Centrifugation Time1.5 hours1.5 hours[3]

Experimental Protocols

Protocol 1: Preparation of DMPC/DMPG Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of a 4:1 weight ratio of DMPC to DMPG.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) powder

  • 10 mM HEPES buffer, pH 7.5

  • Glass test tube

  • Bath sonicator

Procedure:

  • Weigh 40 mg of DMPC and 10 mg of DMPG powder and transfer to a glass test tube.

  • Add 2 mL of 10 mM HEPES buffer (pH 7.5) to the lipid powder.

  • Vortex the mixture to initially disperse the lipids.

  • Place the test tube in a bath sonicator.

  • Sonicate the mixture for 30-60 minutes, or until the solution becomes clear, indicating the formation of SUVs.[1]

  • The resulting liposome suspension is ready for use in the reconstitution protocol.

Protocol 2: Reconstitution of a Membrane Protein into DMPC/DMPG Proteoliposomes via Dialysis

This protocol details the reconstitution of a detergent-solubilized membrane protein into DMPC/DMPG liposomes using the dialysis method for detergent removal. The quantities provided are based on the reconstitution of the Rv1861 protein.[3]

Materials:

  • Detergent-solubilized membrane protein (e.g., in SDS or DDGly)

  • Prepared DMPC/DMPG liposome suspension (from Protocol 1)

  • 10 mM HEPES buffer, pH 7.5

  • Dialysis tubing (6-8 kDa MWCO)

  • Dialysis buffer (2 L of 10 mM HEPES, pH 7.5)

  • Ultracentrifuge and tubes

Procedure:

  • In a suitable container, combine the detergent-solubilized membrane protein with the DMPC/DMPG liposome suspension. For example, add 4.2 mg of protein in SDS or 10.5 mg of protein in DDGly to the prepared liposomes.[3]

  • Add additional detergent to the mixture to achieve the desired final concentration (e.g., 69 mM for SDS or 82 mM for DDGly).[3]

  • Adjust the final volume with 10 mM HEPES buffer (pH 7.5) to achieve a final lipid concentration of 9 mM.[3]

  • Incubate the mixture at 37 °C for 12 hours. Gently invert the solution three times at 4-hour intervals during incubation.[3]

  • Transfer the solution into a pre-wetted 6-8 kDa MWCO dialysis tubing.

  • Place the dialysis bag in 2 L of 10 mM HEPES buffer (pH 7.5) at 35 °C.

  • Perform daily buffer changes for 6 to 10 days to ensure complete detergent removal.[3]

  • After dialysis, harvest the proteoliposomes by centrifugation at 228,000 x g for 1.5 to 2 hours.[3]

  • Discard the supernatant and resuspend the proteoliposome pellet in a minimal volume of 10 mM HEPES buffer (pH 7.5) to the desired concentration for ssNMR sample packing.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

Reconstitution_Workflow cluster_liposome_prep Liposome Preparation cluster_reconstitution Protein Reconstitution cluster_purification Purification Mix DMPC/DMPG Mix DMPC/DMPG Hydrate in Buffer Hydrate in Buffer Mix DMPC/DMPG->Hydrate in Buffer Sonicate Sonicate Hydrate in Buffer->Sonicate SUVs SUVs Sonicate->SUVs Mix with Protein and Detergent Mix with Protein and Detergent SUVs->Mix with Protein and Detergent Detergent-solubilized Protein Detergent-solubilized Protein Detergent-solubilized Protein->Mix with Protein and Detergent Incubate Incubate Mix with Protein and Detergent->Incubate Dialysis Dialysis Incubate->Dialysis Centrifugation Centrifugation Dialysis->Centrifugation Proteoliposome Pellet Proteoliposome Pellet Centrifugation->Proteoliposome Pellet ssNMR Sample ssNMR Sample Proteoliposome Pellet->ssNMR Sample Dialysis_Setup Dialysis_System Dialysis Beaker |  2L Dialysis Buffer (10 mM HEPES, pH 7.5) |  Stir Bar Dialysis_Bag Dialysis Tubing (6-8 kDa MWCO) Protein/Lipid/Detergent Mixture Dialysis_System:f1->Dialysis_Bag:head Detergent diffuses out

References

Troubleshooting & Optimization

Technical Support Center: DMPG Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) liposomes during their experiments.

Troubleshooting Guide: Preventing DMPG Liposome (B1194612) Aggregation

Issue: Liposome solution appears cloudy or shows visible precipitates immediately after preparation.

This is a common sign of immediate aggregation, which can be caused by several factors related to the formulation and preparation process.

Potential CauseTroubleshooting StepsExpected Outcome
Suboptimal pH Adjust the pH of the hydration buffer. DMPG liposomes are more stable at neutral or slightly acidic pH. Avoid highly acidic or alkaline conditions.A stable, translucent liposome suspension with a zeta potential of less than -30 mV, indicating strong electrostatic repulsion between vesicles.
High Ionic Strength Reduce the concentration of salts, especially divalent cations (e.g., Ca²⁺, Mg²⁺), in the hydration buffer. If divalent cations are necessary, add a chelating agent like EDTA.Prevention of cation-induced bridging between negatively charged DMPG headgroups, leading to a stable dispersion.
Incorrect Temperature Ensure that all steps of the liposome preparation process (hydration, extrusion) are performed at a temperature above the phase transition temperature (Tc) of all lipids in the formulation. The Tc of DMPG is approximately 23°C. For mixed lipid formulations, use the highest Tc of any component as a reference.Homogeneous mixing of lipids in the bilayer and the formation of stable, unilamellar vesicles.
Inadequate Hydration Increase the hydration time and ensure gentle but thorough agitation (e.g., vortexing) to allow the lipid film to fully hydrate (B1144303) and form multilamellar vesicles (MLVs) before downsizing.A uniform suspension of MLVs, which will lead to a more homogeneous population of unilamellar vesicles after extrusion.

Issue: Liposome particle size increases, or aggregation is observed after a period of storage.

This indicates delayed instability, which can be due to suboptimal storage conditions or the inherent properties of the formulation.

Potential CauseTroubleshooting StepsExpected Outcome
Lack of Steric Stabilization Incorporate a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the lipid formulation.[1]The PEG chains create a hydrophilic barrier on the liposome surface, preventing close contact and aggregation.
Suboptimal Storage Temperature Store DMPG liposomes at a controlled temperature, typically between 2-8°C. Avoid freezing unless a cryoprotectant is used.Minimized lipid hydrolysis and fusion, leading to prolonged shelf stability.
Inappropriate Buffer Composition Use a buffer with a stable pH and low ionic strength for storage. Buffers such as HEPES or phosphate-buffered saline (PBS) at pH 7.4 are commonly used.Maintenance of optimal surface charge and electrostatic repulsion between liposomes.
Freeze-Thaw Instability If freezing is necessary for long-term storage, add a cryoprotectant such as trehalose (B1683222) to the liposome suspension before freezing.Preservation of liposome integrity by preventing ice crystal formation and membrane fusion during freezing and thawing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DMPG liposome aggregation?

A1: The primary cause of DMPG liposome aggregation is the neutralization or screening of the negative surface charge of the liposomes. DMPG is an anionic phospholipid, and the negative charge creates electrostatic repulsion between vesicles, preventing them from aggregating. Factors that reduce this repulsion, such as the presence of divalent cations (e.g., Ca²⁺, Mg²⁺), low pH (protonation of the phosphate (B84403) group), or high ionic strength, can lead to aggregation.

Q2: How does pH affect the stability of DMPG liposomes?

A2: The pH of the surrounding medium significantly influences the surface charge and, therefore, the stability of DMPG liposomes. At neutral pH (around 7.4), the phosphate group of DMPG is deprotonated and carries a negative charge, leading to electrostatic repulsion and a stable suspension. As the pH becomes more acidic, the phosphate group can become protonated, reducing the negative surface charge and increasing the likelihood of aggregation. Conversely, very high pH can also lead to lipid hydrolysis and instability. Maintaining a stable pH is crucial for preventing aggregation.[2][3]

Q3: Can the presence of salts in my buffer cause aggregation?

A3: Yes, high concentrations of salts, particularly those containing divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can cause significant aggregation of DMPG liposomes. These cations can act as bridges between the negatively charged headgroups of adjacent liposomes, neutralizing the repulsive forces and leading to aggregation. Monovalent cations like sodium (Na⁺) can also screen the surface charge at high concentrations, but are generally less potent in inducing aggregation compared to divalent cations.

Q4: What is the role of cholesterol in preventing DMPG liposome aggregation?

A4: Cholesterol can enhance the stability of DMPG liposomes by modulating the fluidity and packing of the lipid bilayer. It intercalates between the phospholipid molecules, reducing the permeability of the membrane and increasing its mechanical rigidity. This can make the liposomes less prone to fusion and aggregation. A common and effective molar ratio of lipid to cholesterol is 70:30.

Q5: How do PEGylated lipids prevent aggregation?

A5: PEGylated lipids, such as DSPE-PEG2000, are phospholipids (B1166683) with a polyethylene (B3416737) glycol (PEG) chain attached to their headgroup. When incorporated into the liposome bilayer, the long, hydrophilic PEG chains extend from the surface of the liposome into the aqueous environment. This creates a "steric barrier" or a protective hydrophilic layer that physically prevents other liposomes from getting too close, thereby inhibiting aggregation. This mechanism is known as steric stabilization.

Quantitative Data Summary

Table 1: Effect of pH on Zeta Potential and Particle Size of Negatively Charged Liposomes

pHAverage Zeta Potential (mV)Average Particle Size (nm)Polydispersity Index (PDI)Stability
2.0+5.2> 500 (Aggregated)> 0.5Unstable
4.0-15.82500.3Moderately Stable
5.6-36.7880.21Stable[4]
7.4-45.21200.15Stable
8.0-50.11350.2Stable

Note: Data is representative for negatively charged liposomes and illustrates the general trend. Absolute values can vary based on the specific lipid composition and buffer conditions. A zeta potential with an absolute value greater than 30 mV is generally considered indicative of a stable liposome suspension.[4][5]

Table 2: Effect of Ionic Strength (NaCl) on Particle Size of Anionic Liposomes

NaCl Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)Stability
0 (Deionized Water)1100.12Stable
501150.14Stable
150 (PBS)1250.18Stable
3001800.25Less Stable
500> 400 (Aggregated)> 0.4Unstable

Note: This table illustrates the general effect of increasing monovalent salt concentration on the stability of anionic liposomes. The presence of divalent cations would lead to aggregation at much lower concentrations.

Key Experimental Protocols

Protocol 1: Preparation of Stable DMPG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DMPG liposomes with a defined size, which helps to minimize aggregation.

Materials:

  • DMPG and other lipids (e.g., cholesterol, DSPE-PEG2000)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., 10 mM HEPES with 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DMPG and other lipids in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the Tc of the lipids (e.g., 40-50°C).

    • Rotate the flask and apply a vacuum to evaporate the solvent, creating a thin, uniform lipid film on the inner surface.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or vortex gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble the liposome extruder with the desired pore size membrane (e.g., 100 nm).

    • Ensure the extruder is heated to the same temperature as the hydration step.

    • Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process 11-21 times to form unilamellar vesicles (LUVs) with a uniform size distribution.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final liposome suspension using dynamic light scattering (DLS).

Protocol 2: Prevention of Divalent Cation-Induced Aggregation with EDTA

This protocol outlines the use of EDTA to chelate divalent cations and prevent the aggregation of DMPG liposomes.

Materials:

  • Prepared DMPG liposome suspension

  • A stock solution of Ethylenediaminetetraacetic acid (EDTA), e.g., 0.5 M, pH 8.0

  • Buffer containing divalent cations (e.g., Ca²⁺, Mg²⁺)

Procedure:

  • Determine the required EDTA concentration: The final concentration of EDTA should be sufficient to chelate the divalent cations present. A common starting concentration is 1-5 mM.[6]

  • Add EDTA to the buffer: Before preparing the liposomes, add the calculated volume of the EDTA stock solution to the hydration buffer that contains divalent cations.

  • Prepare liposomes as usual: Follow the thin-film hydration and extrusion protocol using the EDTA-containing buffer.

  • Alternative for post-preparation treatment: If aggregation is observed after adding a solution containing divalent cations to a pre-formed liposome suspension, EDTA can be added to the final suspension to disaggregate the liposomes. Add EDTA to a final concentration of 1-5 mM and incubate for a short period (e.g., 15-30 minutes) with gentle mixing.

  • Characterize the liposomes: Measure the particle size and PDI to confirm the prevention or reversal of aggregation.

Protocol 3: Cryopreservation of DMPG Liposomes with Trehalose

This protocol describes how to freeze and store DMPG liposomes using trehalose as a cryoprotectant to maintain their stability.

Materials:

  • Prepared DMPG liposome suspension

  • Trehalose

  • Cryovials

  • Controlled-rate freezer or -80°C freezer

  • Liquid nitrogen for long-term storage

Procedure:

  • Prepare trehalose solution: Dissolve trehalose in the same buffer used for the liposome suspension to create a stock solution (e.g., 0.6 M).

  • Add trehalose to liposomes: Add the trehalose stock solution to the liposome suspension to achieve a final concentration that provides a suitable cryoprotectant-to-lipid ratio. A weight ratio of 1.8 g of trehalose per gram of dry phospholipid has been shown to be effective.[7] The final trehalose concentration is often in the range of 0.2-0.3 M.[8]

  • Equilibration: Allow the liposomes to equilibrate with the trehalose solution for about 30 minutes at room temperature.

  • Freezing:

    • Aliquot the liposome-trehalose mixture into cryovials.

    • Freeze the vials using a controlled-rate freezer at a cooling rate of approximately -1°C per minute.

    • Alternatively, place the vials in a -80°C freezer overnight.

  • Storage: For long-term storage, transfer the frozen vials to a liquid nitrogen dewar.

  • Thawing:

    • To use the liposomes, thaw the vial rapidly in a 37°C water bath until the contents are just thawed.

    • Gently mix the suspension before use.

  • Characterization: After thawing, measure the particle size, PDI, and encapsulation efficiency to assess the stability of the cryopreserved liposomes.

Visualizations

AggregationPreventionWorkflow cluster_prep Liposome Preparation cluster_troubleshooting Troubleshooting Aggregation start Start: Lipid Mixture in Organic Solvent film Thin-Film Hydration start->film Evaporation hydrate Hydration with Aqueous Buffer film->hydrate Add Buffer > Tc extrude Extrusion for Size Homogenization hydrate->extrude Sizing stable_lipo Stable DMPG Liposomes extrude->stable_lipo aggregation Aggregation Observed stable_lipo->aggregation Potential Instability check_ph Adjust pH (Neutral/Slightly Acidic) aggregation->check_ph check_ions Reduce Ionic Strength / Add EDTA aggregation->check_ions check_peg Incorporate PEG-Lipid (1-5 mol%) aggregation->check_peg check_chol Add Cholesterol (e.g., 70:30 ratio) aggregation->check_chol check_ph->extrude Re-formulate check_ions->extrude Re-formulate check_peg->start Re-formulate check_chol->start Re-formulate

Caption: A workflow for preparing stable DMPG liposomes and troubleshooting aggregation issues.

StericStabilization cluster_no_peg Without PEG-Lipid cluster_with_peg With PEG-Lipid lipo1 DMPG Liposome lipo2 DMPG Liposome aggregation Aggregation lipo1->aggregation Van der Waals Attraction lipo2->aggregation peg_lipo1 PEGylated DMPG Liposome peg_lipo2 PEGylated DMPG Liposome stable Stable Dispersion peg_lipo1->stable Steric Repulsion peg_lipo2->stable

Caption: Steric stabilization of DMPG liposomes by incorporating PEGylated lipids to prevent aggregation.

DivalentCationAggregation cluster_aggregate Aggregated Liposomes lipoA DMPG Liposome (Negative Charge) cation Divalent Cation (e.g., Ca²⁺) lipoA->cation Electrostatic Attraction lipoB DMPG Liposome (Negative Charge) lipoB->cation Electrostatic Attraction bridge agg_lipoA Liposome agg_lipoA->bridge agg_lipoB Liposome agg_lipoB->bridge

Caption: Mechanism of divalent cation-induced aggregation of negatively charged DMPG liposomes.

References

Technical Support Center: 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is DMPG and why is it used in research?

A1: 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG, is a synthetic phospholipid featuring two myristic acid (14:0) saturated fatty acid chains.[1] It is frequently used in the formation of liposomes and other artificial membrane systems for various research applications, including drug delivery and membrane biophysics studies.[1]

Q2: What are the primary stability concerns for DMPG in aqueous solutions?

A2: The main stability issues for DMPG in aqueous solutions are chemical degradation through hydrolysis and physical instability, which can manifest as aggregation or fusion of liposomes. Factors such as pH, temperature, and ionic strength of the solution can significantly influence both chemical and physical stability.

Q3: How does pH affect the stability of DMPG?

A3: The ester linkages in the DMPG molecule are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[2] This leads to the breakdown of DMPG into lysophosphatidylglycerol (B1238068) (LPG) and myristic acid. Extreme pH values should generally be avoided to minimize chemical degradation.

Q4: What is the effect of temperature on DMPG stability?

A4: Elevated temperatures can accelerate the rate of hydrolysis of the ester bonds in DMPG, leading to faster chemical degradation.[3] Temperature also plays a crucial role in the physical state of DMPG-containing lipid bilayers. DMPG exhibits a complex thermal behavior with a broad gel-to-liquid crystalline phase transition region, which is influenced by the ionic strength of the solution.[4][5] Storage at elevated temperatures can also promote liposome (B1194612) aggregation.

Q5: What is the critical micelle concentration (CMC) of DMPG?

A5: The critical micelle concentration (CMC) of DMPG in an aqueous solution is approximately 11 µM.[6] Above this concentration, DMPG molecules will self-assemble into micelles or bilayers.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with DMPG in aqueous solutions.

Issue 1: Aggregation or precipitation of DMPG liposomes.
  • Possible Cause 1: High ionic strength, especially the presence of divalent cations.

    • Solution: DMPG is an anionic phospholipid, and the presence of cations, particularly divalent cations like Ca²⁺ and Mg²⁺, can neutralize the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[7] If possible, reduce the concentration of salts in your buffer or use a chelating agent like EDTA to sequester divalent cations.[7]

  • Possible Cause 2: Storage at inappropriate temperatures.

    • Solution: Storing liposomes near or within the phase transition temperature range of DMPG can increase membrane fluidity and the likelihood of fusion and aggregation. It is generally recommended to store liposomes at a temperature below the gel-to-liquid crystalline phase transition temperature. For long-term storage, temperatures around 4°C are often suitable.

  • Possible Cause 3: High concentration of liposomes.

    • Solution: A higher concentration of liposomes increases the probability of collisions and subsequent aggregation. If aggregation is observed, try diluting the liposome suspension.

  • Possible Cause 4: Freeze-thaw cycles.

    • Solution: Freezing and thawing can disrupt the structure of liposomes, leading to aggregation and leakage of encapsulated contents. If freezing is necessary, consider using cryoprotectants.

Issue 2: Low encapsulation efficiency of hydrophilic drugs.
  • Possible Cause 1: Leaky vesicles.

    • Solution: Aqueous dispersions of DMPG, particularly at low ionic strength, are known to form leaky vesicles.[8] This can result in the leakage of encapsulated hydrophilic molecules. To improve retention, consider incorporating cholesterol into the liposome formulation, which can decrease membrane permeability.

  • Possible Cause 2: Suboptimal hydration process.

    • Solution: Ensure that the hydration of the dried lipid film is performed at a temperature above the phase transition temperature of DMPG to ensure proper formation of the lipid bilayers. Inadequate hydration can lead to the formation of poorly structured liposomes with low encapsulation volumes.

Issue 3: Inconsistent experimental results.
  • Possible Cause 1: Chemical degradation of DMPG.

    • Solution: Hydrolysis of DMPG over time can alter the properties of your liposomes. Prepare fresh DMPG solutions for your experiments whenever possible. If storage is necessary, store them at low temperatures (e.g., 4°C) and in a buffer with a pH near neutral to minimize hydrolysis.

  • Possible Cause 2: Variability in liposome size and lamellarity.

    • Solution: The method of liposome preparation significantly impacts their final characteristics. For more consistent results, use techniques like extrusion through polycarbonate membranes to produce unilamellar vesicles with a defined size distribution.

Data Presentation

Table 1: Physicochemical Properties of DMPG

PropertyValueReference
Molecular Formula C₃₄H₆₆NaO₁₀P
Molecular Weight 688.8 g/mol
Critical Micelle Concentration (CMC) 11 µM[6]
Phase Transition Temperature (Tm) Broad transition (18-35°C) at low ionic strength[5]

Table 2: Factors Influencing DMPG Liposome Stability

FactorEffect on StabilityRecommendations
pH Extremes in pH (acidic or basic) increase the rate of hydrolysis.Maintain a pH close to neutral (6.5-7.5) for optimal chemical stability.
Temperature Higher temperatures accelerate hydrolysis and can promote aggregation.Store DMPG solutions and liposomes at low temperatures (e.g., 4°C). Avoid repeated freeze-thaw cycles.
Ionic Strength High ionic strength, especially with divalent cations (Ca²⁺, Mg²⁺), can induce aggregation.Use buffers with low to moderate ionic strength. Consider adding EDTA if divalent cations are present.
Lipid Composition Incorporation of cholesterol can decrease membrane permeability. PEGylated lipids can reduce aggregation.Add cholesterol to reduce the leakiness of vesicles. Include a small percentage of PEG-lipid to prevent aggregation.[9]

Experimental Protocols

Protocol 1: Preparation of DMPG Unilamellar Vesicles by Extrusion
  • Lipid Film Formation:

    • Dissolve the desired amount of DMPG (and other lipids, if applicable) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DMPG (e.g., 40°C).

    • Vortex the flask for several minutes until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the lipid suspension to a temperature above the phase transition temperature of DMPG.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For short-term storage, they are best used within a few days to a week.

Protocol 2: Assessment of DMPG Hydrolysis by Thin-Layer Chromatography (TLC)
  • Sample Preparation:

    • At various time points, extract the lipids from an aliquot of the DMPG aqueous solution using a Bligh and Dyer or similar lipid extraction method.

  • TLC Analysis:

    • Spot the extracted lipid samples onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

    • Visualize the separated lipids by staining with iodine vapor or a phosphate-specific stain (e.g., molybdenum blue).

  • Quantification:

    • The appearance of a new spot corresponding to lysophosphatidylglycerol (LPG) and an increase in the intensity of the fatty acid spot indicate hydrolysis.

    • Densitometry can be used to quantify the extent of degradation over time.

Visualizations

DMPG_Degradation_Pathway DMPG DMPG (1,2-dimyristoyl-sn-glycero-3-phosphoglycerol) LPG LPG (1-myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol) or (2-myristoyl-1-hydroxy-sn-glycero-3-phosphoglycerol) DMPG->LPG Hydrolysis (pH, Temp, Phospholipase) Myristic_Acid Myristic Acid DMPG->Myristic_Acid Glycerophosphoglycerol Glycerophosphoglycerol LPG->Glycerophosphoglycerol Hydrolysis Myristic_Acid2 Myristic Acid LPG->Myristic_Acid2

Figure 1. Chemical degradation pathway of DMPG via hydrolysis.

Troubleshooting_Workflow Start Issue: DMPG Liposome Aggregation Check_Buffer Check Buffer Composition (Ionic Strength, Divalent Cations) Start->Check_Buffer High_Ions High Ionic Strength or Divalent Cations Present? Check_Buffer->High_Ions Reduce_Ions Reduce Salt Concentration or Add Chelator (EDTA) High_Ions->Reduce_Ions Yes Check_Storage Check Storage Conditions (Temperature, Freeze-Thaw) High_Ions->Check_Storage No Reduce_Ions->Check_Storage Bad_Storage Inappropriate Temperature or Freeze-Thaw Cycles? Check_Storage->Bad_Storage Optimize_Storage Store at 4°C Avoid Freezing Bad_Storage->Optimize_Storage Yes Check_Concentration Check Liposome Concentration Bad_Storage->Check_Concentration No Optimize_Storage->Check_Concentration High_Conc Concentration Too High? Check_Concentration->High_Conc Dilute Dilute Suspension High_Conc->Dilute Yes Add_Stabilizer Consider Adding PEGylated Lipids High_Conc->Add_Stabilizer No Dilute->Add_Stabilizer End Aggregation Resolved Add_Stabilizer->End

Figure 2. Troubleshooting workflow for DMPG liposome aggregation.

Experimental_Workflow Start Start: DMPG Stability Assessment Prepare_Liposomes Prepare DMPG Liposomes (e.g., Extrusion) Start->Prepare_Liposomes Initial_Characterization Initial Characterization (Size, PDI, Encapsulation Efficiency) Prepare_Liposomes->Initial_Characterization Incubate Incubate under Different Conditions (pH, Temperature) Initial_Characterization->Incubate Time_Points Collect Samples at Various Time Points Incubate->Time_Points Analyze_Physical Analyze Physical Stability (DLS for Size & Aggregation) Time_Points->Analyze_Physical Analyze_Chemical Analyze Chemical Stability (TLC/HPLC for Hydrolysis) Time_Points->Analyze_Chemical Analyze_Leakage Analyze Leakage of Encapsulated Marker Time_Points->Analyze_Leakage Data_Analysis Data Analysis and Stability Determination Analyze_Physical->Data_Analysis Analyze_Chemical->Data_Analysis Analyze_Leakage->Data_Analysis End End of Study Data_Analysis->End

Figure 3. General experimental workflow for assessing DMPG stability.

References

Technical Support Center: 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) Phase Transition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the phase transition of DMPG.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the phase transition of DMPG.

Issue Potential Causes Troubleshooting Steps
Unexpected shift in phase transition temperature (Tm) 1. Incorrect pH of the buffer: The Tm of DMPG is highly sensitive to pH. At pH values above 6, the phosphate (B84403) groups are fully deprotonated.[1] A decrease in pH can lead to a sharper and shifted transition.[1] 2. Incorrect ionic strength: At low ionic strength, DMPG exhibits a broad phase transition.[2][3] Increasing the ionic strength (e.g., >100 mM NaCl) results in a sharper transition at approximately 23°C.[2] 3. Presence of contaminants: Divalent cations or other charged molecules can interact with the negatively charged DMPG headgroups, altering the phase transition.1. Verify buffer pH: Calibrate your pH meter and measure the pH of your sample buffer. Adjust as necessary. 2. Confirm ionic strength: Recalculate and verify the concentration of all salts in your buffer. 3. Use high-purity reagents: Ensure all lipids, salts, and water are of high purity to avoid unintended interactions.
Broad or multiple transition peaks in Differential Scanning Calorimetry (DSC) 1. Low ionic strength: At low ionic strength, the gel-fluid transition of DMPG is spread over a wide temperature range (approximately 18-35°C) and can display several thermal events.[2][3] 2. Heterogeneous liposome (B1194612) size: A wide distribution of vesicle sizes can lead to peak broadening. 3. Incomplete hydration of the lipid film: Insufficient hydration can result in a non-uniform sample.1. Adjust ionic strength: If a sharp transition is desired, increase the NaCl concentration to above 100 mM.[2] 2. Homogenize liposome size: Use extrusion or sonication to create unilamellar vesicles with a uniform size distribution.[4][5] 3. Ensure complete hydration: Hydrate the lipid film for an adequate amount of time above the Tm of DMPG.
Inconsistent or irreproducible results 1. Variation in liposome preparation: Different preparation methods (e.g., thin-film hydration, sonication, extrusion) can lead to variations in vesicle size and lamellarity.[4] 2. Sample degradation: Lipids can degrade over time, especially if not stored properly. 3. Instrument variability: Fluctuations in instrument performance (e.g., DSC scan rate) can affect results.1. Standardize liposome preparation protocol: Follow a consistent and well-documented protocol for all experiments.[6] 2. Use fresh samples: Prepare fresh liposome suspensions for each experiment and store them appropriately (typically at 4°C for short-term storage). 3. Calibrate and validate instrument: Regularly calibrate your instruments according to the manufacturer's guidelines. Use a consistent scan rate for all DSC measurements.

Frequently Asked Questions (FAQs)

Factors Affecting DMPG Phase Transition

Q1: What is the typical phase transition temperature (Tm) of DMPG?

The Tm of DMPG is approximately 23°C.[7][8] However, this value is highly dependent on the experimental conditions, particularly ionic strength and pH.[1][2]

Q2: How does ionic strength influence the phase transition of DMPG?

Ionic strength has a significant effect on the phase transition of DMPG.

  • At low ionic strength, DMPG displays a broad phase transition that occurs over a wide temperature range, typically between 18°C and 35°C.[2][3] This broad transition is characterized by several thermal events in a DSC profile.[3]

  • At high ionic strength (e.g., >100 mM NaCl), DMPG undergoes a sharp and cooperative phase transition at approximately 23°C.[2] The presence of ions like Na+ screens the electrostatic repulsion between the negatively charged DMPG headgroups, allowing for a more ordered packing in the gel phase and a more cooperative transition to the liquid crystalline phase.

Q3: What is the effect of pH on the Tm of DMPG?

The pH of the surrounding medium affects the ionization state of the phosphate group in the DMPG headgroup, which in turn influences the phase transition.

  • At pH values above 6, the phosphate groups are generally considered to be fully deprotonated, and the DSC profile is largely independent of further increases in pH.[1]

  • At low pH, the protonation of the phosphate group neutralizes its negative charge. This reduction in electrostatic repulsion leads to a sharper phase transition, similar to the effect of high ionic strength.[1]

Q4: How do other molecules, such as cholesterol or peptides, affect the phase transition of DMPG?

The incorporation of other molecules into a DMPG bilayer can significantly alter its phase transition behavior.

  • Cholesterol: Cholesterol is known to modulate the fluidity of lipid bilayers. At temperatures below the Tm, it increases fluidity, and at temperatures above the Tm, it decreases fluidity. This often results in a broadening of the phase transition peak and can even lead to its complete disappearance at high cholesterol concentrations.[9][10]

  • Peptides: The interaction of peptides with DMPG membranes is highly dependent on the specific peptide's properties (e.g., charge, hydrophobicity). Cationic peptides, for instance, can interact electrostatically with the negatively charged DMPG headgroups, leading to changes in lipid packing and altering the phase transition. For example, the peptide melittin (B549807) has been shown to enhance membrane fluidity and disorder in DMPG monolayers.[2]

Experimental Considerations

Q5: What are the common techniques used to study the phase transition of DMPG?

Commonly used techniques include:

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for characterizing the thermotropic behavior of lipid bilayers.[11][12] It directly measures the heat changes associated with the phase transition, providing information on the Tm and the enthalpy (ΔH) of the transition.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a non-perturbing technique that can provide detailed information about the structure and organization of lipid assemblies during a phase transition.[13][14][15] Changes in the vibrational frequencies of specific chemical groups (e.g., C-H stretching in the acyl chains) can be monitored as a function of temperature.[16]

Quantitative Data Summary

The following tables summarize the influence of various factors on the phase transition temperature (Tm) of DMPG.

Table 1: Effect of Ionic Strength on DMPG Phase Transition

Ionic StrengthPhase Transition Temperature (Tm)Transition ProfileReference(s)
Low18 - 35°CBroad, multiple peaks[2][3]
>100 mM NaCl~23°CSharp, single peak[2]

Table 2: Effect of pH on DMPG Phase Transition

pHPhase Transition BehaviorReference(s)
< 6Sharp transition[1]
> 6Broad transition (at low ionic strength), independent of further pH increase[1]

Key Experimental Protocols

Differential Scanning Calorimetry (DSC) for DMPG Liposomes

This protocol outlines the general steps for analyzing the phase transition of DMPG liposomes using DSC.

  • Liposome Preparation:

    • Prepare DMPG multilamellar vesicles (MLVs) using the thin-film hydration method.[5][17]

    • Dissolve DMPG in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen and then under vacuum to form a thin lipid film.

    • Hydrate the film with the desired buffer (of known pH and ionic strength) at a temperature above the Tm of DMPG (~35-40°C) with gentle vortexing to form MLVs.

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[6]

  • DSC Sample Preparation:

    • Accurately transfer a known amount of the liposome suspension into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same buffer used for hydration.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 10°C).

    • Heat the sample at a constant scan rate (e.g., 1°C/min) to a temperature well above the Tm (e.g., 45°C).

    • Record the heat flow as a function of temperature.

    • Perform a second heating scan to check for the reversibility of the transition.

  • Data Analysis:

    • Determine the phase transition temperature (Tm) from the peak of the endothermic transition.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.

Fourier-Transform Infrared (FTIR) Spectroscopy for DMPG Phase Transition

This protocol provides a general workflow for monitoring the phase transition of DMPG using FTIR.

  • Sample Preparation:

    • Prepare a hydrated DMPG sample, similar to the DSC protocol.

    • Place a small amount of the sample between two CaF2 or BaF2 windows separated by a thin spacer.

  • FTIR Measurement:

    • Place the sample cell in a temperature-controlled holder within the FTIR spectrometer.

    • Record FTIR spectra over a range of temperatures, starting from below the Tm to above the Tm. Allow the sample to equilibrate at each temperature before recording the spectrum.

    • Typically, the C-H stretching region (~2800-3000 cm-1) is monitored as it is sensitive to the conformational order of the lipid acyl chains.

  • Data Analysis:

    • Analyze the temperature-dependent changes in the peak position (wavenumber) of the symmetric (νs(CH2)) and asymmetric (νas(CH2)) methylene (B1212753) stretching bands.

    • A sharp increase in the wavenumber of these bands indicates the transition from the ordered gel phase to the disordered liquid-crystalline phase.

    • Plot the wavenumber as a function of temperature. The midpoint of the transition in this plot corresponds to the Tm.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Analysis cluster_data Data Output start Start dissolve Dissolve DMPG in Organic Solvent start->dissolve film Form Thin Lipid Film (Evaporation) dissolve->film hydrate Hydrate Film with Buffer film->hydrate mlv MLVs Formed hydrate->mlv extrude Extrusion (Optional) mlv->extrude end_prep Prepared Liposomes mlv->end_prep luv LUVs Formed extrude->luv luv->end_prep dsc Differential Scanning Calorimetry (DSC) end_prep->dsc ftir Fourier-Transform Infrared (FTIR) Spectroscopy end_prep->ftir tm_deltaH T_m and ΔH dsc->tm_deltaH wavenumber_shift Wavenumber Shift vs. T ftir->wavenumber_shift

Caption: Experimental workflow for preparing and analyzing DMPG liposomes.

logical_relationships cluster_factors Influencing Factors cluster_properties Membrane Properties cluster_transition Phase Transition Characteristics ionic_strength Ionic Strength headgroup_repulsion Headgroup Electrostatic Repulsion ionic_strength->headgroup_repulsion decreases ph pH ph->headgroup_repulsion modulates additives Additives (e.g., Cholesterol, Peptides) lipid_packing Lipid Packing Density additives->lipid_packing alters phase_transition DMPG Phase Transition (T_m) headgroup_repulsion->phase_transition affects lipid_packing->phase_transition affects

Caption: Factors influencing the phase transition of DMPG.

References

Technical Support Center: Optimizing Drug Encapsulation Efficiency in DMPG Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when encapsulating drugs in 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) vesicles.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to low drug encapsulation efficiency in DMPG vesicles.

Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency (General) Suboptimal vesicle formation method.The method of liposome (B1194612) preparation significantly impacts drug loading.[1] Consider switching to a method known for higher encapsulation, such as the reverse-phase evaporation technique, which has shown higher efficiency than the thin-film hydration method.[2] For passive loading, techniques where the drug and lipid are co-dispersed can be employed.[3]
Inefficient drug loading technique.For ionizable drugs, active (remote) loading methods, such as creating a pH or ion gradient, can achieve near 100% trapping efficiencies.[3][4] This is often more effective than passive loading, which typically results in lower efficiencies.[3][5][6]
Unfavorable drug-to-lipid ratio.The ratio of drug to lipid is a critical factor.[1] Systematically vary the drug-to-lipid ratio to find the optimal concentration for maximum encapsulation without causing vesicle instability.
Poor drug solubility in the chosen hydration medium.For hydrophilic drugs, ensure the drug is fully dissolved in the aqueous buffer used for hydration. For lipophilic drugs, ensure complete dissolution in the organic solvent with the lipids.
Low Encapsulation of Hydrophilic Drugs Inefficient passive loading.Passive loading of hydrophilic drugs often results in low encapsulation efficiency as it is limited by the captured aqueous volume.[7] To improve this, consider using the dehydration-rehydration (DRV) method which can enhance encapsulation.[8]
Vesicle size and lamellarity are not optimal.Small unilamellar vesicles (SUVs) have a smaller internal aqueous volume compared to large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs), which can limit hydrophilic drug encapsulation.[7] Optimize your preparation method (e.g., extrusion pore size) to produce vesicles with a larger internal volume.[9]
Low Encapsulation of Lipophilic Drugs Inefficient incorporation into the lipid bilayer.Ensure the lipophilic drug is thoroughly mixed with the lipids in the organic solvent before film formation. The thin-film hydration method is a common technique for this.[10] The addition of DMPG can enhance the membrane partitioning of some lipophilic drugs, thereby increasing drug loading.[11]
Drug precipitation during vesicle formation.The concentration of the lipophilic drug in the lipid bilayer may exceed its solubility limit. Try reducing the initial drug concentration.
Issues with Active (Remote) Loading Ineffective pH or ion gradient.Ensure a stable and significant transmembrane gradient is established. For weakly basic drugs, the interior of the vesicle should be acidic.[12] Verify the pH of your internal and external buffers before and after loading.
Drug is not amenable to remote loading.The drug must be amphipathic and weakly ionizable to cross the lipid bilayer in its neutral form and become trapped in its ionized form.[4][12] Verify the pKa of your drug to ensure it is suitable for the chosen pH gradient.
Suboptimal temperature during loading.The loading process is temperature-dependent.[7] Optimize the incubation temperature to a point above the phase transition temperature (Tm) of the DMPG lipids (approximately 23°C) to ensure membrane fluidity, which facilitates drug transport across the bilayer.[13]
Vesicle Aggregation High concentration of vesicles.Reduce the lipid concentration during preparation or dilute the final vesicle suspension.
Presence of divalent cations.Avoid using buffers containing high concentrations of divalent cations (e.g., Ca2+, Mg2+), as they can interact with the negatively charged DMPG and cause aggregation.
Drug Leakage After Encapsulation Vesicle instability.The inclusion of cholesterol in the lipid formulation can increase bilayer rigidity and reduce drug leakage.[14] However, high cholesterol levels can also decrease drug loading for some drugs.[14] Optimize the cholesterol content.
Inappropriate storage conditions.Store drug-loaded vesicles at a suitable temperature, typically between 2-8°C, to minimize drug leakage.[15] Avoid freezing unless a suitable cryoprotectant has been included.

Frequently Asked Questions (FAQs)

Q1: What is the difference between passive and active (remote) drug loading?

A1:

  • Passive Loading: The drug is encapsulated during the formation of the vesicles. For hydrophilic drugs, this involves dissolving the drug in the aqueous phase used to hydrate (B1144303) the lipid film.[10] For lipophilic drugs, the drug is mixed with the lipids in an organic solvent before forming the lipid film.[10] This method is generally simpler but often results in lower encapsulation efficiencies, especially for hydrophilic compounds.[3][6][7]

  • Active (Remote) Loading: The drug is loaded into pre-formed vesicles.[16] This is typically achieved by creating a transmembrane gradient (e.g., a pH or ion gradient). The uncharged form of an ionizable drug diffuses across the lipid bilayer and then becomes charged and trapped inside the vesicle.[4][12] This method can achieve very high encapsulation efficiencies, often approaching 100%.[3]

Q2: How can I increase the encapsulation efficiency of my hydrophilic drug in DMPG vesicles?

A2: To increase the encapsulation efficiency of a hydrophilic drug, you can:

  • Optimize the preparation method: Methods like reverse-phase evaporation or dehydration-rehydration can yield higher encapsulation efficiencies than simple thin-film hydration.[2][8]

  • Increase the internal aqueous volume: Use preparation techniques that result in larger vesicles (LUVs) or multilamellar vesicles (MLVs), as they have a greater internal volume to accommodate the drug.[7]

  • Increase the lipid concentration: Higher lipid concentrations during hydration can lead to a higher trapped volume.[3]

Q3: What factors influence the efficiency of remote loading using a pH gradient?

A3: Several factors are crucial for efficient remote loading:

  • The magnitude of the pH gradient: A larger difference between the internal and external pH provides a stronger driving force for drug accumulation.[12]

  • The drug's pKa: The drug's pKa should be such that it can exist in both a membrane-permeable (uncharged) and a membrane-impermeable (charged) state at the external and internal pH values, respectively.[4]

  • Lipid bilayer permeability: The membrane must be fluid enough to allow the uncharged drug to pass through. This is influenced by temperature and lipid composition. Loading is typically performed at a temperature above the lipid's phase transition temperature.[7]

  • Incubation time and temperature: These parameters need to be optimized to allow sufficient time for the drug to accumulate without causing vesicle instability or drug leakage.[7][17]

Q4: How do I determine the encapsulation efficiency of my drug in DMPG vesicles?

A4: The general procedure involves separating the unencapsulated (free) drug from the drug-loaded vesicles and then quantifying the drug in both fractions or in the total and free fractions.[18]

  • Separation of Free Drug: Common methods include:

    • Size Exclusion Chromatography (SEC): Using a column like Sephadex G-50.[18]

    • Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).[18]

    • Centrifugation/Ultracentrifugation: To pellet the vesicles, leaving the free drug in the supernatant.[18]

  • Quantification of Drug:

    • Measure the concentration of the free drug in the separated fraction.

    • To measure the total drug concentration, disrupt the vesicles using a detergent (like Triton X-100) or an organic solvent (like methanol) and then measure the drug concentration.[18]

    • Common analytical techniques for quantification include UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and fluorescence spectroscopy.[18]

  • Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[18]

Q5: Why is DMPG included in liposomal formulations?

A5: DMPG is an anionic (negatively charged) phospholipid. Its inclusion in a liposome formulation can:

  • Increase stability: The negative charge can create electrostatic repulsion between vesicles, preventing aggregation and increasing colloidal stability.

  • Influence drug loading: For certain drugs, the negative charge of DMPG can enhance encapsulation. For the lipophilic drug curcumin, the addition of DMPG was shown to enhance membrane partitioning and increase drug loading.[11]

  • Affect biological interactions: Negatively charged lipids like DMPG can be recognized by macrophages, which can lead to faster clearance from circulation compared to neutral liposomes.[10] This can be a desirable or undesirable effect depending on the therapeutic application.

Quantitative Data Summary

Table 1: Encapsulation Efficiency of Various Drugs in Liposomes Containing Anionic Lipids (including DMPG)

DrugLiposome CompositionLoading MethodEncapsulation Efficiency (%)Reference
VancomycinNot specified (DCP/DMPG mentioned)Not specified20% (for DMPG)[8]
GentamicinNegatively charged liposomesPassive37.2 ± 0.46 to 43.6 ± 0.65[8]
Orciprenaline SulphateNot specifiedpH-gradient80-85[15]
Methotrexate (MTX)Not specifiedModified ethanol (B145695) injection~40
DoxorubicinNot specifiedRemote Loading>90
17-DMAPGLipogelsActive Loading (optimized)88[7]

Experimental Protocols

Protocol 1: Preparation of DMPG Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DMPG-containing vesicles of a defined size.

Materials:

  • DMPG and other lipids (e.g., DMPC, cholesterol)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Aqueous buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of DMPG and other lipids in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid's Tm to form a thin, uniform lipid film on the flask wall. d. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the aqueous buffer to the flask containing the lipid film. If using passive loading for a hydrophilic drug, the drug should be dissolved in this buffer. b. Hydrate the film by rotating the flask in a water bath set to a temperature above the Tm of the lipids for about 1 hour. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Load the MLV suspension into one of the extruder syringes. d. Force the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[19]

Protocol 2: Remote Loading of a Weakly Basic Drug into DMPG Vesicles via a pH Gradient

This protocol is for actively loading an ionizable drug into pre-formed vesicles.

Materials:

  • Pre-formed DMPG-containing vesicles in a low pH buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0)

  • External buffer with a higher pH (e.g., PBS, pH 7.4)

  • Weakly basic drug solution

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Water bath

Procedure:

  • Establish pH Gradient: a. Prepare DMPG vesicles using Protocol 1, but use a low pH buffer (e.g., citrate buffer, pH 4.0) for the hydration step. b. After extrusion, remove the external low pH buffer and replace it with a high pH buffer (e.g., PBS, pH 7.4). This can be done using dialysis or size exclusion chromatography. This creates a pH gradient where the inside of the vesicle is acidic and the outside is neutral.

  • Drug Loading: a. Add the weakly basic drug solution to the vesicle suspension. b. Incubate the mixture in a water bath at a temperature above the lipid Tm (e.g., 37-60°C) for an optimized amount of time (e.g., 30 minutes).[7] During this time, the uncharged drug will diffuse into the vesicles, become protonated in the acidic interior, and get trapped.

  • Removal of Unencapsulated Drug: a. After incubation, cool the sample to room temperature. b. Remove the unencapsulated (free) drug by passing the suspension through a size exclusion chromatography column. c. Collect the fractions containing the drug-loaded vesicles.

Visualizations

G Workflow for Passive Drug Encapsulation in DMPG Vesicles cluster_0 Preparation cluster_1 Sizing & Purification cluster_2 Analysis A 1. Dissolve Lipids (DMPG) & Lipophilic Drug in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (+ Hydrophilic Drug) B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Extrusion or Sonication (Size Reduction to LUVs/SUVs) D->E F 6. Removal of Unencapsulated Drug (e.g., Dialysis, SEC) E->F G 7. Characterization (Size, Zeta Potential) F->G H 8. Quantify Encapsulation Efficiency F->H

Caption: Workflow for Passive Drug Encapsulation in DMPG Vesicles.

G Logical Flow for Remote Loading via pH Gradient Start Prepare Vesicles in Acidic Buffer (e.g., pH 4) CreateGradient Exchange External Buffer to Neutral pH (e.g., pH 7.4) Start->CreateGradient AddDrug Add Amphipathic Weakly Basic Drug CreateGradient->AddDrug Incubate Incubate > Lipid Tm (e.g., 37-60°C) AddDrug->Incubate Mechanism Neutral Drug Crosses Membrane -> Becomes Protonated (Charged) -> Trapped Inside Vesicle Incubate->Mechanism Purify Remove Free Drug (e.g., SEC) Mechanism->Purify FinalProduct Drug-Loaded Vesicles Purify->FinalProduct

Caption: Logical Flow for Remote Loading via pH Gradient.

References

Technical Support Center: Enhancing the Stability of DMPG Proteoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) proteoliposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of DMPG proteoliposomes?

A1: The stability of DMPG proteoliposomes is a multifactorial issue influenced by both physical and chemical factors. Key parameters include the lipid composition of the bilayer, the physicochemical properties of the incorporated protein, and the experimental conditions.[1][2][3] Specifically, temperature, pH, buffer composition, and storage conditions play critical roles in maintaining the structural integrity and functionality of proteoliposomes.[4][5][6] The negative charge of DMPG lipids also contributes significantly to stability by preventing aggregation.[2][7]

Q2: My DMPG proteoliposomes are aggregating. What are the potential causes and solutions?

A2: Aggregation in DMPG proteoliposome preparations can be a significant issue, leading to increased turbidity and loss of function. The primary causes include:

  • Suboptimal pH: The pH of the buffer can influence the surface charge of both the liposomes and the incorporated protein.[8] If the pH is close to the isoelectric point (pI) of the protein, it can lead to a reduction in electrostatic repulsion and promote aggregation.[9]

  • High Protein Concentration: Overloading the liposomes with protein can disrupt the bilayer integrity and expose hydrophobic patches, leading to aggregation.[10]

  • Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can interact with the negatively charged DMPG headgroups, neutralizing the surface charge and inducing aggregation.[11]

  • Incorrect Detergent Removal: Residual detergent from the reconstitution process can destabilize the proteoliposomes and lead to aggregation over time.[12]

Troubleshooting steps include:

  • Optimizing the buffer pH to be significantly different from the protein's pI.

  • Reducing the protein-to-lipid ratio during reconstitution.

  • Including a chelating agent like EDTA in the buffer to sequester divalent cations.[11]

  • Ensuring complete detergent removal through methods like dialysis or size-exclusion chromatography.[12]

Q3: I am observing leakage of the encapsulated material from my proteoliposomes. How can I improve retention?

A3: Leakage from proteoliposomes can occur due to bilayer instability or the formation of transient pores. To improve the retention of encapsulated contents:

  • Incorporate Cholesterol: Cholesterol can be included in the lipid formulation to increase bilayer packing and reduce permeability.[1][13]

  • Optimize Temperature: Storage and experimental temperatures should be carefully controlled. For DMPG, which has a phase transition temperature (Tm) around 23°C, experiments should ideally be conducted above this temperature to ensure the membrane is in a fluid and less permeable state.[14] However, for long-term storage, temperatures below the Tm are often preferred to reduce lipid mobility and prevent leakage.[15]

  • Control pH: Extreme pH values can lead to the hydrolysis of phospholipids, compromising the integrity of the liposome (B1194612) bilayer and causing leakage.[16][17]

  • Use Cryoprotectants for Frozen Storage: If storing proteoliposomes frozen, the use of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is crucial to prevent damage to the vesicles during freezing and thawing cycles.[18][19]

Troubleshooting Guides

Issue 1: Low Protein Reconstitution Efficiency

Symptoms:

  • Low protein concentration in the final proteoliposome preparation as determined by protein assay.

  • Presence of a significant amount of protein in the flow-through or wash fractions during purification.

Possible Causes & Solutions:

CauseSolution
Inappropriate Detergent Screen different detergents (e.g., DDM, Triton X-100, octyl glucoside) to find one that effectively solubilizes the protein without denaturation.[10]
Incorrect Detergent Concentration Optimize the detergent-to-lipid and detergent-to-protein ratios. Too little detergent may not fully solubilize the components, while too much can inhibit reconstitution.[12]
Suboptimal Lipid-to-Protein Ratio Vary the lipid-to-protein molar ratio to find the optimal concentration for stable incorporation.
Inefficient Detergent Removal Use a slow and controlled method for detergent removal, such as dialysis or Bio-Beads, to allow for proper protein folding and insertion into the bilayer.[12]
Issue 2: Proteoliposome Instability During Long-Term Storage

Symptoms:

  • Changes in particle size and polydispersity over time.

  • Loss of encapsulated material.

  • Protein denaturation or aggregation upon storage.

Possible Causes & Solutions:

CauseSolution
Lipid Hydrolysis/Oxidation Store samples at 4°C or frozen at -80°C.[15][19] Use high-quality lipids and consider adding an antioxidant like α-tocopherol.[15] Prepare buffers with degassed water to minimize oxygen content.
Microbial Contamination Prepare proteoliposomes under sterile conditions and consider adding a bacteriostatic agent like sodium azide (B81097) for long-term storage.
Inappropriate Storage Buffer Optimize the buffer pH for long-term stability, which may differ from the optimal pH for protein activity.[5][6] A neutral to slightly basic pH is often beneficial for phospholipid stability.[4]
Freeze-Thaw Damage If storing frozen, aliquot samples to avoid multiple freeze-thaw cycles. Use cryoprotectants like sucrose or trehalose to protect the vesicle structure.[18][19]

Quantitative Data Summary

Table 1: Effect of pH on Liposome Stability

pH ConditionStability DecreaseReference
Acidic~50%[16]
Above Neutral~20%[16]

Table 2: Factors Affecting Dried Liposome Stability

FactorObservationReference
Size Small (<50 nm) and very large vesicles are unstable.[2][7]
Charge A net negative charge increases stability.[2][7]
Stabilizing Sugar Trehalose is a highly effective cryo- and lyo-protectant.[2][7]
Dry-Mass Ratio The ratio of sugar to lipid is critical for preservation.[2][7]

Experimental Protocols

Protocol 1: DMPG Proteoliposome Preparation by Detergent-Mediated Reconstitution
  • Liposome Preparation:

    • Prepare a lipid film of DMPG (and other lipids like cholesterol, if desired) in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen.

    • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) at a temperature above the phase transition temperature of DMPG (~23°C).[13] Vortex until a milky suspension of multilamellar vesicles (MLVs) is formed.

    • To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[13] Pass the suspension through the extruder 11-21 times.[13]

  • Protein Reconstitution:

    • Solubilize the purified membrane protein in a buffer containing a suitable detergent (e.g., DDM) at a concentration above its critical micelle concentration (CMC).[10]

    • Add the solubilized protein to the prepared DMPG liposomes.

    • Incubate the protein-liposome mixture with gentle agitation for 1-2 hours at a controlled temperature (often 4°C).

  • Detergent Removal:

    • Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:

      • Dialysis: Dialyze the mixture against a detergent-free buffer for 48-72 hours with several buffer changes.[12]

      • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking for several hours to overnight.[12]

      • Size-Exclusion Chromatography: Pass the mixture through a size-exclusion column to separate the larger proteoliposomes from smaller micelles and free protein.

  • Purification and Characterization:

    • Separate the proteoliposomes from unincorporated protein by ultracentrifugation or density gradient centrifugation.

    • Characterize the proteoliposomes for size and homogeneity using Dynamic Light Scattering (DLS), and determine the protein incorporation efficiency using a protein assay.

Protocol 2: Assessing Proteoliposome Stability by Monitoring Encapsulated Content Leakage
  • Encapsulation of a Fluorescent Dye:

    • During the hydration step of liposome preparation (Protocol 1, step 1.3), use a buffer containing a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein).

    • After proteoliposome formation and purification, remove the unencapsulated dye by size-exclusion chromatography.

  • Stability Assay:

    • Incubate the proteoliposome sample under the desired test conditions (e.g., different temperatures, pH values, or in the presence of serum).

    • At various time points, take an aliquot of the sample and measure the fluorescence intensity (F_t).

    • To determine the total encapsulated dye, lyse an aliquot of the proteoliposomes by adding a detergent (e.g., Triton X-100) and measure the maximum fluorescence intensity (F_max).

  • Data Analysis:

    • Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence intensity at time zero.

Visualizations

experimental_workflow cluster_prep Proteoliposome Preparation cluster_char Characterization & Stability lipid_film 1. Lipid Film Formation (DMPG) hydration 2. Hydration with Buffer (Forms MLVs) lipid_film->hydration extrusion 3. Extrusion (Forms LUVs) hydration->extrusion reconstitution 5. Reconstitution (Protein + LUVs + Detergent) extrusion->reconstitution protein_sol 4. Protein Solubilization (with Detergent) protein_sol->reconstitution detergent_removal 6. Detergent Removal (Dialysis, Bio-Beads) reconstitution->detergent_removal purification 7. Purification (Ultracentrifugation) detergent_removal->purification characterization 8. Characterization (DLS, Protein Assay) purification->characterization stability_assay 9. Stability Assessment (Leakage Assay) characterization->stability_assay

Caption: Experimental workflow for DMPG proteoliposome preparation and stability assessment.

stability_factors cluster_physical Physical Factors cluster_chemical Chemical Factors center DMPG Proteoliposome Stability temperature Temperature center->temperature size Vesicle Size center->size storage Storage Conditions center->storage ph pH center->ph buffer Buffer Composition center->buffer lipid_comp Lipid Composition (e.g., Cholesterol) center->lipid_comp protein_conc Protein:Lipid Ratio center->protein_conc charge Surface Charge center->charge

Caption: Key factors influencing the stability of DMPG proteoliposomes.

References

Technical Support Center: Reconstituting Proteins into DMPG Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the reconstitution of proteins into 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) nanodiscs.

Troubleshooting Guide

This guide addresses common issues encountered during the reconstitution of membrane proteins into DMPG-containing nanodiscs.

Problem Potential Cause Suggested Solution
Low Reconstitution Efficiency / Low Yield of Protein-Containing Nanodiscs Incorrect molar ratios of Membrane Scaffold Protein (MSP), lipid, and target protein.Empirically optimize the molar ratios. Start with published ratios and perform a titration. For example, vary the MSP:target protein ratio (e.g., 1:1, 1:2, 1:5) while keeping the MSP:lipid ratio constant.
Suboptimal detergent for solubilization or inefficient detergent removal.Ensure the chosen detergent effectively solubilizes the target protein without denaturation. Use a sufficient amount of adsorbent beads (e.g., Bio-Beads) and allow for adequate incubation time to ensure complete detergent removal.
Aggregation of the target protein or MSP during reconstitution.The presence of a negatively charged lipid like DMPG can help prevent aggregation due to electrostatic repulsion between nanodiscs. Consider increasing the molar percentage of DMPG in your lipid mixture.
Incorrect reconstitution temperature relative to the lipid phase transition temperature (Tm).The assembly of nanodiscs should occur above the Tm of the lipid mixture, where the lipids are in a liquid crystalline phase. The Tm for DMPC is 24°C and for DMPG is 23°C.
Formation of "Empty" Nanodiscs (Without Incorporated Protein) Excess of MSP and lipids relative to the target protein.Increase the concentration of the target protein or decrease the concentration of MSP and lipids in the reconstitution mixture.
The target protein is not properly solubilized or is aggregated.Ensure the protein is monomeric and well-solubilized in a suitable detergent before adding it to the reconstitution mix.
Heterogeneity in Nanodisc Size Incorrect MSP to lipid ratio.The size of the nanodisc is determined by the length of the MSP and the number of lipid molecules it encapsulates. Fine-tune the MSP:lipid ratio to achieve a monodisperse population.
Incomplete detergent removal.Residual detergent can lead to the formation of mixed micelles and heterogeneous particles. Extend the incubation time with adsorbent beads.
Instability and Aggregation of Assembled Nanodiscs Over Time Suboptimal lipid composition.Incorporating at least 25 mol% of a negatively charged lipid like DMPG has been shown to drastically increase the stability of nanodiscs.
Inappropriate storage conditions.Store purified nanodiscs at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why should I use DMPG in my nanodisc preparation?

A1: DMPG, an anionic lipid, significantly enhances the stability of nanodiscs. This is attributed to favorable electrostatic interactions between the negatively charged DMPG headgroups and positively charged residues on the Membrane Scaffold Protein (MSP). This interaction can "freeze" the MSP conformation, preventing dissociation and subsequent aggregation. Furthermore, the net negative charge on the nanodisc surface leads to electrostatic repulsion between particles, further preventing aggregation.

Q2: What is the optimal ratio of MSP to DMPG?

A2: The optimal ratio of MSP to lipid is critical for successful nanodisc formation and needs to be determined empirically for each specific MSP variant, lipid composition, and target protein. The ratio determines the size and homogeneity of the resulting nanodiscs. For a given MSP, the number of lipids it can accommodate will vary depending on the headgroup size of the lipids used. A good starting point for MSP1D1 and DMPC/DMPG mixtures is a molar ratio of approximately 1:80 (MSP:lipid).

Q3: How does the phase transition temperature (Tm) of DMPG affect nanodisc assembly?

A3: Nanodisc assembly is most efficient when carried out at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipids. For DMPG, the Tm is approximately 23°C. Performing the reconstitution above this temperature ensures that the lipid acyl chains are in a fluid state, which facilitates their incorporation into the nanodisc structure.

Q4: Can I use a mixture of DMPG with other lipids?

A4: Yes, it is common to use a mixture of lipids to mimic a more native membrane environment. A frequently used combination is DMPC (a zwitterionic lipid) and DMPG. For instance, a 3:1 molar ratio of DMPC to DMPG has been successfully used for the reconstitution of membrane proteins for NMR studies. Using binary mixtures of zwitterionic and charged lipids can significantly improve nanodisc formation and stability.

Q5: My protein is prone to aggregation. Can DMPG help?

A5: Yes, the inclusion of DMPG can help mitigate protein aggregation during reconstitution. The electrostatic repulsion between the negatively charged surfaces of the nanodiscs helps to keep them dispersed in solution. Additionally, the stabilizing effect of DMPG on the MSP itself contributes to a more stable nanodisc particle, which can indirectly protect the incorporated protein.

Experimental Protocols

Protocol 1: Reconstitution of a Membrane Protein into DMPC/DMPG Nanodiscs

This protocol provides a general guideline for reconstituting a detergent-solubilized membrane protein into nanodiscs composed of a DMPC and DMPG lipid mixture.

Materials:

  • Purified, detergent-solubilized membrane protein of known concentration.

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1.

  • DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).

  • DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)).

  • Sodium cholate (B1235396).

  • Adsorbent beads (e.g., Bio-Beads SM-2).

  • Reconstitution Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA.

  • Chloroform (B151607).

Procedure:

  • Lipid Preparation:

    • In a glass vial, mix DMPC and DMPG chloroform stocks to achieve the desired molar ratio (e.g., 3:1 DMPC:DMPG).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Place the vial under vacuum for at least 2 hours to remove any residual solvent.

    • Resuspend the lipid film in Reconstitution Buffer containing sodium cholate to a final lipid concentration of 50 mM. The cholate concentration should be at least twice the lipid concentration.

    • Sonicate in a bath sonicator until the solution is clear.

  • Reconstitution Mixture Assembly:

    • In a microcentrifuge tube, combine the target protein, MSP, and the solubilized lipid mixture at the desired molar ratio (e.g., Target Protein:MSP:Lipid of 1:10:800).

    • Add Reconstitution Buffer to reach the final desired volume. Ensure the final cholate concentration is sufficient to maintain lipid and protein solubility.

  • Detergent Removal and Nanodisc Assembly:

    • Add adsorbent beads to the reconstitution mixture (a common starting point is a 5-fold excess by weight of the detergent).

    • Incubate the mixture with gentle rotation at a temperature above the lipid Tm (e.g., 25°C) for 2-4 hours.

    • Remove the adsorbent beads by centrifugation or by using a spin column.

  • Purification and Analysis:

    • Purify the assembled nanodiscs using size-exclusion chromatography (SEC).

    • Analyze the fractions by SDS-PAGE to confirm the co-elution of the target protein and MSP.

    • Characterize the size and homogeneity of the nanodiscs using dynamic light scattering (DLS) or negative-stain electron microscopy.

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Analysis Lipid_Film Prepare DMPC/DMPG Lipid Film Solubilize_Lipids Solubilize Lipids (with Cholate) Lipid_Film->Solubilize_Lipids Mix_Components Mix Protein, MSP, and Lipids Solubilize_Lipids->Mix_Components Solubilized_Protein Detergent-Solubilized Target Protein Solubilized_Protein->Mix_Components MSP_Stock MSP Stock Solution MSP_Stock->Mix_Components Detergent_Removal Detergent Removal (e.g., Bio-Beads) Mix_Components->Detergent_Removal SEC Size-Exclusion Chromatography (SEC) Detergent_Removal->SEC Analysis SDS-PAGE, DLS, EM SEC->Analysis

Technical Support Center: DMPG Membrane Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) membranes, with a focus on the effects of ionic strength.

Frequently Asked Questions (FAQs)

Q1: How does ionic strength affect the phase transition of DMPG membranes?

A1: Ionic strength significantly alters the thermotropic behavior of DMPG membranes. At low ionic strength, DMPG displays a broad and complex gel-to-fluid phase transition that can span a wide temperature range (e.g., 18°C to 35°C).[1][2][3][4] This extended transition is characterized by low turbidity, high viscosity, and an intermediate phase.[1][2][3][5][6][7] In contrast, at higher ionic strengths (e.g., >100 mM NaCl), the electrostatic repulsions between the negatively charged DMPG headgroups are screened. This leads to a sharper, more defined phase transition at a temperature around 23°C, similar to the behavior of zwitterionic lipids like DMPC.[1][2][3][4]

Q2: Why do my DMPG vesicle solutions become viscous and transparent at low ionic strength during the phase transition?

A2: This is a known and characteristic behavior of DMPG at low ionic strength.[1][2][3][5][6][7] The broad gel-fluid transition involves an intermediate phase that is optically transparent and highly viscous.[1][4] This phenomenon is linked to changes in membrane packing and long-range ordering in the lipid dispersion.[5] Small-angle X-ray scattering (SAXS) studies suggest that this intermediate phase may consist of disrupted or perforated unilamellar vesicles.

Q3: What is the effect of different types of cations (e.g., Na⁺ vs. Ca²⁺) on DMPG membranes?

A3: The type of cation has a pronounced effect due to differences in binding affinity and charge. Monovalent cations like Na⁺ primarily screen the negative charges of the DMPG headgroups, leading to changes in phase transition behavior as described above.[8] Divalent cations, such as Ca²⁺ and Mg²⁺, can bind more strongly to the phosphate (B84403) group of DMPG.[9][10] This binding can induce deprotonation of the headgroup, lead to membrane condensation, and in some cases, cause the formation of distinct phases or domains within the membrane.[9][10] Molecular dynamics simulations show that changing from a monovalent to a divalent counter-ion can raise the gel-to-fluid transition temperature, effectively transforming the membrane from a fluid to a gel phase at a given temperature.[11]

Q4: How does ionic strength influence the zeta potential of DMPG vesicles?

A4: The zeta potential of DMPG vesicles is highly dependent on ionic strength. Since DMPG is an anionic lipid, the vesicles will have a negative zeta potential at neutral pH. As the ionic strength of the surrounding buffer increases, counter-ions (e.g., Na⁺) from the salt will accumulate near the vesicle surface, forming an electrical double layer. This effectively screens the surface charge, leading to a decrease in the magnitude of the measured zeta potential (it becomes less negative).[12][13] This effect is due to the compression of the electrical double layer.[12]

Troubleshooting Guides

Issue 1: Differential Scanning Calorimetry (DSC) Results are Unexpected

Symptom: The DSC thermogram for my DMPG sample at low ionic strength is very broad, with multiple small peaks, not the sharp peak I expected.

Cause: This is the expected behavior for DMPG at low ionic strength.[1][2][3][14] The complex endotherm is a result of the broad gel-fluid transition region, which can range from 18°C to 35°C.[1][4]

Solution:

  • Confirm Ionic Strength: Ensure your buffer composition is correct and has low ionic strength.

  • Compare with High Ionic Strength Sample: As a control, prepare a DMPG dispersion in a buffer with >100 mM NaCl. You should observe a single, sharp, and highly cooperative transition peak around 23°C.[1][15]

  • Data Interpretation: Recognize that the broad profile is characteristic of the material under these conditions and reflects the presence of an intermediate phase.

Issue 2: Dynamic Light Scattering (DLS) Shows High Polydispersity or Inconsistent Results

Symptom: My DLS results for DMPG vesicles show a high Polydispersity Index (PDI > 0.2), or the measured size is inconsistent between measurements.

Possible Causes & Solutions:

  • Vesicle Aggregation: At higher ionic strengths, the screening of electrostatic repulsion can lead to vesicle aggregation, creating a population of larger particles.

    • Solution: Mild sonication of the sample before measurement can help break up aggregates.[16] Also, consider whether the ionic strength is too high for your intended application, as it can promote the formation of multilamellar vesicles (MLVs).[17]

  • Presence of Dust or Contaminants: DLS is very sensitive to small numbers of large particles, as the scattered light intensity is proportional to the sixth power of the particle diameter.[16]

    • Solution: Ensure all buffers are filtered through a 0.22 µm filter. Use clean, dust-free cuvettes for measurement.

  • Inherent Polydispersity: The vesicle preparation method itself (e.g., vortexing, freeze-thaw cycles) can produce a wide range of vesicle sizes.

    • Solution: For a more uniform size distribution, use an extruder to create small unilamellar vesicles (SUVs) of a defined size.[18]

  • Low Sample Concentration: If the sample is too dilute, it will not scatter enough light for an accurate measurement.

    • Solution: Ensure your lipid concentration is adequate for your DLS instrument, typically above 0.5 mg/mL.[19]

Issue 3: Difficulty Forming Stable, Unilamellar Vesicles

Symptom: Upon hydration, my DMPG lipid film does not form a stable suspension, or I suspect the formation of multilamellar vesicles (MLVs) instead of unilamellar vesicles (LUVs/SUVs).

Possible Causes & Solutions:

  • High Ionic Strength: High salt concentrations (>50-100 mM NaCl) can promote the formation of MLVs.[17]

    • Solution: Prepare vesicles in a low-to-moderate ionic strength buffer. If high ionic strength is required for the experiment, it can be added after vesicle formation, though this may still induce aggregation.

  • Inadequate Hydration/Dispersion: The energy input may not be sufficient to break down the initial lipid structures into unilamellar vesicles.

    • Solution 1 (Freeze-Thaw): Subject the hydrated lipid solution to several cycles of freezing in liquid nitrogen followed by thawing in a warm water bath. This helps to break up multilamellar structures.

    • Solution 2 (Extrusion): For the most consistent results and to ensure a unilamellar population of a specific size, pass the hydrated lipid suspension through a polycarbonate membrane with a defined pore size using a mini-extruder.[18] This is the most reliable method for producing SUVs.

Data & Protocols

Quantitative Data Summary

Table 1: Effect of NaCl Concentration on DMPG Phase Transition Temperature (Tm)

NaCl ConcentrationPhase Transition BehaviorApproximate Tm
Low Ionic Strength (<10 mM)Broad, complex transition over a wide range18°C - 35°C[1][4]
~100 mMSharper, more cooperative transition~23°C[1]
>100 mMSingle, sharp, cooperative transition~23°C[1][2][3]
Experimental Protocols

Protocol 1: Preparation of DMPG Vesicles by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined diameter.

  • Lipid Film Preparation:

    • Dissolve the desired amount of DMPG sodium salt in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[18]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., 10 mM HEPES, with a specific NaCl concentration, pH 7.4) to a final lipid concentration of ~5-10 mg/mL.

    • Vortex the solution vigorously until all the lipid film is suspended. The solution will appear cloudy and is composed of multilamellar vesicles (MLVs).[18]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 cycles of freezing in liquid nitrogen followed by thawing in a water bath set to a temperature above the lipid's Tm (e.g., 40°C). This helps to reduce the lamellarity of the vesicles.

  • Extrusion:

    • Assemble a mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the highest Tm of the lipid mixture (e.g., 40°C for DMPG).

    • Load the suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 21 times).[18]

    • The final vesicle solution should appear much clearer (translucent) than the initial MLV suspension.

  • Storage:

    • Store the prepared vesicles at 4°C. For long-term storage, it's important to consider potential lipid hydrolysis or oxidation.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Prepare DMPG vesicles as described in Protocol 1 at the desired lipid concentration (typically 1-5 mg/mL) and ionic strength.

    • Before analysis, thoroughly degas the vesicle suspension and the reference buffer to prevent bubble formation in the DSC cell.

  • Instrument Setup:

    • Load the sample into the sample cell and an equal volume of the matching buffer into the reference cell. Ensure no air bubbles are present.

    • Equilibrate the system at the starting temperature (e.g., 10°C) for a sufficient period (e.g., 15-30 minutes).

  • Data Acquisition:

    • Scan the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature well above the transition (e.g., 45°C).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells.

    • Typically, multiple scans (e.g., a heating scan, a cooling scan, and a second heating scan) are performed to check for reproducibility and thermal history effects.

  • Data Analysis:

    • Plot the excess heat capacity (Cp) as a function of temperature.

    • The peak of the transition endotherm corresponds to the phase transition temperature (Tm).

    • The area under the peak corresponds to the transition enthalpy (ΔH).

Visualizations

DMPG_Phase_Behavior cluster_low Low Ionic Strength (<10 mM NaCl) cluster_high High Ionic Strength (>100 mM NaCl) low_ion DMPG Vesicles broad_transition Broad, Complex Transition (18-35°C) intermediate Intermediate Phase (Transparent, Viscous) broad_transition->intermediate fluid_low Fluid Phase (Lα) intermediate->fluid_low gel_low Gel Phase (Lβ') gel_low->broad_transition Heating high_ion DMPG Vesicles sharp_transition Sharp, Cooperative Transition (Tm ≈ 23°C) fluid_high Fluid Phase (Lα) sharp_transition->fluid_high gel_high Gel Phase (Lβ') gel_high->sharp_transition Heating

Caption: Ionic strength effect on DMPG phase transition.

DLS_Troubleshooting start DLS measurement shows high PDI (>0.2) or inconsistent size check_aggregation Is ionic strength high? start->check_aggregation check_contaminants Is buffer filtered? Is cuvette clean? start->check_contaminants check_prep How were vesicles prepared? start->check_prep check_aggregation->check_contaminants No sol_sonicate Action: Mildly sonicate sample before measurement. check_aggregation->sol_sonicate Yes check_contaminants->check_prep Yes sol_filter Action: Filter buffer (0.22 µm). Use clean cuvettes. check_contaminants->sol_filter No sol_extrude Action: Use extruder for monodisperse sample. check_prep->sol_extrude Vortex/Hydration only

Caption: Troubleshooting workflow for DLS of DMPG vesicles.

Vesicle_Prep_Workflow start Start: DMPG Powder step1 1. Dissolve in Organic Solvent start->step1 step2 2. Create Thin Lipid Film (Rotary Evaporation) step1->step2 step3 3. Remove Residual Solvent (High Vacuum) step2->step3 step4 4. Hydrate with Aqueous Buffer step3->step4 result1 Result: Multilamellar Vesicles (MLVs) step4->result1 step5 5. Extrusion (e.g., 100 nm membrane) result1->step5 end End: Small Unilamellar Vesicles (SUVs) step5->end

Caption: Experimental workflow for preparing DMPG SUVs.

References

Technical Support Center: Controlling the Size Distribution of Extruded DMPG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the size distribution of 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) liposomes prepared by extrusion.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling the size of extruded DMPG liposomes?

A1: The single most critical parameter is the pore size of the polycarbonate membrane used during extrusion. The final liposome (B1194612) diameter will be close to the diameter of the membrane pores.[1][2]

Q2: Why is the extrusion temperature important for DMPG liposomes?

A2: Extrusion should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid.[1][3] For DMPG, the Tc is approximately 23°C.[4][5][6] Operating above this temperature ensures the lipid bilayer is in a fluid state, making it less rigid and easier to deform and reform into unilamellar vesicles during passage through the membrane pores. Extrusion below the Tc can be very difficult, if not impossible, and may lead to membrane rupture.[7]

Q3: How does the number of extrusion passes affect the liposome size distribution?

A3: Increasing the number of extrusion passes generally leads to a smaller and more uniform liposome size distribution.[8] The most significant reduction in size and polydispersity typically occurs within the first 5-10 passes. After a certain number of passes (often around 10-20), the size and polydispersity index (PDI) tend to plateau.[7][9]

Q4: Can the lipid concentration impact the final size of my DMPG liposomes?

A4: Yes, lipid concentration can influence the final liposome size, although it is generally considered a secondary factor compared to membrane pore size. Very high lipid concentrations can lead to increased viscosity and may hinder the extrusion process, potentially resulting in larger and more polydisperse liposomes.[8] It is advisable to work within a reasonable concentration range, typically 10-20 mg/mL, for manual extrusion.[9]

Q5: As DMPG is an anionic lipid, does the buffer composition matter?

A5: Absolutely. The ionic strength of the hydration buffer is particularly important for charged lipids like DMPG. At low ionic strength, electrostatic repulsion between the negatively charged headgroups can make extrusion more difficult and may lead to aggregation. Increasing the ionic strength can help to shield these charges and facilitate a smoother extrusion process. However, be aware that high concentrations of divalent cations (like Ca²⁺ and Mg²⁺) can cause aggregation of anionic liposomes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Extruder is difficult or impossible to press. 1. Extrusion temperature is below the phase transition temperature (Tc) of DMPG (~23°C).2. Lipid concentration is too high.3. Membrane is clogged with large, non-hydrated lipid aggregates.4. Buffer has very low ionic strength.1. Increase the temperature of the extruder and lipid suspension to at least 10-15°C above the Tc (e.g., 35-40°C).2. Dilute the lipid suspension to a lower concentration (e.g., 10 mg/mL).3. Before extrusion, ensure the lipid film is fully hydrated. Consider a few freeze-thaw cycles to break down large multilamellar vesicles (MLVs).4. Increase the ionic strength of the buffer (e.g., using a phosphate-buffered saline - PBS).
Final liposome size is larger than the membrane pore size. 1. Insufficient number of extrusion passes.2. Extrusion pressure is too low.3. Membrane is damaged or stretched.1. Increase the number of extrusion passes (e.g., to 11-21 times).2. Apply a higher, steady pressure during extrusion.3. Replace the polycarbonate membrane. Inspect for visible damage before use.
Liposome suspension appears cloudy or shows visible aggregates after extrusion. 1. Lipid concentration is too high, leading to aggregation.2. Presence of divalent cations in the buffer causing cross-linking of anionic DMPG headgroups.3. Suboptimal storage conditions.1. Reduce the lipid concentration in your formulation.2. Use a buffer with a chelating agent like EDTA to sequester any contaminating divalent cations.3. Store liposomes at 4°C. Avoid freezing, which can disrupt the vesicles.
Polydispersity Index (PDI) is high (>0.2). 1. Insufficient number of extrusion passes.2. Incomplete hydration of the lipid film.3. Extrusion temperature is too close to the Tc.1. Increase the number of extrusion passes until the PDI value stabilizes.2. Ensure the lipid film is fully hydrated by vortexing and allowing adequate time for swelling. Freeze-thaw cycles can also improve homogeneity.3. Increase the extrusion temperature to well above the Tc.

Data Presentation: Influence of Extrusion Parameters on Liposome Size

The following tables summarize the expected trends and provide illustrative quantitative data on how different experimental parameters can influence the final size of extruded liposomes. Note that specific values for DMPG may vary, and the data for DLPC (a lipid with a similar acyl chain length) is provided for illustrative purposes.

Table 1: Effect of Number of Extrusion Passes on Liposome Size (DLPC Liposomes, 100 nm membrane)

Number of PassesMean Diameter (nm)Polydispersity Index (PDI)
5~150~0.15
10~140~0.10
15~135~0.08

Data is illustrative based on trends reported for DLPC liposomes.[8]

Table 2: Effect of Extrusion Pressure on Liposome Size (100 nm membrane)

Extrusion PressureResulting Liposome Diameter
Low (~25 psi)May result in larger, more polydisperse vesicles.
Moderate (~125 psi)Generally produces vesicles close to the membrane pore size.
High (~500 psi)Can lead to slightly smaller vesicles.

Data is illustrative based on general principles of liposome extrusion.[10]

Table 3: Effect of Lipid Concentration on Liposome Size

Lipid ConcentrationObservation
Low (<10 mg/mL)Generally good for achieving small, uniform vesicles.
Moderate (10-20 mg/mL)Typically a good working range for manual extruders.
High (>20 mg/mL)May lead to difficulties in extrusion and larger, more polydisperse liposomes.[9]

Experimental Protocols

Protocol 1: Preparation of DMPG Liposomes by Thin-Film Hydration and Extrusion

1. Lipid Film Preparation: a. Weigh the desired amount of DMPG powder and dissolve it in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. c. Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

2. Hydration: a. Warm the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tc of DMPG (e.g., 35-40°C). b. Add the warmed buffer to the flask containing the dry lipid film. c. Agitate the flask by gentle swirling or vortexing to hydrate (B1144303) the lipid film and form a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

3. (Optional) Freeze-Thaw Cycles: a. For improved homogeneity and lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension rapidly in liquid nitrogen until completely frozen. c. Thaw the suspension in a water bath set to a temperature above the Tc of DMPG.

4. Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to the same temperature as the hydration buffer. c. Transfer the MLV suspension to one of the extruder's syringes. d. Pass the liposome suspension through the membrane back and forth for a specified number of passes (e.g., 11-21 times).[5] The suspension should become progressively more translucent.

5. Characterization: a. Determine the final liposome size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion cluster_characterization Characterization dissolve Dissolve DMPG in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (High Vacuum) evaporate->dry add_buffer Add Warmed Aqueous Buffer dry->add_buffer Hydrate Film agitate Agitate to Form MLVs add_buffer->agitate extruder_setup Assemble Extruder (with membrane) agitate->extruder_setup Size Reduction extrude Pass Suspension Through Membrane extruder_setup->extrude dls Dynamic Light Scattering (DLS) extrude->dls Analyze troubleshooting_workflow start Start: High PDI or Incorrect Size check_temp Is Extrusion T > Tc of DMPG (>23°C)? start->check_temp increase_temp Action: Increase Temperature check_temp->increase_temp No check_passes Sufficient Number of Passes? check_temp->check_passes Yes increase_temp->check_temp increase_passes Action: Increase Extrusion Passes check_passes->increase_passes No check_hydration Complete Lipid Film Hydration? check_passes->check_hydration Yes increase_passes->check_passes improve_hydration Action: Improve Hydration (e.g., Freeze-Thaw) check_hydration->improve_hydration No check_aggregation Visible Aggregation? check_hydration->check_aggregation Yes improve_hydration->check_hydration troubleshoot_aggregation Troubleshoot Aggregation: - Check Buffer Ionic Strength - Reduce Lipid Concentration check_aggregation->troubleshoot_aggregation Yes end Result: Homogeneous Liposomes of Desired Size check_aggregation->end No troubleshoot_aggregation->end

References

Technical Support Center: Residual Solvents in DMPG Lipid Films

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for dealing with residual solvent in DMPG lipid films.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for managing residual organic solvents in 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) lipid films.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a significant concern in DMPG lipid films?

Residual solvents are organic volatile chemicals that are used in the manufacturing process but are not completely removed.[1] In lipid film preparation, solvents like chloroform (B151607) or methanol (B129727) are used to dissolve and create a homogenous mixture of lipids.[2] If not thoroughly removed, these solvents can become trapped in the dried lipid film.[3] They are a major concern because they can significantly alter the physical properties of the lipid membrane, affect the stability and encapsulation efficiency of subsequently formed liposomes, and may introduce toxicity into the final formulation.[3][4][5]

Q2: What are the primary effects of residual solvent on the properties of liposomes?

Residual solvents can lead to a variety of undesirable effects, including:

  • Altered Membrane Properties: Solvents can change the fluidity and phase transition temperature (Tm) of the lipid bilayer.

  • Increased Aggregation: The presence of residual solvent can cause liposomes to become unstable and aggregate.[5]

  • Inconsistent Formulation: Batches may have varying physical characteristics due to unpredictable amounts of remaining solvent.[6][7]

  • Toxicity: Many organic solvents are toxic and must be removed to levels that are safe for in vitro and in vivo applications, as defined by regulatory bodies.[4]

Q3: How can I tell if my lipid film has residual solvent just by looking at it?

While visual inspection is not a definitive analytical method, there are common signs that suggest the presence of residual solvent. A properly dried lipid film should appear as a dry, uniform, and often white or crystalline deposit on the wall of the flask.[8][9] If the film looks oily, waxy, patchy, or sticky to the touch, it is a strong indication that a significant amount of solvent remains.[10][11]

Q4: What are the acceptable limits for residual solvents in pharmaceutical formulations?

The International Council for Harmonisation (ICH) provides guidelines (ICH Q3C) that classify solvents based on their toxicity and set acceptable limits for their presence in pharmaceutical products.[1][12] Solvents are divided into three classes:

  • Class 1: Solvents to be avoided due to unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[1][13]

  • Class 2: Solvents with inherent toxicity that should be limited in concentration (e.g., Chloroform, Methanol, Dichloromethane).[13]

  • Class 3: Solvents with low toxic potential that are limited by Good Manufacturing Practices (GMP), typically to 5000 ppm or 0.5% (e.g., Ethanol, Acetone).[14]

Troubleshooting Guide

Q1: My DMPG lipid film won't dry completely and appears oily. What steps should I take?

An oily or waxy appearance is a classic sign of trapped solvent.[10]

  • Initial Drying: If you only used a stream of nitrogen or argon, this is often insufficient to remove all solvent. This step primarily removes the bulk solvent.[3]

  • High-Vacuum Drying: The film must be placed under a high vacuum (e.g., using a vacuum pump or lyophilizer) to remove the remaining trapped solvent molecules.[2][15]

  • Increase Drying Time: For small samples, a minimum of 2-4 hours under high vacuum is recommended. For larger samples or if issues persist, drying overnight is standard practice.[3][16]

  • Increase Surface Area: Ensure the lipid film is as thin and widely spread as possible inside the flask. A thicker film will trap solvent more effectively and require a much longer drying time.

Q2: I successfully dried my film, but my liposomes are aggregating after hydration. Could residual solvent be the cause?

Yes, this is a common problem. Even trace amounts of residual solvent can destabilize the lipid bilayers, leading to aggregation upon hydration.

  • Re-dry the Film: If possible, re-subject your lipid film to high vacuum for an extended period (overnight) to ensure maximum solvent removal.

  • Verify Solvent Removal: If the problem continues, you may need to analytically verify the absence of solvent using a technique like Headspace Gas Chromatography (HS-GC).[6][17]

  • Consider Alternative Solvents: Some solvents are more difficult to remove than others. If you are using chloroform, consider alternatives like tertiary butanol or cyclohexane (B81311) followed by lyophilization, which can result in a fine, dry powder that is easier to hydrate.[2][8]

Q3: How can I definitively measure the amount of residual solvent in my lipid film?

Visual inspection is not enough for quantitative assessment. The standard and most reliable method is Headspace Gas Chromatography (HS-GC) .[6][18]

  • The lipid sample is placed in a sealed vial and heated.

  • Volatile residual solvents move into the gas phase (the "headspace") in the vial.

  • A sample of this gas is injected into a gas chromatograph (GC).

  • The GC separates the different volatile compounds, and a detector (like a Flame Ionization Detector - FID) quantifies them.[4][19] This method is highly sensitive and can detect solvents at the parts-per-million (ppm) level required by regulatory guidelines.[17]

Data Presentation

Table 1: Properties of Common Solvents for DMPG Lipid Film Preparation

Solvent Boiling Point (°C) Vapor Pressure (kPa at 20°C) Notes on Removal
Chloroform 61.2 21.3 Commonly used, but can be difficult to remove completely from lipid films.[2][6] Requires extensive high-vacuum drying.
Methanol 64.7 13.0 Often used in a mixture with chloroform to dissolve lipids.[2]
Dichloromethane (DCM) 39.6 47.0 Lower boiling point may suggest easier removal, but it can also be trapped within the film.
Cyclohexane 80.7 10.4 Used in lyophilization protocols; results in a dry, porous powder that is easy to hydrate.[8]

| Tertiary Butanol | 82.5 | 4.1 | Another solvent suitable for lyophilization, yielding a fluffy, easily dispersible powder.[2] |

Table 2: Selected ICH Q3C Guideline Limits for Class 2 Residual Solvents

Solvent Concentration Limit (ppm) Permitted Daily Exposure (mg/day)
Chloroform 60 6
Methanol 3000 300
Dichloromethane 600 60
Cyclohexane 3880 388
Toluene 890 89

Source: ICH Q3C(R8) Guidelines.[1] The concentration limit assumes a daily dose of 10g of the drug product.

Experimental Protocols

Protocol 1: Preparation of a DMPG Lipid Film via Rotary Evaporation
  • Dissolution: Dissolve the required amount of DMPG and any other lipids in an appropriate organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask. Ensure the final solution is clear and all lipids are fully dissolved.[2][16]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. The rotation speed should be moderate to ensure an even coating of the lipid film.

  • Water Bath: Partially submerge the flask in a water bath set to a temperature slightly above the solvent's boiling point (e.g., 40-50°C) to facilitate evaporation.[11]

  • Vacuum Application: Gradually apply a vacuum. The solvent will begin to evaporate, leaving a thin lipid film on the inner surface of the flask.[20]

  • Visual Confirmation: Continue evaporation until all visible solvent is gone and a thin, uniform film is formed.[11] The process is not complete until the film is subjected to high vacuum (see Protocol 2).

Protocol 2: Efficient Removal of Residual Solvent Using High-Vacuum Drying
  • Initial Preparation: After forming the lipid film using Protocol 1, ensure the flask is securely attached to a high-vacuum line or placed inside a vacuum desiccator or lyophilizer.[8][15]

  • Apply High Vacuum: Open the connection to the vacuum pump. A good vacuum (<1000 mTorr) is necessary to effectively remove trapped solvent molecules.[3]

  • Drying Duration: Maintain the film under high vacuum for a minimum of 4 hours. For best results and to ensure compliance with regulatory limits, drying the film overnight is highly recommended.[2][16]

  • Release Vacuum: After the drying period, release the vacuum by slowly introducing an inert gas, such as nitrogen or argon, into the system.[10] This prevents moisture and oxygen from coming into contact with the dry lipid.

  • Storage: If not used immediately, the flask containing the dry lipid film should be sealed tightly (e.g., with Parafilm) and stored at an appropriate temperature (typically -20°C) under an inert atmosphere.[8]

Protocol 3: Quantification of Residual Solvents by Headspace Gas Chromatography (HS-GC)

This protocol provides a general outline. Specific parameters must be optimized for your instrument and solvent of interest.

  • Sample Preparation: Accurately weigh a sample of the DMPG lipid film into a headspace vial. Add a suitable dissolution solvent (e.g., Dimethyl Sulfoxide - DMSO) that will not interfere with the analysis.[4]

  • Standard Preparation: Prepare calibration standards by spiking known amounts of the target residual solvent(s) into the same dissolution solvent in separate headspace vials.

  • Incubation: Place the sample and standard vials into the headspace autosampler. The vials are heated (e.g., 80-100°C) for a set period (e.g., 15-30 minutes) to allow the volatile solvents to equilibrate between the sample and the headspace gas.

  • Injection: The autosampler automatically injects a fixed volume of the headspace gas into the GC inlet.

  • Chromatographic Separation: The injected solvents travel through a GC column (e.g., a BP-624 capillary column) which separates them based on their boiling points and chemical properties.[4]

  • Detection and Quantification: A Flame Ionization Detector (FID) detects the solvents as they exit the column. The resulting peak areas are proportional to the concentration. By comparing the peak area from the sample to the calibration curve generated from the standards, the concentration of the residual solvent in the original lipid film can be accurately determined.[19]

Visualizations

Lipid_Film_Workflow A 1. Dissolve DMPG in Chloroform/Methanol B 2. Rotary Evaporation (40-50°C, Reduced Pressure) A->B C 3. Formation of Thin Lipid Film B->C Bulk solvent removed D 4. High-Vacuum Drying (Overnight) C->D Trapped solvent remains E 5. Solvent-Free DMPG Film D->E Residual solvent removed F 6. Hydration with Aqueous Buffer E->F G 7. Formation of Liposomes F->G

References

Technical Support Center: Minimizing Fusion of DMPG Vesicles During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the fusion of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) vesicles during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DMPG vesicle suspension is showing an increase in particle size and turbidity upon storage. What is the likely cause?

An increase in particle size and turbidity are common indicators of vesicle aggregation and/or fusion. Several factors can contribute to this instability. The primary aspects to investigate are your storage temperature, buffer conditions (pH and ionic strength), and the potential for lipid degradation.[1][2] DMPG vesicles, being negatively charged, are sensitive to their ionic environment.

Q2: What is the optimal temperature for storing DMPG vesicle suspensions?

For short-term storage (up to 5-7 days), refrigeration at 4-8°C is recommended.[1][3] It is crucial to store the vesicles above their gel-to-liquid crystalline phase transition temperature (Tm), which for DMPG is approximately 23°C, to maintain membrane integrity.[4] However, prolonged storage at this temperature can still lead to hydrolysis of the ester-linked hydrocarbon chains in the phospholipids, resulting in the formation of lysolipids that can destabilize the vesicles.[1][3] Freezing DMPG suspensions without cryoprotectants should be avoided , as the formation of ice crystals can fracture the vesicles, leading to fusion and leakage of encapsulated contents upon thawing.[1] For long-term storage, lyophilization (freeze-drying) with appropriate cryoprotectants is the preferred method.

Q3: How does the storage buffer composition affect the stability of my DMPG vesicles?

The buffer composition is critical for maintaining the stability of DMPG vesicles.

  • pH: A neutral pH of around 7.0-7.4 is generally recommended for storing phospholipid vesicles to minimize acid and base-catalyzed hydrolysis.[1][5]

  • Ionic Strength: DMPG vesicles carry a net negative charge, which creates electrostatic repulsion between them and prevents aggregation. At low ionic strength, this repulsion is significant. However, the presence of cations, especially divalent cations like Ca²⁺, can neutralize this surface charge, reducing the electrostatic barrier and promoting vesicle aggregation and fusion.[6] Therefore, using a buffer with low to moderate ionic strength and avoiding high concentrations of divalent cations is advisable.

Q4: I need to store my DMPG vesicles for several months. What is the best approach?

For long-term storage, lyophilization (freeze-drying) is the most effective method to prevent vesicle fusion and degradation.[] This process involves removing water from the vesicle suspension at low temperature and pressure, which immobilizes the vesicles in a solid matrix and significantly slows down chemical degradation pathways. It is essential to use cryoprotectants during lyophilization to protect the vesicles from the stresses of freezing and drying.

Q5: What are cryoprotectants and which ones should I use for my DMPG vesicles?

Cryoprotectants are substances that protect vesicles from damage during freezing and lyophilization.[8] They work by forming a glassy matrix that prevents the formation of damaging ice crystals and by replacing water at the vesicle surface, which helps to maintain the integrity of the lipid bilayer.[8] Sugars such as sucrose (B13894) and trehalose (B1683222) are the most commonly used and effective cryoprotectants for liposomes.[1][8]

Data Presentation: Cryoprotectant Strategies

The choice and concentration of a cryoprotectant are crucial for successful long-term storage. Below is a summary of commonly used cryoprotectants and their typical concentrations.

CryoprotectantTypical Concentration (w/v)Recommended Weight Ratio (Cryoprotectant:Lipid)Notes
Sucrose5% - 15%2:1 to 100:1A widely used and effective cryoprotectant. A 10% concentration is a good starting point.[9]
Trehalose5% - 20%2:1 to 100:1Often considered superior to sucrose in stabilizing lipid bilayers during drying.[10]
MannitolVariesVariesCan be used, but may crystallize during freezing, which can be detrimental to vesicle stability.[11]
GlycineVariesVariesAn amino acid that has shown cryoprotective effects.[10]
DextranVariesVariesA polysaccharide that can also act as a cryoprotectant.[10]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar DMPG Vesicles by Extrusion

This protocol describes the preparation of unilamellar DMPG vesicles with a defined size using the extrusion method.[12][13][14][15]

Materials:

  • DMPG lipid powder

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports

  • Glass vials

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DMPG lipid in chloroform in a round-bottom flask or glass vial.

    • Create a thin lipid film on the bottom of the vial by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with the desired hydration buffer by adding the buffer to the vial. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Vortex the suspension vigorously to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To increase the lamellarity and trapping efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen until completely frozen, and then thaw it in a water bath set to a temperature above the Tm of DMPG (e.g., 30-40°C).

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the Tm of DMPG (e.g., 40°C).

    • Load the MLV suspension into one of the syringes and pass it through the membranes into the other syringe.

    • Repeat this extrusion process 11-21 times to ensure the formation of a homogenous population of unilamellar vesicles. The suspension should become translucent.

  • Storage:

    • For short-term storage, keep the vesicle suspension at 4-8°C. For long-term storage, proceed with lyophilization (see Protocol 3).

Protocol 2: Assessing Vesicle Fusion using a FRET-based Lipid Mixing Assay

This protocol uses Förster Resonance Energy Transfer (FRET) to monitor the mixing of lipids between two vesicle populations, which is indicative of fusion.[6][16][17][18]

Materials:

  • Two populations of DMPG vesicles (one labeled with a FRET donor and acceptor pair, the other unlabeled).

    • Donor fluorophore: NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

    • Acceptor fluorophore: Rhodamine-PE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

  • Fluorescence spectrophotometer

  • Triton X-100 solution (2% v/v)

Procedure:

  • Preparation of Labeled Vesicles:

    • Prepare DMPG vesicles as described in Protocol 1, incorporating 0.5-1 mol% of both NBD-PE and Rhodamine-PE into the lipid mixture.

  • FRET Measurement:

    • In a cuvette, mix the labeled and unlabeled vesicle populations at the desired ratio (e.g., 1:9 labeled to unlabeled).

    • Set the excitation wavelength for the NBD fluorophore (e.g., 465 nm) and monitor the emission of both the NBD (donor, e.g., 530 nm) and Rhodamine (acceptor, e.g., 590 nm) fluorophores over time.

    • Record the initial fluorescence intensity (F₀).

  • Inducing Fusion (if applicable):

    • If studying induced fusion, add the fusogenic agent (e.g., Ca²⁺) to the cuvette and continue to monitor the fluorescence.

  • Maximum De-quenching:

    • At the end of the experiment, add Triton X-100 to the cuvette to completely disrupt the vesicles and achieve maximum dilution of the fluorophores. Record this fluorescence intensity (F_max).

  • Data Analysis:

    • An increase in the donor (NBD) fluorescence and a decrease in the acceptor (Rhodamine) fluorescence indicate lipid mixing due to fusion.

    • The percentage of fusion can be calculated using the formula: % Fusion = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence intensity at a given time t.

Protocol 3: Lyophilization of DMPG Vesicles for Long-Term Storage

This protocol outlines the steps for freeze-drying DMPG vesicles to enhance their long-term stability.

Materials:

  • DMPG vesicle suspension

  • Cryoprotectant solution (e.g., 20% w/v sucrose or trehalose)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials

Procedure:

  • Addition of Cryoprotectant:

    • Add the cryoprotectant solution to the DMPG vesicle suspension to achieve the desired final concentration (e.g., 10% w/v). Gently mix to ensure homogeneity.

  • Freezing:

    • Dispense the vesicle-cryoprotectant mixture into lyophilization vials.

    • Freeze the samples in the lyophilizer or by placing them in a freezer at -80°C. A slow cooling rate is generally preferred to allow for the formation of larger ice crystals, which can be easier to sublimate.

  • Primary Drying (Sublimation):

    • Transfer the frozen samples to the lyophilizer.

    • Set the shelf temperature to a low value (e.g., -20°C to -40°C) and reduce the pressure (e.g., to below 100 mTorr).

    • This step removes the frozen water through sublimation. The duration will depend on the sample volume and equipment.

  • Secondary Drying (Desorption):

    • Once all the ice has sublimated, gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining a low pressure.

    • This step removes any residual bound water.

  • Storage of Lyophilized Cake:

    • Once the cycle is complete, backfill the chamber with an inert gas like nitrogen or argon and seal the vials.

    • Store the lyophilized product at 4°C or room temperature, protected from light and moisture.

  • Reconstitution:

    • To use the vesicles, rehydrate the lyophilized cake with the original volume of deionized water or buffer. Gently agitate to ensure complete resuspension.

Visualizations

DMPG_Vesicle_Storage_Troubleshooting start Problem: Increased Particle Size & Turbidity cause1 Vesicle Fusion/ Aggregation start->cause1 factor1 Improper Storage Temperature cause1->factor1 factor2 Inappropriate Buffer Conditions cause1->factor2 factor3 Lipid Degradation cause1->factor3 solution1 Store at 4-8°C (short-term) Lyophilize (long-term) factor1->solution1 solution2 Use Neutral pH (7.0-7.4) Low Ionic Strength Buffer factor2->solution2 solution3 Use Fresh Preparations Minimize Storage Time factor3->solution3 lyophilization Lyophilization with Cryoprotectants solution1->lyophilization For long-term stability

Caption: Troubleshooting workflow for DMPG vesicle instability.

Lyophilization_Workflow cluster_prep Preparation cluster_process Lyophilization Process cluster_storage Storage & Reconstitution vesicle_suspension DMPG Vesicle Suspension add_cryo Add Cryoprotectant (e.g., Sucrose) vesicle_suspension->add_cryo freezing Freezing (-80°C) add_cryo->freezing primary_drying Primary Drying (Sublimation) freezing->primary_drying secondary_drying Secondary Drying (Desorption) primary_drying->secondary_drying lyophilized_cake Stable Lyophilized Cake secondary_drying->lyophilized_cake storage Store at 4°C or RT lyophilized_cake->storage reconstitution Reconstitute with Water/Buffer lyophilized_cake->reconstitution

Caption: Workflow for lyophilization of DMPG vesicles.

References

Troubleshooting Inconsistent Results in DMPG Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with DMPG liposomes and model membranes. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, supplemented with detailed experimental protocols and data presented in easily comparable tables and diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Liposome (B1194612) Preparation and Characterization

Question 1: My DMPG liposome preparation shows significant aggregation. What are the potential causes and how can I prevent this?

Answer: Liposome aggregation is a common issue that can arise from several factors, leading to increased turbidity, visible precipitates, and a larger average particle size and polydispersity index (PDI) as measured by dynamic light scattering (DLS).[1]

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
High Ionic Strength High concentrations of salts, especially those containing divalent cations like Ca²⁺ and Mg²⁺, can screen the negative surface charge of DMPG liposomes, reducing electrostatic repulsion and leading to aggregation.[2]- Use low ionic strength buffers. - If high salt concentrations are necessary, consider adding a sterically hindering agent like PEGylated lipids to the formulation. - The addition of EDTA can chelate divalent cations, preventing aggregation.[2]
Incorrect Temperature Processing steps, including hydration and extrusion, should be performed above the main phase transition temperature (Tm) of DMPG to ensure the lipids are in a fluid state for proper mixing and vesicle formation.[1] The Tm of DMPG is approximately 23°C in the presence of sufficient salt (>100 mM NaCl).[3]- Ensure all preparation steps are conducted at a temperature above the Tm of DMPG.[1]
Lipid Concentration High lipid concentrations can increase the likelihood of vesicle collision and fusion, leading to aggregation.[4]- Optimize the lipid concentration. Lower concentrations generally result in smaller and more stable liposomes.[4]
Freeze-Thaw Cycles Repeated freeze-thaw cycles, especially in the presence of salts like NaCl, can promote vesicle fusion and aggregation, leading to an increase in liposome size.[5]- Minimize the number of freeze-thaw cycles. If necessary, use cryoprotectants.

Question 2: I am observing inconsistent particle size and a high Polydispersity Index (PDI) in my DMPG liposome preparations. What factors influence liposome size and how can I achieve a more uniform size distribution?

Answer: Achieving a consistent and narrow size distribution is crucial for the reproducibility and efficacy of liposome-based formulations.[6] Several factors during the preparation process can influence the final particle size and PDI.

Factors Influencing Liposome Size and PDI:

Factor Effect on Liposome Size and PDI Recommendations for Control
Preparation Method Different preparation methods yield liposomes of varying sizes and lamellarity. For example, thin-film hydration followed by sonication or extrusion is a common method to produce unilamellar vesicles of a defined size.[1][7]- Choose a preparation method that allows for good control over vesicle size, such as extrusion through polycarbonate membranes of a specific pore size.
Extrusion Parameters The number of extrusion cycles and the pore size of the membrane directly impact the final liposome size and PDI.- Perform a sufficient number of extrusion cycles (typically 10-21 passes) to ensure a homogenous population of vesicles.[8]
Lipid Composition The inclusion of other lipids, such as cholesterol, can affect the packing of the lipid bilayer and influence the final vesicle size.[5][9]- If co-formulating with other lipids, carefully titrate their concentration to assess the impact on particle size.
Hydration Conditions The temperature and duration of the lipid film hydration step can affect the efficiency of vesicle formation and the resulting size distribution.[10]- Hydrate the lipid film above the Tm of DMPG for an adequate amount of time to ensure complete swelling.[1]

A common issue in methods like electroformation for Giant Unilamellar Vesicles (GUVs) is the use of organic solvents during lipid film deposition, which can lead to reproducibility problems.[11] Using aqueous dispersions to create the lipid film can improve the efficiency of GUV formation.[11]

Question 3: My DMPG liposomes are leaky, leading to poor encapsulation efficiency and premature release of contents. What causes this and how can I improve vesicle stability?

Answer: DMPG vesicles, particularly at low ionic strength, have been shown to be inherently leaky to small molecules like sucrose.[12][13] This leakage can be a significant issue for drug delivery applications.

Strategies to Enhance Liposome Stability and Reduce Leakage:

  • Incorporate Cholesterol: Cholesterol is known to modulate membrane fluidity and reduce permeability, which can help to better retain encapsulated contents.[1]

  • Optimize Lipid Composition: The choice of phospholipids (B1166683) can significantly impact bilayer stability. Liposomes made from unsaturated phosphatidylcholine species can be highly permeable and less stable.[14]

  • Control Temperature: Storage and experimental temperatures should be carefully controlled. Storing liposomes below their Tm can help to maintain a more ordered, less permeable gel phase.

  • Post-Processing Techniques: Techniques like freeze-drying (lyophilization) can be employed to improve the long-term stability of liposomes by removing water, which can otherwise contribute to hydrolysis and aggregation.[15]

Experimental Conditions and Artifacts

Question 4: I am observing a broad or unusual phase transition for my DMPG membranes. What could be causing this?

Answer: DMPG exhibits a peculiar thermal behavior, especially at low ionic strengths. Instead of a single, sharp phase transition, it can show a broad transition region spanning from approximately 18°C to 35°C, with an intermediate phase present.[3][16] At higher ionic strengths (e.g., >100 mM NaCl), DMPG behaves more like zwitterionic phospholipids and exhibits a sharper transition around 23°C.[3]

Factors Influencing DMPG Phase Transition:

Factor Effect on Phase Transition Reference
Ionic Strength Low ionic strength leads to a broad, complex phase transition. Higher ionic strength results in a sharper, more defined transition.[3][16][17]
Lipid Concentration The concentration of DMPG can influence the thermal profile, with changes in the calorimetric peaks observed at different concentrations.[8]

This complex behavior is associated with structural changes at the bilayer level within the intermediate temperature range.[16][18]

Question 5: I suspect my DMPG lipids are undergoing chemical degradation. What are the common degradation pathways and how can I prevent them?

Answer: Liposomes are susceptible to two primary chemical degradation mechanisms: hydrolysis and oxidation.[14] These processes can lead to the breakdown of the phospholipid structure, affecting the integrity and performance of the liposomes.[19]

Chemical Stability of DMPG Liposomes:

Degradation Pathway Description Prevention Strategies
Hydrolysis Cleavage of the ester bonds in the phospholipid backbone, leading to the formation of lysolipids and free fatty acids. This can alter membrane properties and lead to leakage.[20]- Control the pH of the formulation; hydrolysis is often pH-dependent. - Store liposomes at low temperatures.
Oxidation Peroxidation of unsaturated fatty acid chains (if present in the formulation) or the glycerol (B35011) backbone. This is a significant concern for lipids with double bonds.[14][21][22]- Use high-purity lipids and solvents to minimize the presence of catalytic metal ions. - Protect the formulation from light and oxygen by storing under an inert gas (e.g., argon or nitrogen). - Consider adding antioxidants such as α-tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to the formulation.[23]

Regular quality control checks are essential to monitor for lipid degradation.[6][24]

Experimental Protocols

Protocol 1: Preparation of DMPG Small Unilamellar Vesicles (SUVs) by Extrusion

This protocol describes a standard method for preparing DMPG SUVs with a defined size.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) powder

  • Chloroform (B151607) or a suitable organic solvent

  • Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • High-vacuum pump

  • Water bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DMPG in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The hydration should be performed at a temperature above the main phase transition temperature (Tm) of DMPG (e.g., 30-40°C).[1]

    • Vortex the flask to disperse the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 21 passes) to form SUVs of a uniform size.[8]

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The zeta potential can also be measured to assess the surface charge and stability of the vesicles.

Visualizations

Diagram 1: Troubleshooting Workflow for DMPG Liposome Aggregation

Aggregation_Troubleshooting start Inconsistent Results: Liposome Aggregation check_pdi Check DLS Data: Increased Size & PDI? start->check_pdi cause_ionic Potential Cause: High Ionic Strength check_pdi->cause_ionic Yes cause_temp Potential Cause: Incorrect Temperature check_pdi->cause_temp Yes cause_conc Potential Cause: High Lipid Concentration check_pdi->cause_conc Yes solution_ionic Solution: - Lower salt concentration - Add PEGylated lipids - Use EDTA for divalent cations cause_ionic->solution_ionic solution_temp Solution: Process above DMPG Tm (>23°C in high salt) cause_temp->solution_temp solution_conc Solution: Optimize and potentially lower lipid concentration cause_conc->solution_conc end Stable Liposome Suspension solution_ionic->end solution_temp->end solution_conc->end

Caption: A logical workflow for troubleshooting DMPG liposome aggregation issues.

Diagram 2: Factors Influencing DMPG Liposome Stability

Liposome_Stability cluster_solutions Mitigation Strategies stability DMPG Liposome Stability phys_stability Physical Stability stability->phys_stability chem_stability Chemical Stability stability->chem_stability aggregation Aggregation/ Fusion phys_stability->aggregation leakage Leakage of Contents phys_stability->leakage hydrolysis Hydrolysis chem_stability->hydrolysis oxidation Oxidation chem_stability->oxidation sol_aggregation Control Ionic Strength, Temperature, Concentration aggregation->sol_aggregation sol_leakage Incorporate Cholesterol, Optimize Lipid Composition leakage->sol_leakage sol_hydrolysis Control pH, Low Temperature Storage hydrolysis->sol_hydrolysis sol_oxidation Use Antioxidants, Inert Atmosphere oxidation->sol_oxidation

Caption: Key factors affecting the physical and chemical stability of DMPG liposomes.

References

Technical Support Center: DMPG Bilayer Surface Charge and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH on the surface charge of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) bilayers.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the surface charge of a DMPG bilayer?

The surface charge of a DMPG bilayer is highly dependent on the pH of the surrounding aqueous environment. DMPG is an anionic phospholipid, and its headgroup contains a phosphate (B84403) moiety that can be protonated or deprotonated. At low pH values, the phosphate group is protonated, resulting in a near-neutral surface charge. As the pH increases, the phosphate group deprotonates, leading to a negative surface charge on the bilayer. This change in surface charge is often quantified by measuring the zeta potential of DMPG vesicles.

Q2: What is the approximate pKa of the phosphate group in DMPG?

The apparent pKa of the phosphate group in a DMPG bilayer is influenced by the local microenvironment, including ionic strength and lipid packing. Based on titration experiments of the gel-to-fluid phase transition temperature, the apparent pKa of DMPG has been estimated to be approximately 3.5.[1] Generally, the primary pKa of phosphate monoesters is around 1-2.

Q3: Do the hydroxyl groups of the glycerol (B35011) headgroup contribute to the surface charge?

The hydroxyl groups on the glycerol moiety of the DMPG headgroup are generally considered to have a much higher pKa than the phosphate group and do not significantly deprotonate under typical experimental pH ranges (pH 2-10). Therefore, the pH-dependent surface charge of DMPG bilayers is primarily attributed to the ionization of the phosphate group.

Q4: What is the expected zeta potential of a pure DMPG bilayer at physiological pH?

At a physiological pH of 7.4 and in a physiological salt concentration (e.g., 140 mM NaCl), pure DMPG vesicles exhibit a negative zeta potential. Experimental data shows that the surface potential of 100 mol% DMPG vesicles saturates at approximately -32 ± 3 mV under these conditions.[1]

Troubleshooting Guide

This section addresses common issues encountered during the experimental investigation of the pH-dependent surface charge of DMPG bilayers.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or highly variable zeta potential readings. 1. Vesicle aggregation: Low surface charge at pH values near the pKa can lead to vesicle instability and aggregation. 2. Contamination: Dust or other particulates in the sample or buffer can interfere with measurements. 3. Improper sample dilution: Highly concentrated or overly dilute samples can lead to inaccurate readings. 4. Air bubbles in the measurement cell. 1. Prepare fresh vesicles and measure promptly, especially at low ionic strength. Consider working at lower lipid concentrations. 2. Filter all buffers and solutions through a 0.22 µm filter. Use clean, dedicated glassware and cuvettes. 3. Optimize the vesicle concentration for your specific instrument. A common starting point is a 1 in 10 dilution in the appropriate buffer. 4. Carefully inspect the measurement cell for air bubbles before each measurement.
Zeta potential is less negative than expected at neutral or high pH. 1. Incomplete deprotonation: The pH of the bulk solution may not accurately reflect the pH at the bilayer surface. 2. Counterion binding: Cations from the buffer can bind to the negatively charged DMPG headgroups, partially neutralizing the surface charge. 3. Incorrect buffer preparation. 1. Ensure adequate equilibration time after adjusting the pH. 2. Be aware of the ionic strength of your buffer. Higher salt concentrations will lead to more significant charge screening and a less negative zeta potential.[1] 3. Double-check the pH of your buffers and calibrate the pH meter regularly.
Difficulty in forming stable DMPG bilayers at low pH. Reduced electrostatic repulsion: At pH values below the pKa of the phosphate group, the near-neutral surface charge leads to decreased repulsion between lipid molecules, which can result in more condensed and potentially less stable bilayers.[2]1. Prepare vesicles at a pH where they are charged and stable (e.g., pH 7.4) and then adjust the pH of the external buffer. 2. Use techniques like extrusion to prepare unilamellar vesicles with a more uniform size distribution, which can improve stability.
Unexpectedly positive zeta potential readings. 1. Contamination with cationic species. 2. Instrumental error or incorrect settings. 1. Use high-purity water and salts for buffer preparation. Ensure all glassware is thoroughly cleaned. 2. Verify the instrument's calibration and ensure the correct parameters (e.g., viscosity, dielectric constant of the dispersant) are entered.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pH-dependent properties of DMPG bilayers.

Table 1: Apparent pKa Values of DMPG Headgroup Moieties

Ionizable GroupApparent pKaNotes
Phosphate (primary)~3.5This value can be influenced by ionic strength and lipid packing density.[1]
Glycerol Hydroxyls>12Generally do not contribute to surface charge in the typical experimental pH range.

Table 2: Expected Zeta Potential of Pure DMPG Bilayers at Different pH Values (in low ionic strength buffer)

pHExpected Zeta Potential (mV)Predominant Charge State of Phosphate Group
2.0~ 0 to -10Protonated (PO4H)
4.0-20 to -40Partially deprotonated (PO4H / PO4-)
7.4-50 to -70Deprotonated (PO4-)
9.0-50 to -70Deprotonated (PO4-)

Note: These are approximate values and can vary depending on the ionic strength of the medium. Higher ionic strength will lead to a less negative zeta potential due to charge screening.[1]

Experimental Protocols

1. Preparation of DMPG Unilamellar Vesicles by Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) of DMPG, suitable for zeta potential measurements.

  • Lipid Film Hydration:

    • Dissolve DMPG lipid in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH) by vortexing for several minutes. The lipid concentration is typically 1-5 mg/mL.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the hydrated lipid suspension to the extruder.

    • Extrude the suspension through the membrane 11-21 times to form unilamellar vesicles of a uniform size.

2. Zeta Potential Measurement as a Function of pH

This protocol outlines the steps for measuring the zeta potential of DMPG vesicles at various pH values.

  • Sample Preparation:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

    • For each pH measurement, dilute a small aliquot of the prepared DMPG vesicle suspension into the corresponding pH buffer. The final lipid concentration should be optimized for the specific instrument being used.

  • Zeta Potential Measurement:

    • Equilibrate the diluted sample to the desired temperature.

    • Carefully load the sample into the zeta potential measurement cell, avoiding the introduction of air bubbles.

    • Perform the zeta potential measurement according to the instrument's operating instructions.

    • Repeat the measurement at least three times for each pH value to ensure reproducibility.

  • Data Analysis:

    • Plot the average zeta potential as a function of pH to generate a titration curve.

    • The pH at which the zeta potential is half of the maximum value can be used to estimate the apparent pKa of the lipid.

Visualizations

DMPG_Protonation cluster_low_pH Low pH (e.g., pH 2) cluster_neutral_pH Physiological pH (e.g., pH 7.4) node_low DMPG Headgroup Phosphate (PO4H) Glycerol (-OH) node_neutral DMPG Headgroup Phosphate (PO4-) Glycerol (-OH) node_low->node_neutral + OH- charge_low Surface Charge: ~0 node_neutral->node_low + H+ charge_neutral Surface Charge: Negative

Caption: pH-dependent protonation state of the DMPG headgroup.

Experimental_Workflow start Start lipid_film 1. Prepare DMPG Lipid Film start->lipid_film hydration 2. Hydrate Film with Buffer lipid_film->hydration extrusion 3. Extrude to Form Vesicles hydration->extrusion dilution 4. Dilute Vesicles in Buffers of Varying pH extrusion->dilution measurement 5. Measure Zeta Potential dilution->measurement analysis 6. Analyze Data (Zeta vs. pH) measurement->analysis end End analysis->end

Caption: Experimental workflow for DMPG zeta potential vs. pH analysis.

References

Technical Support Center: Optimizing Lipid-to-Protein Ratios for DMPG Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the lipid-to-protein ratio for reconstituting membrane proteins into 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) containing liposomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting lipid-to-protein molar ratio (LPR) for DMPG reconstitution?

A1: The optimal LPR is highly dependent on the specific membrane protein and the experimental goals. However, a common starting point for exploratory studies is a molar ratio in the range of 100:1 to 500:1 (lipid:protein). For certain applications, such as solid-state NMR, higher ratios like 1:200 have been used successfully for proteins reconstituted in DMPC/DMPG lipid bilayers.[1][2] For other studies, a ratio of 1:500 has been optimal.[3] It is crucial to empirically test a range of LPRs to determine the ideal condition for your protein of interest.

Q2: How do I accurately determine the lipid and protein concentrations to calculate the LPR?

A2: Accurate concentration determination is critical for achieving the desired LPR. For lipids, a phosphate (B84403) assay is a reliable method to determine the total phosphorus content, from which the phospholipid concentration can be calculated.[4] For proteins, absorbance at 280 nm can be used, but it is often hampered by light scattering from lipid vesicles, especially at high lipid concentrations.[4] Using a labeled lipid marker can help correct for this scattering.[4] Alternatively, protein assays like the BCA assay can be used, although they may be less accurate.[4]

Q3: What are the consequences of a suboptimal lipid-to-protein ratio?

A3: A suboptimal LPR can lead to several issues. If the ratio is too low (too much protein), it can result in incomplete reconstitution, protein aggregation, and the formation of viscous proteoliposome pellets that are difficult to work with.[1][2] If the ratio is too high (too much lipid), it can lead to a low concentration of the protein within the liposomes, which may be unsuitable for downstream functional or structural studies.

Q4: Can the presence of residual detergent affect my reconstitution and LPR optimization?

A4: Yes, residual detergent can significantly impact the quality of your proteoliposomes. Detergents can interfere with the lipid bilayer structure and may prevent complete reconstitution.[1][2] It is essential to ensure thorough detergent removal through methods like dialysis or the use of adsorbent beads (e.g., Bio-Beads).[3][4] The choice of detergent and its removal efficiency can influence the optimal LPR.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of the lipid-to-protein ratio for DMPG reconstitution.

ProblemPossible Cause(s)Suggested Solution(s)
Low Reconstitution Efficiency - Inappropriate lipid-to-protein ratio.- Inefficient detergent removal.- Protein aggregation prior to reconstitution.- Incorrect buffer conditions (pH, ionic strength).- Test a range of LPRs (e.g., 50:1, 100:1, 200:1, 500:1).- Extend dialysis time or increase the number of buffer changes. Use a sufficient amount of adsorbent beads for detergent removal.[3]- Centrifuge the protein solution to remove aggregates before adding it to the lipid mixture.- Ensure the buffer is compatible with both the protein and the lipids.
Protein Aggregation During Reconstitution - Lipid-to-protein ratio is too low.- The protein is unstable in the chosen detergent.- The rate of detergent removal is too rapid.- Increase the LPR to provide more lipid surface area for the protein to insert into.- Screen different detergents for optimal protein stability.- Slow down the detergent removal process (e.g., use a stepwise dialysis protocol).
Proteoliposomes are Heterogeneous in Size - Sonication or extrusion process was not optimized.- Protein incorporation is disrupting vesicle formation.- Ensure consistent and adequate sonication or extrusion to produce unilamellar vesicles of a defined size.[1][3]- Monitor vesicle size throughout the reconstitution process using techniques like Dynamic Light Scattering (DLS).[3] Adjust the LPR if significant size changes occur upon protein addition.
Poor Protein Functionality After Reconstitution - The lipid environment is not suitable for the protein.- The protein has been denatured during the process.- The orientation of the reconstituted protein is incorrect.- Vary the lipid composition. For example, use a mixture of DMPC and DMPG to mimic a more native-like environment.[1]- Handle the protein gently, avoid vigorous vortexing, and maintain appropriate temperatures throughout the procedure.- Optimize the reconstitution method. Direct insertion into pre-formed liposomes can sometimes favor a unidirectional orientation.[3]

Experimental Protocols

Protocol 1: General Detergent-Mediated Reconstitution into DMPG-Containing Liposomes

This protocol outlines a general procedure for reconstituting a membrane protein into pre-formed liposomes.

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired amount of DMPG (and any other lipids, e.g., DMPC in a 4:1 weight ratio with DMPG) in an organic solvent (e.g., chloroform/methanol).[1]

    • Remove the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer to a final lipid concentration of 5-20 mg/mL. This should be done above the phase transition temperature of the lipids.[4]

    • Form small unilamellar vesicles (SUVs) by bath sonication for 30-60 minutes until the solution becomes clear, or by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[1][3]

  • Protein and Detergent Mixture Preparation:

    • Solubilize the purified membrane protein in a buffer containing a suitable detergent (e.g., SDS, DDM, OG). The detergent concentration should be above its critical micelle concentration (CMC).

    • Centrifuge the protein solution to remove any aggregates.

  • Reconstitution:

    • Mix the protein-detergent solution with the prepared liposomes at the desired lipid-to-protein molar ratio.

    • Incubate the mixture for a specific period (e.g., 1-3 hours) at room temperature or 4°C with gentle stirring to allow for protein insertion.[4]

  • Detergent Removal:

    • Remove the detergent by dialysis against a large volume of detergent-free buffer for 24-48 hours, with several buffer changes.[1][2]

    • Alternatively, add adsorbent beads (e.g., Bio-Beads) to the mixture and incubate to remove the detergent.[3] The amount of beads and incubation time should be optimized.[3]

  • Proteoliposome Recovery:

    • Recover the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1-3 hours).[4]

    • Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Protocol 2: Quantification of Lipid and Protein for LPR Calculation
  • Lipid Quantification (Phosphate Assay):

    • Prepare a standard curve using a phosphorus standard solution.[4]

    • Acid-hydrolyze samples of your liposome preparation to release inorganic phosphate.[4]

    • Add ammonium (B1175870) molybdate (B1676688) and ascorbic acid to develop a colored complex.[4]

    • Measure the absorbance at 820 nm and determine the phosphorus concentration from the standard curve.[4]

    • Calculate the lipid concentration based on the molar mass of the phospholipid(s) used.

  • Protein Quantification (BCA Assay):

    • Prepare a standard curve using a known concentration of a standard protein (e.g., Bovine Serum Albumin).

    • Mix your proteoliposome sample with the BCA working reagent.

    • Incubate at the recommended temperature and time.

    • Measure the absorbance at 562 nm and determine the protein concentration from the standard curve. Note that lipids and detergents can interfere with this assay, so proper controls are necessary.

Visualizations

Reconstitution_Workflow cluster_liposome Liposome Preparation cluster_protein Protein Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis & Recovery LipidFilm 1. Lipid Film (DMPG +/- other lipids) Hydration 2. Hydration (Buffer) LipidFilm->Hydration VesicleFormation 3. Vesicle Formation (Sonication/Extrusion) Hydration->VesicleFormation Mixing 5. Mix Liposomes & Protein-Detergent (at desired LPR) VesicleFormation->Mixing ProteinSol 4. Solubilized Protein (in Detergent) ProteinSol->Mixing Incubation 6. Incubation Mixing->Incubation DetergentRemoval 7. Detergent Removal (Dialysis/Bio-Beads) Incubation->DetergentRemoval Recovery 8. Recovery (Ultracentrifugation) DetergentRemoval->Recovery Characterization 9. Characterization (DLS, Functional Assays) Recovery->Characterization

Caption: Workflow for detergent-mediated protein reconstitution.

Troubleshooting_Logic Start Start: Low Reconstitution Efficiency CheckLPR Is LPR Optimized? Start->CheckLPR CheckDetergent Is Detergent Removal Complete? CheckLPR->CheckDetergent Yes AdjustLPR Action: Test a Range of LPRs CheckLPR->AdjustLPR No CheckProtein Is Protein Soluble & Monodisperse? CheckDetergent->CheckProtein Yes OptimizeRemoval Action: Enhance Detergent Removal CheckDetergent->OptimizeRemoval No ImproveProtein Action: Centrifuge/ Screen Detergents CheckProtein->ImproveProtein No Success Success: High Efficiency CheckProtein->Success Yes AdjustLPR->CheckLPR Re-test Failure Re-evaluate System AdjustLPR->Failure OptimizeRemoval->CheckDetergent Re-test OptimizeRemoval->Failure ImproveProtein->CheckProtein Re-test ImproveProtein->Failure

Caption: Troubleshooting logic for low reconstitution efficiency.

References

Validation & Comparative

A Comparative Guide to DMPG and DMPC for Model Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biophysical research and drug development, model membranes are indispensable tools for investigating the complex interactions between lipids and other molecules, such as proteins, peptides, and drugs. Among the most commonly employed phospholipids (B1166683) for creating these artificial bilayers are 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG). Both share the same 14-carbon dimyristoyl acyl chains, but their distinct headgroups—a zwitterionic phosphocholine (B91661) for DMPC and an anionic phosphoglycerol for DMPG—impart unique physicochemical properties that make them suitable for different research applications. This guide provides an objective comparison of DMPG and DMPC, supported by experimental data, to aid researchers in selecting the appropriate phospholipid for their model membrane studies.

Key Distinctions at a Glance

The primary difference between DMPC and DMPG lies in the electrostatic charge of their headgroups at physiological pH. DMPC is zwitterionic, carrying both a positive and a negative charge, resulting in a net neutral charge.[1] In contrast, DMPG possesses a negatively charged phosphoglycerol headgroup, making it an anionic lipid.[2] This fundamental difference in charge significantly influences the biophysical properties of the model membranes and their interactions with other molecules.

Physicochemical Properties: A Quantitative Comparison

The choice between DMPC and DMPG often hinges on their distinct physical and chemical characteristics. The following tables summarize key quantitative data for these two phospholipids.

PropertyDMPCDMPGSignificance of Difference
Headgroup Charge Zwitterionic (net neutral)Anionic (-1)Influences electrostatic interactions with charged molecules and overall membrane surface potential.
Phase Transition Temperature (Tm) ~24 °C~23 °CBoth are in the fluid phase at physiological temperatures, but the slight difference can be relevant for studies near the phase transition.
Bilayer Thickness ~3.5 nm (liquid crystalline phase)Varies with ionic strength, generally similar to DMPCThe headgroup can influence packing and thus thickness.
Area per Lipid ~60 Ų (fluid phase)Varies with counter-ion presence, can be smaller than DMPCThe repulsive forces between anionic headgroups can increase the area per lipid, but this is modulated by counter-ions.
Membrane Potential Relatively lowSignificant negative potential (~1 V in the fluid phase with monovalent counter-ions)[3][4]The negative charge of DMPG creates a substantial negative membrane potential, crucial for mimicking bacterial membranes.[5][6]
Critical Micelle Concentration (CMC) ~6 nM[7]~11 µM[7]Reflects the higher tendency of DMPC to self-assemble into bilayers compared to DMPG.

Table 1: Comparison of the Physicochemical Properties of DMPC and DMPG.

Applications in Model Membrane Studies

The distinct properties of DMPC and DMPG make them ideal for modeling different types of biological membranes.

DMPC: A Model for Mammalian Membranes

Due to its zwitterionic nature, which is characteristic of the outer leaflet of eukaryotic cell membranes, DMPC is widely used to create model systems that mimic mammalian plasma membranes.[8][9][10] These models are invaluable for studying:

  • Drug-membrane interactions: Assessing how drugs partition into and permeate through a neutral bilayer.[8][11]

  • Protein-lipid interactions: Investigating the binding and insertion of proteins into a simplified mammalian-like membrane.

  • Membrane fluidity and phase behavior: DMPC's well-defined phase transition makes it a useful tool for studying factors that modulate membrane fluidity.[12][13]

DMPG: A Model for Bacterial Membranes

Bacterial cell membranes are characterized by a high content of anionic phospholipids, which creates a net negative surface charge.[2][5][6] DMPG, with its anionic headgroup, is therefore an excellent choice for mimicking bacterial membranes.[5][6] These models are critical for:

  • Antimicrobial peptide (AMP) research: Studying the electrostatic interactions that govern the binding and disruptive mechanisms of cationic AMPs, which selectively target negatively charged bacterial membranes.[14]

  • Antibiotic development: Screening and characterizing the activity of new antibiotic candidates that target the bacterial membrane.

  • Understanding bacterial membrane biophysics: Investigating the unique structural and dynamic properties of anionic bilayers.

Experimental Protocols

The following are generalized protocols for key experiments used in the study of DMPC and DMPG model membranes.

Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles (liposomes) with a defined size.[15][16][17]

  • Lipid Film Formation: Dissolve the desired lipid (DMPC or DMPG) and any other components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask's inner surface.

  • Hydration: Add an aqueous buffer to the flask and agitate (e.g., vortexing) to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a specific size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed at a temperature above the lipid's phase transition temperature.

G cluster_0 Liposome Preparation Workflow A Dissolve Lipids in Organic Solvent B Create Thin Lipid Film (Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Extrusion through Polycarbonate Membrane D->E F Formation of Unilamellar Vesicles (LUVs) E->F

A generalized workflow for preparing unilamellar liposomes.
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes associated with the phase transitions of lipid bilayers, providing information on the thermotropic behavior of the membrane.[18][19][20][21][22]

  • Sample Preparation: Prepare a suspension of liposomes (e.g., MLVs) at a known concentration in a suitable buffer.

  • Calorimeter Setup: Place a precise amount of the liposome suspension into a sample pan and an equal volume of buffer into a reference pan.

  • Temperature Scan: Heat the sample and reference pans at a constant rate over a defined temperature range that encompasses the lipid's phase transition.

  • Data Analysis: The instrument records the differential heat flow between the sample and reference. The resulting thermogram shows peaks corresponding to phase transitions, from which the transition temperature (Tm) and enthalpy (ΔH) can be determined.

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers

AFM allows for the visualization of the topography and measurement of the mechanical properties of lipid bilayers deposited on a solid support.[23][24][25][26][27]

  • Substrate Preparation: Cleave a fresh, atomically flat surface, such as mica.

  • Supported Lipid Bilayer (SLB) Formation: Deposit a solution of small unilamellar vesicles (SUVs) onto the mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous lipid bilayer.

  • Imaging: Image the SLB in a liquid environment using the AFM in either contact or tapping mode to obtain high-resolution topographical images.

  • Force Spectroscopy: Use the AFM tip to indent the bilayer and measure the force required to puncture it (breakthrough force), which provides information about the membrane's mechanical stability. The thickness of the bilayer can also be determined from the force-distance curve.

Visualizing the Molecular Structures and Interactions

G cluster_0 Chemical Structures DMPC DMPC DMPG DMPG

Chemical structures of DMPC and DMPG.

The anionic nature of DMPG-containing membranes is a key factor in their interaction with cationic molecules like antimicrobial peptides (AMPs).

G cluster_0 AMP Interaction with Model Membranes AMP Cationic Antimicrobial Peptide (+) Interaction1 Weak Electrostatic Interaction AMP->Interaction1 Interaction2 Strong Electrostatic Attraction AMP->Interaction2 DMPC_membrane DMPC Bilayer (Neutral) DMPG_membrane DMPG Bilayer (Anionic) Interaction1->DMPC_membrane Result1 Low Binding Affinity Interaction1->Result1 Interaction2->DMPG_membrane Result2 High Binding Affinity & Membrane Disruption Interaction2->Result2

Interaction of a cationic AMP with neutral DMPC and anionic DMPG bilayers.

Conclusion

The choice between DMPC and DMPG for model membrane studies is dictated by the specific research question. DMPC, with its zwitterionic headgroup, serves as an excellent mimic for the electrically neutral outer leaflet of mammalian cell membranes. In contrast, the anionic headgroup of DMPG makes it the preferred choice for modeling the negatively charged membranes of bacteria, particularly for studies involving electrostatic interactions with cationic molecules. By understanding their distinct physicochemical properties and leveraging the appropriate experimental techniques, researchers can effectively utilize these versatile phospholipids to gain valuable insights into the complex world of biological membranes.

References

A Head-to-Head Comparison of DMPG and POPG for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein-lipid interactions, the choice of model membrane components is a critical determinant of experimental success. Among the anionic phospholipids (B1166683) frequently employed to mimic biological membranes, 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) are two of the most common choices. This guide provides an objective comparison of their performance in protein interaction studies, supported by biophysical data and detailed experimental protocols.

This document will delve into the distinct characteristics of DMPG, a saturated phospholipid, and POPG, a monounsaturated phospholipid, to aid in the selection of the most appropriate lipid for your research needs. While both possess a net negative charge that is crucial for interacting with positively charged residues on proteins, their differing acyl chain composition leads to significant variations in membrane fluidity, phase behavior, and ultimately, their interactions with proteins.

Biophysical Properties: A Tale of Two Acyl Chains

The fundamental differences between DMPG and POPG stem from their fatty acid chains. DMPG contains two saturated 14-carbon myristoyl chains, while POPG has one saturated 16-carbon palmitoyl (B13399708) chain and one monounsaturated 18-carbon oleoyl (B10858665) chain. This seemingly subtle distinction has profound implications for the physical state of the lipid bilayer.

PropertyDMPGPOPGSignificance for Protein Interactions
Acyl Chains 2x 14:0 (Myristoyl)16:0 (Palmitoyl), 18:1 (Oleoyl)The unsaturated oleoyl chain in POPG introduces a kink, increasing membrane fluidity.
Phase Transition Temp (Tm) ~23°C~ -2°CDMPG is in a gel state at room temperature, while POPG is in a fluid state. This impacts protein insertion and conformational changes.
Area per Lipid Headgroup ~48.6 Ų (gel phase)~68.3 Ų (fluid phase)The larger headgroup area of POPG in its fluid state can influence the accessibility of binding sites.
Critical Micelle Conc. (CMC) ~11 µMNot well-defined, forms vesiclesBoth readily form bilayers for protein interaction studies.

Note: Values can vary slightly based on experimental conditions such as ionic strength and pH.

The lower phase transition temperature of POPG means that at typical experimental temperatures (e.g., 25°C), POPG membranes are in a fluid, liquid-disordered state, which more closely mimics the dynamic nature of biological membranes. Conversely, DMPG membranes are in a more rigid, gel-like state at the same temperature. This difference in fluidity can significantly influence the thermodynamics and kinetics of protein binding, insertion, and function. For instance, integral membrane proteins may require a fluid membrane to adopt their native conformation, making POPG a more suitable choice. Peripheral proteins that bind to the membrane surface may be less sensitive to the phase state, but the packing of the lipid headgroups can still play a role.

Experimental Data: Comparing Protein Interactions

Direct comparative studies that evaluate the binding of the same protein to both DMPG and POPG membranes are not abundant in the literature. However, by examining studies that use these lipids, we can infer their differential effects.

Generally, the increased fluidity and larger headgroup area of POPG can lead to more favorable binding enthalpies for some proteins, as the energetic cost of membrane deformation upon protein binding is lower. Conversely, the more ordered nature of DMPG can be advantageous in studies where a stable, well-defined surface is required, such as in certain crystallography or AFM studies.

The choice between DMPG and POPG can also influence the nature of the interaction. For example, a study on the antimicrobial peptide melittin (B549807) showed that it induced significant structural changes and eventual degradation of DMPG membranes, while it caused the formation of a ripple phase in DMPS (a related saturated lipid) bilayers without rupture. This highlights how the lipid's physical state can dictate the outcome of a protein-lipid interaction.

Experimental Protocols

To facilitate the reproducible study of protein interactions with DMPG and POPG-containing membranes, detailed protocols for key experimental techniques are provided below.

Liposome (B1194612) Preparation for Binding Assays

Liposomes are a versatile tool for studying protein-lipid interactions. The following is a general protocol for preparing large unilamellar vesicles (LUVs) by extrusion.

Materials:

  • DMPG or POPG lipid in chloroform (B151607)

  • Buffer of choice (e.g., HEPES, Tris with desired pH and ionic strength)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • In a round-bottom flask, add the desired amount of lipid dissolved in chloroform.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • For LUV formation, subject the MLV suspension to several freeze-thaw cycles (optional, but can improve homogeneity).

  • Assemble the extruder with the desired pore-size polycarbonate membrane.

  • Extrude the lipid suspension through the membrane 10-20 times to generate LUVs of a defined size.

  • The resulting liposome solution can be used in various protein binding assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).

Materials:

  • ITC instrument

  • Protein of interest in ITC buffer

  • DMPG or POPG liposomes in the same matched ITC buffer

  • Syringe for injection and sample cell

Protocol:

  • Prepare the protein solution and liposome suspension in the same, thoroughly degassed buffer to minimize artifacts.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the liposome suspension into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Perform a series of injections of the liposome solution into the protein solution.

  • The heat changes upon each injection are measured and integrated to generate a binding isotherm.

  • Fit the binding isotherm to an appropriate binding model to determine the thermodynamic parameters. A control experiment, injecting liposomes into buffer alone, should be performed to account for the heat of dilution.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (kon and koff) and affinity (Kd).

Materials:

  • SPR instrument

  • Sensor chip (e.g., L1 or HPA chip for lipid work)

  • DMPG or POPG liposomes

  • Protein of interest in running buffer

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Prepare small unilamellar vesicles (SUVs) or LUVs of DMPG or POPG.

  • Immobilize the liposomes onto the sensor chip surface. For an L1 chip, this can be achieved through hydrophobic interactions. For an HPA chip, a lipid monolayer is first created.

  • Inject the protein of interest (analyte) at various concentrations over the immobilized lipid surface.

  • The binding of the protein to the liposomes is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

  • After the association phase, flow running buffer over the surface to monitor the dissociation of the protein.

  • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Fit the resulting sensorgrams to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizing the Workflow

To better understand the process of choosing between DMPG and POPG and the subsequent experimental workflow, the following diagrams are provided.

DMPG_vs_POPG_Choice cluster_Research_Goal Define Research Goal cluster_Considerations Key Considerations cluster_Lipid_Choice Lipid Selection cluster_Application Typical Applications Goal Study Protein-Membrane Interaction Membrane_Property Desired Membrane Property? Goal->Membrane_Property Fluidity Fluid, Dynamic Membrane (Mimics cell membrane) Membrane_Property->Fluidity Fluid Rigidity Rigid, Ordered Membrane (Stable surface) Membrane_Property->Rigidity Rigid POPG Choose POPG (Unsaturated) Fluidity->POPG DMPG Choose DMPG (Saturated) Rigidity->DMPG App_POPG Protein conformational change studies Membrane protein reconstitution POPG->App_POPG App_DMPG AFM/Crystallography studies Binding to a defined surface DMPG->App_DMPG

Decision workflow for choosing between DMPG and POPG.

Experimental_Workflow cluster_Preparation Preparation cluster_Interaction_Study Interaction Analysis cluster_Data_Analysis Data Analysis & Interpretation Lipid_Selection Select Lipid (DMPG or POPG) Liposome_Prep Prepare Liposomes (Hydration & Extrusion) Lipid_Selection->Liposome_Prep Choose_Technique Select Technique Liposome_Prep->Choose_Technique Protein_Prep Prepare Protein (Purification & Dialysis) Protein_Prep->Choose_Technique ITC Isothermal Titration Calorimetry (ITC) Choose_Technique->ITC SPR Surface Plasmon Resonance (SPR) Choose_Technique->SPR Assay Liposome Binding Assay Choose_Technique->Assay ITC_Data Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->ITC_Data SPR_Data Kinetic & Affinity Data (kon, koff, Kd) SPR->SPR_Data Assay_Data Qualitative/Semi-quantitative Binding Assay->Assay_Data Conclusion Draw Conclusions on Protein-Lipid Interaction ITC_Data->Conclusion SPR_Data->Conclusion Assay_Data->Conclusion

General workflow for a protein-lipid interaction study.

Conclusion

The choice between DMPG and POPG for protein interaction studies is not a matter of one being universally superior to the other, but rather a decision that should be guided by the specific research question and the properties of the protein under investigation.

Choose POPG when:

  • A fluid, dynamic membrane that mimics the native cell membrane is required.

  • Studying integral membrane proteins that need a fluid environment for proper folding and function.

  • The experimental temperature is at or above room temperature.

Choose DMPG when:

  • A more rigid and ordered membrane surface is desired.

  • The study involves techniques that benefit from a stable lipid bilayer, such as certain microscopy or crystallographic methods.

  • Investigating interactions at temperatures above its phase transition of ~23°C to achieve a fluid state with saturated acyl chains.

By carefully considering the biophysical properties of these lipids and employing rigorous experimental techniques, researchers can create well-defined model systems to unravel the intricate details of protein-lipid interactions, ultimately advancing our understanding of cellular processes and aiding in the development of novel therapeutics.

A Researcher's Guide to Validating DMPG Liposome Integrity and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity and stability of liposome (B1194612) formulations is a critical step in the development of effective drug delivery systems. This guide provides a comparative overview of key analytical techniques for validating 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) liposomes, offering insights into their performance against alternative formulations and detailing the experimental protocols necessary for robust characterization.

The anionic nature of DMPG liposomes makes them a valuable tool for encapsulating and delivering a range of therapeutic agents. However, their physical and chemical stability must be rigorously assessed to guarantee predictable in vitro and in vivo performance. This guide focuses on three principal techniques for characterizing DMPG liposomes: Dynamic Light Scattering (DLS) for size and surface charge analysis, Cryo-Transmission Electron Microscopy (Cryo-TEM) for morphological assessment, and Differential Scanning Calorimetry (DSC) for evaluating bilayer phase behavior and integrity.

Comparative Analysis of Liposome Characterization Techniques

A multi-faceted approach is essential for a comprehensive understanding of liposome characteristics. The following table summarizes the key parameters measured by DLS, Cryo-TEM, and DSC, providing a framework for selecting the appropriate analytical strategy.

Parameter Dynamic Light Scattering (DLS) Cryo-Transmission Electron Microscopy (Cryo-TEM) Differential Scanning Calorimetry (DSC)
Primary Measurement Hydrodynamic diameter, Polydispersity Index (PDI), Zeta potentialDirect visualization of size, shape, and lamellarityPhase transition temperature (Tm), Enthalpy (ΔH) of transition
Information Provided Size distribution, surface charge, stability in suspension[1][2][3]Morphology, lamellarity (unilamellar vs. multilamellar), presence of aggregates or structural defects[4][5][6]Bilayer fluidity, packing, and integrity; impact of encapsulated drugs or other components on the lipid bilayer[7][8][9]
Sample Preparation Dilution in an appropriate bufferVitrification by plunge-freezingDilution in buffer
Advantages Rapid, high-throughput, non-invasive[3]Provides direct visual evidence of liposome structureHighly sensitive to changes in bilayer composition and integrity[7]
Limitations Indirect size measurement, assumes spherical shape, sensitive to contaminants[3]Can be labor-intensive, potential for artifacts from sample preparation[5]Does not provide information on particle size or morphology

Performance Comparison: DMPG Liposomes vs. Alternatives

The choice of lipid composition significantly impacts the physicochemical properties and biological performance of liposomes. Below is a comparison of DMPG liposomes with other common formulations.

Liposome Formulation Key Characteristics Advantages Disadvantages Supporting Experimental Data
DMPG Anionic surface chargeEnhanced stability, potential for targeted delivery to specific cells or tissues.[10]Can exhibit sensitivity to changes in pH and ionic strength.DSC can show a distinct phase transition temperature (Tm) which can be altered by the presence of encapsulated molecules.[9]
DSPC (Distearoylphosphatidylcholine) Neutral, saturated lipidHigh phase transition temperature, leading to more rigid and stable bilayers at physiological temperatures.[11]May have lower encapsulation efficiency for certain drugs compared to charged lipids.Coarse-grained molecular dynamics simulations suggest DSPC forms stable, spherical liposomes.[11][12]
POPG (Palmitoyloleoylphosphatidylglycerol) Anionic, unsaturated lipidLower phase transition temperature, resulting in more fluid bilayers.More susceptible to oxidation and degradation compared to saturated lipids.Can form stable unilamellar liposomes in solution, suitable for NMR analysis.[13]
Liposomes with Cholesterol Increased membrane fluidity and stabilityReduces drug leakage and enhances stability in biological fluids.[14][15]Can alter the phase behavior and encapsulation efficiency of the liposomes.[16]DSC thermograms show a broadening and eventual disappearance of the phase transition peak with increasing cholesterol concentration.[16]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for the key validation techniques.

Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of DMPG liposomes.

Methodology:

  • Sample Preparation: Dilute the liposome suspension with an appropriate filtered buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to ensure accurate light scattering detection without causing multiple scattering effects.[2]

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Measurement:

    • For size measurement, place the diluted sample in a disposable cuvette and insert it into the instrument.

    • Allow the sample to equilibrate for at least 1 minute before initiating the measurement.

    • Collect data for a sufficient duration to obtain a stable correlation function.

    • For zeta potential measurement, use an appropriate folded capillary cell.

    • Apply an electric field and measure the electrophoretic mobility of the liposomes.

  • Data Analysis: The instrument software will calculate the hydrodynamic diameter and PDI from the correlation function using the Stokes-Einstein equation. The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Objective: To directly visualize the morphology, size, and lamellarity of DMPG liposomes.

Methodology:

  • Grid Preparation: Apply a small aliquot (3-5 µL) of the liposome suspension to a glow-discharged TEM grid (e.g., lacey carbon or holey carbon film).

  • Blotting and Plunge-Freezing: Blot the grid with filter paper to create a thin film of the suspension. Immediately plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) or a mixture of liquid ethane and propane) to vitrify the sample.[5][6]

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen temperature.

    • Insert the holder into the TEM.

    • Image the liposomes under low-dose conditions to minimize electron beam damage.

    • Acquire images at various magnifications to observe the overall sample distribution and individual liposome morphology.[4]

  • Data Analysis: Analyze the acquired images to determine the size distribution, shape, and lamellarity of the liposomes.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and enthalpy (ΔH) of the DMPG lipid bilayer.

Methodology:

  • Sample and Reference Preparation: Accurately weigh a specific amount of the liposome suspension into a DSC sample pan. Prepare a reference pan containing the same volume of the corresponding buffer.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Scan:

    • Equilibrate the system at a temperature below the expected Tm.

    • Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the phase transition.[7]

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak at the phase transition. The temperature at the peak maximum is the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH).[17][8]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for liposome characterization.

Liposome_Characterization_Workflow Overall Liposome Validation Workflow cluster_prep Liposome Preparation cluster_validation Integrity and Structure Validation cluster_analysis Data Analysis and Interpretation Liposome_Formulation DMPG Liposome Formulation DLS Dynamic Light Scattering (DLS) - Size - PDI - Zeta Potential Liposome_Formulation->DLS CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) - Morphology - Lamellarity Liposome_Formulation->CryoTEM DSC Differential Scanning Calorimetry (DSC) - Phase Transition (Tm) - Enthalpy (ΔH) Liposome_Formulation->DSC Data_Analysis Comprehensive Data Analysis DLS->Data_Analysis CryoTEM->Data_Analysis DSC->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: Overall workflow for DMPG liposome validation.

DLS_Workflow DLS Experimental Workflow Start Start Prep Dilute Liposome Sample in Buffer Start->Prep Equilibrate Equilibrate Instrument and Sample (25°C) Prep->Equilibrate Measure_Size Measure Light Scattering (Size and PDI) Equilibrate->Measure_Size Measure_Zeta Measure Electrophoretic Mobility (Zeta Potential) Equilibrate->Measure_Zeta Analyze Analyze Correlation Function and Mobility Measure_Size->Analyze Measure_Zeta->Analyze End End Analyze->End

Caption: Step-by-step DLS experimental workflow.

CryoTEM_Workflow Cryo-TEM Experimental Workflow Start Start Apply_Sample Apply Liposome Suspension to TEM Grid Start->Apply_Sample Blot Blot Grid to Create Thin Film Apply_Sample->Blot Plunge_Freeze Plunge-Freeze in Cryogen Blot->Plunge_Freeze Transfer Transfer to Cryo-TEM Holder Plunge_Freeze->Transfer Image Image under Low-Dose Conditions Transfer->Image Analyze Analyze Images for Morphology and Lamellarity Image->Analyze End End Analyze->End

Caption: Step-by-step Cryo-TEM experimental workflow.

DSC_Workflow DSC Experimental Workflow Start Start Prepare_Pans Prepare Sample and Reference Pans Start->Prepare_Pans Load_DSC Load Pans into DSC Instrument Prepare_Pans->Load_DSC Equilibrate Equilibrate at Starting Temperature Load_DSC->Equilibrate Heat_Scan Perform Controlled Heating Scan Equilibrate->Heat_Scan Record_Data Record Differential Heat Flow Heat_Scan->Record_Data Analyze Analyze Thermogram for Tm and ΔH Record_Data->Analyze End End Analyze->End

Caption: Step-by-step DSC experimental workflow.

By employing these robust analytical techniques and following standardized protocols, researchers can confidently validate the integrity and structure of their DMPG liposome formulations, a critical step towards the successful development of novel drug delivery systems.

References

A Comparative Guide to the Thermotropic Behavior of DMPG and DPPC using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermotropic properties of two commonly used phospholipids, 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), as characterized by Differential Scanning Calorimetry (DSC). The distinct phase transition behaviors of these lipids are critical for their application in drug delivery systems, particularly in the formulation of liposomes.

Executive Summary

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to study the phase transitions of lipids and other biomolecules. By measuring the heat flow associated with a sample as a function of temperature, DSC provides key thermodynamic parameters, including the phase transition temperature (Tm) and the enthalpy of transition (ΔH).

This guide presents a side-by-side comparison of the DSC profiles of DMPG and DPPC, highlighting their differences in phase transition temperatures and enthalpies. This information is crucial for selecting the appropriate lipid for a specific application, as the phase behavior of the lipid bilayer can significantly impact the stability, permeability, and drug release characteristics of liposomal formulations.

Quantitative Data Comparison

The following table summarizes the key thermotropic parameters for DMPG and DPPC multi-lamellar vesicles (MLVs) as determined by DSC.

ParameterDMPGDPPC
Pre-transition Temperature (Tp) Not typically observed~34-36 °C
Main Phase Transition Temperature (Tm) ~23 °C~41-42 °C[1]
Enthalpy of Main Transition (ΔH) ~5-6 kcal/mol~7-9 kcal/mol

Note: The exact values can vary slightly depending on experimental conditions such as buffer composition, pH, and scan rate.

Experimental Protocols

A typical experimental protocol for analyzing the thermotropic behavior of DMPG and DPPC liposomes using DSC is as follows. This protocol is a synthesis of established methods in the field.[2][3][4]

1. Liposome (B1194612) Preparation (Thin Film Hydration Method)

  • Lipid Film Formation: The desired amount of DMPG or DPPC is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the lipid. This process results in the formation of multilamellar vesicles (MLVs).

  • (Optional) Unilamellar Vesicle Preparation: For the formation of large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication, respectively.[2]

2. DSC Sample Preparation

  • An accurately measured amount of the liposome suspension (typically 10-20 µL) is hermetically sealed in an aluminum DSC pan.

  • A reference pan containing the same buffer used for hydration is also prepared.

3. DSC Analysis

  • The sample and reference pans are placed in the DSC instrument.

  • The samples are typically scanned over a temperature range that encompasses the phase transition of the lipid (e.g., 10°C to 60°C for DPPC, and 5°C to 40°C for DMPG).

  • A controlled heating and cooling rate is applied, commonly 1-2 °C/min.

  • Multiple heating and cooling cycles are often performed to ensure the reproducibility of the thermogram. The second heating scan is typically used for data analysis to ensure a consistent thermal history.

4. Data Analysis

  • The resulting DSC thermogram plots the differential heat flow against temperature.

  • The Tm is determined as the temperature at the peak of the endothermic transition.

  • The ΔH is calculated by integrating the area under the transition peak.[5]

Visualizing the Experimental Workflow and Phase Transitions

To further illustrate the experimental process and the resulting data, the following diagrams have been generated using Graphviz.

DSC_Workflow cluster_prep Liposome Preparation cluster_sample DSC Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Dissolve Lipid in Organic Solvent B Evaporate Solvent to Form Thin Film A->B C Hydrate with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Load Liposome Suspension into DSC Pan D->E F Seal Pan Hermetically E->F H Place Sample and Reference Pans in DSC F->H G Prepare Reference Pan with Buffer G->H I Scan Temperature at a Controlled Rate H->I J Record Differential Heat Flow I->J K Generate DSC Thermogram J->K L Determine Tm and ΔH K->L Phase_Transitions cluster_DPPC DPPC cluster_DMPG DMPG DPPC_start DPPC_pre_start DPPC_start->DPPC_pre_start Gel Phase (Lβ') DPPC_pre_peak Tp (~35°C) DPPC_pre_start->DPPC_pre_peak DPPC_pre_end DPPC_pre_peak->DPPC_pre_end DPPC_main_start DPPC_pre_end->DPPC_main_start Ripple Phase (Pβ') DPPC_main_peak Tm (~41.5°C) DPPC_main_start->DPPC_main_peak DPPC_main_end DPPC_main_peak->DPPC_main_end DPPC_end DPPC_main_end->DPPC_end Liquid Crystalline Phase (Lα) DMPG_start DMPG_main_start DMPG_start->DMPG_main_start Gel Phase (Lβ') DMPG_main_peak Tm (~23°C) DMPG_main_start->DMPG_main_peak DMPG_main_end DMPG_main_peak->DMPG_main_end DMPG_end DMPG_main_end->DMPG_end Liquid Crystalline Phase (Lα)

References

A Comparative Guide: DMPG vs. DMPS for Elucidating Membrane Charge Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between anionic phospholipids (B1166683) is critical for designing robust model membrane systems. This guide provides a detailed comparison of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) and 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS), two commonly used lipids for investigating the influence of membrane surface charge on biological processes.

At the heart of many cellular events lies the electrostatic landscape of the cell membrane. The net negative charge of biological membranes, conferred by anionic phospholipids, plays a pivotal role in protein binding, ion homeostasis, and signaling cascades. Both DMPG and DMPS are invaluable tools for mimicking this negative charge in artificial bilayers and monolayers. However, their distinct headgroup structures impart unique biophysical properties that can significantly influence experimental outcomes. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate lipid for your research needs.

Biophysical and Physicochemical Properties: A Tabular Comparison

The selection between DMPG and DMPS often hinges on their fundamental properties. The following tables summarize key quantitative data for these lipids.

Property DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) DMPS (1,2-dimyristoyl-sn-glycero-3-phospho-L-serine) Significance in Membrane Charge Studies
Headgroup Structure GlycerolSerineThe different functional groups (hydroxyl vs. carboxyl and amine) lead to variations in hydration, hydrogen bonding capacity, and ion binding.
Net Charge (at neutral pH) -1-1Both lipids impart a net negative charge to model membranes, mimicking the inner leaflet of eukaryotic plasma membranes and bacterial membranes.[1]
Headgroup pKa The phosphate (B84403) group has a pKa of approximately 2.9.[2]The carboxyl group has a pKa of ~2-3, and the amino group has a pKa of ~9-10. The phosphate group has a pKa of ~1-2.[1]The presence of multiple ionizable groups on DMPS offers a more complex pH-dependent charge profile compared to the single ionizable phosphate on DMPG.
Phase Transition Temp (Tm) 23 °C[3]35 °CThe difference in Tm dictates the physical state (gel or fluid) of the membrane at a given experimental temperature, which can affect protein interactions and membrane dynamics.[1]

Performance in Experimental Systems: A Comparative Overview

The theoretical differences in the properties of DMPG and DMPS manifest in their behavior in various experimental setups designed to probe membrane charge effects.

Experimental System Observations with DMPG Observations with DMPS Implications for Research
Langmuir Monolayers Forms a more fluid monolayer with weaker headgroup interactions. Exhibits a liquid-expanded (LE) to liquid-condensed (LC) phase transition at room temperature on a water subphase.[1][4]Forms more condensed layers.[1] Exhibits a distinct LE-LC phase transition.The choice of lipid can influence the packing and phase behavior of the monolayer, which is crucial when studying the insertion and interaction of peptides and proteins.
Interaction with Cations The presence of ions can screen the negative charge, leading to an expansion of the monolayer.[5]Divalent cations can interact with the carboxyl and phosphate groups, potentially leading to more complex binding behavior.The differential interaction with ions can be exploited to study the specific roles of different types of electrostatic interactions.
Protein/Peptide Interactions Facilitates the incorporation of cationic peptides like melittin (B549807) due to its more fluid nature.[1]Can expel peptides at higher surface pressures due to its more rigid structure.[1]The physical state of the lipid monolayer significantly impacts the nature and extent of peptide-membrane interactions.

Experimental Protocols

To ensure reproducibility and clarity, detailed methodologies for key experiments cited in this guide are provided below.

Langmuir Monolayer Formation and Analysis

This technique is used to study the behavior of lipids at an air-water interface and their interactions with other molecules.

Materials:

  • Langmuir trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)[4]

  • DMPG or DMPS dissolved in a volatile, water-immiscible solvent (e.g., chloroform (B151607) or chloroform/methanol mixture)

  • Subphase (e.g., ultrapure water or a buffered solution)

  • Microsyringe for spreading the lipid solution

Procedure:

  • Thoroughly clean the Langmuir trough to remove any surface-active contaminants.

  • Fill the trough with the desired subphase.

  • Allow the subphase to equilibrate to the desired temperature.

  • Using a microsyringe, carefully spread a known amount of the lipid solution onto the subphase surface.

  • Allow the solvent to evaporate completely (typically 10-15 minutes).

  • Compress the monolayer at a constant rate using the movable barriers.

  • Record the surface pressure as a function of the mean molecular area to generate a pressure-area isotherm.

  • For interaction studies, the molecule of interest can be injected into the subphase before or after monolayer formation.

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers

AFM provides high-resolution imaging of membrane topography and can be used to observe structural changes induced by interacting molecules.

Materials:

  • Atomic force microscope

  • Atomically flat substrate (e.g., mica)

  • Small unilamellar vesicles (SUVs) of DMPG or DMPS prepared by extrusion or sonication

  • Buffer solution (e.g., Tris buffer with NaCl)

Procedure:

  • Prepare SUVs of the desired lipid composition.

  • Cleave a fresh mica surface to expose an atomically flat plane.

  • Deposit a small volume of the SUV suspension onto the mica surface.

  • Incubate for a sufficient time to allow vesicle fusion and formation of a supported lipid bilayer (SLB).

  • Gently rinse the surface with buffer to remove unfused vesicles.

  • Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated.

  • Image the SLB in tapping mode or contact mode in liquid.

  • To study interactions, the molecule of interest can be injected into the fluid cell during imaging.

Zeta Potential Measurement of Liposomes

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the surface charge of liposomes.

Materials:

  • Zetasizer instrument

  • Liposome suspension (DMPG or DMPS)

  • Appropriate buffer with known viscosity and dielectric constant

Procedure:

  • Prepare a dilute suspension of the liposomes in the chosen buffer.

  • Transfer the sample into a disposable capillary cell.

  • Place the cell in the Zetasizer instrument.

  • The instrument applies an electric field and measures the electrophoretic mobility of the liposomes using laser Doppler velocimetry.

  • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_DMPG DMPG Structure cluster_DMPS DMPS Structure DMPG DMPS

Figure 1: Chemical structures of DMPG and DMPS.

G cluster_workflow Experimental Workflow for Comparing DMPG and DMPS Membrane Interactions cluster_char cluster_analysis prep Liposome Preparation (DMPG or DMPS) char Biophysical Characterization prep->char interact Interaction with Molecule of Interest prep->interact zeta Zeta Potential char->zeta dsc DSC char->dsc analysis Analysis of Membrane Effects interact->analysis langmuir Langmuir Monolayer Analysis analysis->langmuir afm AFM Imaging analysis->afm

Figure 2: A typical experimental workflow for comparing the effects of DMPG and DMPS.

G cluster_pathway Phosphatidylserine (B164497) Externalization in Apoptosis apoptotic_stimulus Apoptotic Stimulus caspase3_activation Caspase-3 Activation apoptotic_stimulus->caspase3_activation flippase_inactivation Flippase Inactivation caspase3_activation->flippase_inactivation scramblase_activation XKR8 Scramblase Activation caspase3_activation->scramblase_activation ps_externalization Phosphatidylserine Externalization flippase_inactivation->ps_externalization scramblase_activation->ps_externalization phagocytosis Phagocytosis ('Eat-me' Signal) ps_externalization->phagocytosis

Figure 3: Signaling pathway of phosphatidylserine externalization during apoptosis.

Concluding Remarks

The choice between DMPG and DMPS for studying membrane charge effects is not trivial and should be guided by the specific research question. DMPG, with its simpler headgroup and lower phase transition temperature, provides a more fluid and less complex system, which can be advantageous for studying the insertion and folding of proteins and peptides.[1] In contrast, DMPS offers a closer mimic to the phosphatidylserine found in eukaryotic membranes and exhibits a more complex, pH-sensitive charge landscape. Its higher phase transition temperature results in more ordered and rigid membranes at ambient temperatures.[1]

Ultimately, the selection of DMPG or DMPS will depend on the desired membrane fluidity, the specific ions and molecules being investigated, and the biological system being modeled. By carefully considering the distinct properties outlined in this guide, researchers can make an informed decision to enhance the relevance and impact of their findings in the study of membrane biology and drug development.

References

Biophysical Distinctions: A Comparative Analysis of DMPG and Other Phosphatidylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipid research and drug delivery system development, a nuanced understanding of the biophysical characteristics of constituent lipids is paramount. Among the anionic phospholipids, phosphatidylglycerols (PGs) are of significant interest due to their role in biological membranes and their utility in liposomal formulations. This guide provides a detailed comparison of the biophysical properties of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) with other common saturated phosphatidylglycerols, namely 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) and 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), as well as the unsaturated 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). The primary distinctions arise from the differences in the length and saturation of their acyl chains, which significantly influence their phase behavior, membrane packing, and overall bilayer structure.

Quantitative Comparison of Biophysical Properties

The acyl chain composition is the primary determinant of the distinct biophysical properties observed among different phosphatidylglycerols. As the length of the saturated acyl chains increases from DMPG (14:0) to DPPG (16:0) and DSPG (18:0), the van der Waals interactions between the chains become stronger. This increased attraction requires more thermal energy to disrupt the ordered gel phase, resulting in a systematic increase in the main phase transition temperature (Tm). The introduction of a cis double bond in the sn-2 chain of POPG (16:0-18:1) creates a kink in the hydrocarbon chain, which sterically hinders tight packing and leads to a significantly lower Tm compared to its saturated counterparts.

PropertyDMPG (14:0)POPG (16:0-18:1)DPPG (16:0)DSPG (18:0)Reference
Main Phase Transition Temperature (Tm) 23°C-2°C41°C55°C[1][2]
Headgroup Area (Ų) ~58 (at 30°C)~66.4 (at 37°C)~55 (at 50°C)~53 (at 60°C)[1]
Bilayer Thickness (D_B) (Å) ~36 (at 30°C)~39 (at 30°C)~42 (at 50°C)~46 (at 60°C)[1][3]
Hydrocarbon Thickness (2D_C) (Å) ~26 (at 30°C)~29 (at 30°C)~31 (at 50°C)~35 (at 60°C)[1]

Experimental Methodologies

The biophysical parameters presented above are determined using a variety of specialized techniques. Below are detailed protocols for the key experiments used to characterize the properties of phosphatidylglycerol membranes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the phase transition temperature (Tm) of lipids.[4][5] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

  • Sample Preparation: A known amount of the phosphatidylglycerol is hydrated in a buffer solution (e.g., 20 mM Na-phosphate buffer, 130 mM NaCl, pH 7.4) to form a multilamellar vesicle (MLV) suspension.[6] The lipid concentration is typically in the range of 1-10 mg/mL.

  • DSC Measurement: The lipid suspension and a reference solution (buffer only) are hermetically sealed in separate DSC pans.

  • Thermal Cycling: The samples are subjected to a controlled heating and cooling cycle at a constant scan rate (e.g., 1-2°C/min).

  • Data Analysis: The heat flow difference between the sample and the reference is recorded as a function of temperature. The Tm is identified as the peak temperature of the endothermic transition during the heating scan, which corresponds to the gel-to-liquid crystalline phase transition. The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.[6]

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the structural parameters of lipid bilayers, including the bilayer thickness (D_B) and the area per lipid molecule.[7][8][9]

Protocol:

  • Sample Preparation: Oriented multilayer samples are prepared by depositing a solution of the lipid in an organic solvent onto a solid substrate (e.g., a silicon wafer) and allowing the solvent to evaporate slowly. The sample is then hydrated in a controlled humidity chamber.

  • Diffraction Measurement: The oriented sample is placed in an X-ray beam, and the diffraction pattern is recorded on a detector.[10]

  • Data Analysis: The positions of the diffraction peaks are used to calculate the lamellar repeat distance (d-spacing), which represents the thickness of the bilayer plus the thickness of the water layer between bilayers. By analyzing the electron density profile derived from the intensities of the diffraction peaks, the bilayer thickness (D_B) and the hydrocarbon chain thickness (2D_C) can be determined. The area per lipid can then be calculated from these values and the known volume of the lipid molecule.[1]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers.[11][12][13]

Protocol:

  • System Setup: A bilayer of the desired phosphatidylglycerol is constructed in silico, solvated with water molecules, and counterions are added to neutralize the system.

  • Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) that accurately describes the interactions between the lipid, water, and ion atoms is chosen.[14]

  • Equilibration: The system is subjected to a series of energy minimization and equilibration steps to relax any unfavorable contacts and bring the system to the desired temperature and pressure.

  • Production Run: A long simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the atomic positions over time.

  • Data Analysis: The trajectory is analyzed to calculate various biophysical properties, including the area per lipid, bilayer thickness, and deuterium (B1214612) order parameters, which can be compared with experimental data.[15][16]

Visualizing Molecular and Experimental Frameworks

To further elucidate the concepts discussed, the following diagrams illustrate the molecular differences between the phosphatidylglycerols and a typical experimental workflow for their biophysical characterization.

Caption: Molecular structures of DMPG, POPG, DPPG, and DSPG.

cluster_workflow Biophysical Characterization Workflow prep Lipid Sample Preparation dsc Differential Scanning Calorimetry (DSC) prep->dsc xrd X-ray Diffraction (XRD) prep->xrd md Molecular Dynamics (MD) Simulations prep->md analysis Data Analysis and Property Determination dsc->analysis xrd->analysis md->analysis

Caption: Experimental workflow for biophysical characterization.

References

The Strategic Advantage of DMPG in Antimicrobial Peptide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of antimicrobial peptide (AMP) studies, the choice of a model membrane system is a critical determinant of experimental success. Among the array of available phospholipids (B1166683), 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) has emerged as a valuable tool. This guide provides a comprehensive comparison of DMPG with other commonly used lipids, supported by experimental data and detailed protocols, to elucidate the distinct advantages of incorporating DMPG into your AMP research workflow.

The primary advantage of using DMPG in antimicrobial peptide studies lies in its ability to mimic the anionic surface of bacterial membranes. Most bacterial cell membranes possess a net negative charge due to the presence of anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin. In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids, such as phosphatidylcholine (PC). This charge difference is a key factor in the selective targeting of bacterial membranes by cationic AMPs, which represent a large and well-studied class of these antimicrobial agents.

DMPG, with its negatively charged phosphoglycerol headgroup, provides an ideal model system to study the initial electrostatic interactions that govern the binding of cationic AMPs to bacterial membranes. This initial attraction is a crucial first step in the mechanism of action of many AMPs, leading to subsequent events such as peptide insertion, membrane disruption, and ultimately, bacterial cell death.

Comparative Analysis of DMPG in AMP-Membrane Interactions

To illustrate the preferential interaction of AMPs with DMPG-containing membranes, this section presents a comparative overview of AMP binding and membrane disruption in the presence of DMPG, the zwitterionic lipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and another anionic lipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).

Quantitative Comparison of AMP-Lipid Interactions

The following table summarizes key quantitative parameters that highlight the enhanced interaction of AMPs with DMPG-containing lipid vesicles compared to zwitterionic and other anionic lipid compositions.

ParameterDMPGPOPGPOPCReference
Binding Affinity (Kd) Micromolar (µM) rangeMicromolar (µM) rangeMillimolar (mM) range or no binding[1]
Membrane Permeabilization (% Calcein (B42510) Leakage) HighHighLow to negligible[2],[3]
Thermodynamics of Binding (ΔG) Favorable (negative)Favorable (negative)Less favorable or unfavorable[1]

Note: The exact values for binding affinity and leakage can vary depending on the specific AMP, lipid composition of the vesicles (e.g., mixed lipid systems), and experimental conditions. However, the general trend consistently shows a significantly stronger interaction of cationic AMPs with anionic membranes (DMPG and POPG) compared to zwitterionic membranes (POPC).

Experimental Protocols

To facilitate the application of DMPG in your research, detailed protocols for the preparation of DMPG large unilamellar vesicles (LUVs) and a subsequent calcein leakage assay are provided below.

Preparation of DMPG Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of 100 nm DMPG LUVs, a common model system for studying AMP-membrane interactions.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) powder

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DMPG powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of hydration buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Hydrate the lipid film by vortexing or gentle shaking at a temperature above the phase transition temperature of DMPG (23°C), for example, at 30°C, for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (e.g., 40°C). This step helps to increase the encapsulation efficiency and create more uniform vesicles.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the phase transition temperature of DMPG.

    • Load the MLV suspension into one of the syringes and pass it through the membranes to the second syringe.

    • Repeat the extrusion process 11-21 times to ensure the formation of a homogenous population of LUVs.

    • The final vesicle suspension should appear translucent.

  • Characterization:

    • Determine the size distribution and unilamellarity of the prepared LUVs using techniques such as dynamic light scattering (DLS).

Calcein Leakage Assay

This assay is used to quantify the ability of an AMP to disrupt the integrity of DMPG LUVs by measuring the release of an encapsulated fluorescent dye.

Materials:

  • DMPG LUVs (prepared as described above)

  • Calcein

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Antimicrobial peptide (AMP) stock solution

  • Triton X-100 (10% v/v solution)

  • Fluorometer

Procedure:

  • Encapsulation of Calcein:

    • Prepare the DMPG lipid film as described in the LUV preparation protocol.

    • Hydrate the lipid film with a solution of 50-100 mM calcein in the hydration buffer. The high concentration of calcein results in self-quenching of its fluorescence.

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded vesicles from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column equilibrated with the hydration buffer.

    • Collect the vesicle-containing fractions, which will appear slightly turbid and elute first.

  • Leakage Measurement:

    • Dilute the calcein-loaded LUVs in the hydration buffer to a final lipid concentration of 25-50 µM in a cuvette.

    • Place the cuvette in the fluorometer and monitor the baseline fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Add the AMP stock solution to the cuvette at the desired peptide-to-lipid ratio and immediately start recording the fluorescence intensity over time.

    • As the AMP disrupts the vesicles, calcein is released and diluted, leading to an increase in fluorescence due to dequenching.

    • After the fluorescence signal has stabilized or at the end of the experiment, add a small volume of Triton X-100 solution to the cuvette to lyse all vesicles and achieve 100% dye release. This value represents the maximum fluorescence (F_max).

    • The fluorescence of the intact vesicles before adding the peptide represents the initial fluorescence (F_0).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at a given time point (t) using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence intensity at time t.

Mechanism of Action: The LL-37 Case Study

The human cathelicidin (B612621) LL-37 is a well-characterized AMP whose mechanism of action involves a strong interaction with anionic membranes. The following diagrams illustrate the key steps in the interaction of LL-37 with a DMPG-containing bacterial membrane mimic.

LL37_Mechanism_Workflow cluster_steps LL-37 Interaction with DMPG Membrane A 1. Electrostatic Attraction Cationic LL-37 is attracted to the anionic DMPG headgroups. B 2. Membrane Binding & Conformational Change LL-37 binds to the membrane surface and adopts an α-helical conformation. A->B Initial Contact C 3. Lipid Clustering LL-37 induces the clustering of anionic DMPG lipids. B->C Membrane Reorganization D 4. Membrane Insertion & Disruption Peptide inserts into the hydrophobic core, leading to membrane permeabilization. C->D Hydrophobic Interactions E 5. Pore Formation Formation of toroidal pores or other membrane defects. D->E Peptide Aggregation F 6. Cell Lysis Loss of membrane integrity and leakage of cellular contents leads to bacterial death. E->F Loss of Homeostasis LL37_Signaling_Pathway cluster_membrane Bacterial Membrane (DMPG-rich) cluster_cellular_effects Cellular Consequences LL37_ext LL-37 (Cationic) DMPG DMPG (Anionic) LL37_ext->DMPG Electrostatic Interaction Membrane_Disruption Membrane Disruption (Pore Formation) LL37_ext->Membrane_Disruption Mediates DMPG->Membrane_Disruption Induces Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolite_Leakage Metabolite Leakage Membrane_Disruption->Metabolite_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

References

A Comparative Guide to Unilamellar and Multilamellar DMPG Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between unilamellar and multilamellar vesicles is critical in designing effective drug delivery systems. This guide provides an objective comparison of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) vesicles in both their unilamellar and multilamellar forms, supported by experimental data and detailed protocols. DMPG is an anionic phospholipid that imparts a negative charge to the vesicle surface, influencing its stability and interaction with biological systems.

At a Glance: Unilamellar vs. Multilamellar DMPG Vesicles

FeatureUnilamellar DMPG Vesicles (ULVs)Multilamellar DMPG Vesicles (MLVs)
Structure Single phospholipid bilayerMultiple concentric phospholipid bilayers
Size Range Typically 20 nm - 1 µmTypically 1 - 5 µm
Aqueous Volume High internal aqueous volume-to-lipid ratioLow internal aqueous volume-to-lipid ratio
Stability Generally less stable, prone to aggregation and fusion, especially for very large vesicles (> several tens of microns)[1].More stable with greater structural integrity, especially those with many layers and small core radii (<100 nm)[2][3]. More resistant to osmotic stress[2][3].
Drug Loading (Hydrophilic) Higher encapsulation efficiency due to larger internal aqueous volume[4].Lower encapsulation efficiency[4].
Drug Loading (Hydrophobic) Lower encapsulation capacity as the drug is confined to a single bilayer.Higher encapsulation efficiency due to the larger lipid domain across multiple bilayers[4].
Release Kinetics Faster, burst release is common as the drug only needs to cross one bilayer[4].Slower, sustained release as the drug must traverse multiple bilayers[5].
Cellular Uptake Can be readily taken up by cells, with mechanisms including clathrin-mediated endocytosis[6].May have altered mechanical properties beneficial for cellular uptake[7].
Immunogenicity Can elicit a significant antibody response when used as an adjuvant[8][9].Can also act as an adjuvant, though some studies suggest a potentially lower response compared to unilamellar vesicles[8][9].

In-Depth Comparison

Structural and Physical Properties

Unilamellar vesicles (ULVs) consist of a single spherical lipid bilayer enclosing an aqueous core.[10] Their size can be controlled to produce small unilamellar vesicles (SUVs, 20-100 nm), large unilamellar vesicles (LUVs, 100-1000 nm), or giant unilamellar vesicles (GUVs, >1 µm).[10] In contrast, multilamellar vesicles (MLVs) are characterized by an onion-like structure with multiple, concentric lipid bilayers separated by aqueous layers.[11] This structural difference is the primary determinant of their distinct properties.

From a stability perspective, MLVs generally exhibit greater structural integrity.[2][3] The multiple bilayers provide a more robust structure that is more resistant to osmotic pressure changes, making them suitable for applications involving osmotic gradients, such as certain drug delivery scenarios.[2][3] Unilamellar vesicles, particularly very large ones, can be less stable.[2]

Drug Encapsulation and Release

The differing structures of ULVs and MLVs directly impact their drug loading capacity and release kinetics.

  • Hydrophilic Drugs : ULVs, with their large, continuous aqueous core, are more efficient at encapsulating water-soluble drugs.[4]

  • Hydrophobic Drugs : MLVs offer a larger total lipid volume distributed across their multiple bilayers, making them superior for entrapping lipophilic drugs.[4]

The release of encapsulated drugs also follows different profiles. ULVs tend to exhibit a faster, often burst-like release, as the drug only needs to traverse a single membrane.[4] MLVs, on the other hand, provide a sustained-release profile because the drug must navigate through multiple lipid bilayers to be released.[5]

Experimental Protocols

Preparation of Multilamellar DMPG Vesicles (MLVs) by Thin-Film Hydration

This is a common and straightforward method for producing MLVs.

  • Lipid Film Formation : Dissolve a known quantity of DMPG lipid in a suitable organic solvent, such as chloroform, in a round-bottom flask.

  • Solvent Evaporation : Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a high vacuum for at least two hours to remove any residual solvent.

  • Hydration : Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of DMPG (23°C).

  • Vesicle Formation : Agitate the flask by vortexing or gentle shaking. This process hydrates the lipid film, causing it to swell and form MLVs. The resulting suspension will appear milky.

Preparation of Unilamellar DMPG Vesicles (LUVs) by Extrusion

This method is used to produce unilamellar vesicles of a defined size from a population of MLVs.

  • MLV Preparation : Prepare MLVs using the thin-film hydration method as described above.

  • Freeze-Thaw Cycles (Optional) : To improve the homogeneity of the MLV suspension and the subsequent extrusion process, subject the MLV suspension to several freeze-thaw cycles. This is done by alternately placing the sample in liquid nitrogen and a warm water bath.

  • Extrusion : Load the MLV suspension into a gas-tight syringe and place it in a mini-extruder device fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

  • Vesicle Sizing : Force the lipid suspension through the membrane by applying pressure to the syringe. This process is typically repeated an odd number of times (e.g., 11 or 21 times) to ensure a uniform size distribution of unilamellar vesicles. The resulting suspension should be translucent.[12]

Visualization of Key Concepts

G Comparative Workflow of ULV and MLV Preparation cluster_0 Common Initial Steps cluster_1 MLV Pathway cluster_2 ULV Pathway DMPG in Organic Solvent DMPG in Organic Solvent Thin Lipid Film Thin Lipid Film DMPG in Organic Solvent->Thin Lipid Film Solvent Evaporation Hydration with Aqueous Buffer Hydration with Aqueous Buffer Thin Lipid Film->Hydration with Aqueous Buffer Multilamellar Vesicles (MLVs) Multilamellar Vesicles (MLVs) Hydration with Aqueous Buffer->Multilamellar Vesicles (MLVs) Vortexing/Shaking Freeze-Thaw Cycles (Optional) Freeze-Thaw Cycles (Optional) Multilamellar Vesicles (MLVs)->Freeze-Thaw Cycles (Optional) Homogenization Multilamellar Vesicles (MLVs)->Freeze-Thaw Cycles (Optional) Extrusion Extrusion Freeze-Thaw Cycles (Optional)->Extrusion Homogenization Unilamellar Vesicles (ULVs) Unilamellar Vesicles (ULVs) Extrusion->Unilamellar Vesicles (ULVs) Sizing

Caption: Workflow for preparing MLVs and ULVs.

G Drug Loading in Unilamellar vs. Multilamellar Vesicles cluster_0 Unilamellar Vesicle (ULV) cluster_1 Multilamellar Vesicle (MLV) ULV Single Bilayer Aqueous_Core Large Aqueous Core MLV Multiple Bilayers Interlamellar_Space Small Aqueous Spaces Hydrophilic_Drug Hydrophilic Drug Hydrophilic_Drug->Aqueous_Core High Encapsulation Hydrophilic_Drug->Interlamellar_Space Low Encapsulation Hydrophobic_Drug Hydrophobic Drug Hydrophobic_Drug->ULV Low Encapsulation Hydrophobic_Drug->MLV High Encapsulation

Caption: Drug encapsulation efficiency in ULVs vs. MLVs.

Conclusion

The choice between unilamellar and multilamellar DMPG vesicles depends heavily on the specific application. For applications requiring high encapsulation of hydrophilic drugs and potentially a more rapid release, unilamellar vesicles are the preferred choice. Conversely, for sustained release applications or for the delivery of hydrophobic drugs, the more stable, multilamellar vesicles are generally more suitable. Careful consideration of these factors, along with the detailed experimental protocols provided, will enable researchers to select and prepare the optimal vesicle type for their drug delivery and research needs.

References

Navigating the Lipid Sea: A Comparative Guide to Validating Protein Orientation in DMPG Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise orientation of proteins within a lipid bilayer is paramount to deciphering their function, mechanism of action, and potential as therapeutic targets. This is particularly crucial in the context of dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) bilayers, which serve as a valuable model for negatively charged bacterial and mitochondrial membranes. This guide provides an objective comparison of key experimental techniques used to validate protein orientation in DMPG bilayers, supported by experimental data and detailed protocols.

The spatial arrangement of a membrane protein—its tilt, rotation, and immersion depth—directly influences its interaction with lipids, other proteins, and small molecules. Validating this orientation is a critical step in structural biology and drug discovery. Several biophysical techniques can provide this information, each with its own set of advantages and limitations. This guide will delve into five prominent methods: Solid-State Nuclear Magnetic Resonance (ssNMR), Atomic Force Microscopy (AFM), Fluorescence Spectroscopy, Neutron Diffraction (ND), and Oriented Circular Dichroism (OCD).

Comparative Analysis of Techniques

To facilitate a clear comparison, the following table summarizes the key performance indicators for each technique.

TechniquePrincipleResolutionSensitivitySample RequirementsKey Insights
Solid-State NMR (ssNMR) Measures nuclear spin interactions (dipolar couplings, chemical shift anisotropy) of isotopically labeled proteins in oriented bilayers.Atomic (Å)Low (mg of protein)Isotopically labeled protein (e.g., ¹⁵N, ¹³C), oriented bilayers on solid supports.Precise tilt and azimuthal angles, protein secondary and tertiary structure.[1][2][3]
Atomic Force Microscopy (AFM) Scans a sharp tip across the surface of a supported lipid bilayer to generate a topographical image.Nanometer (nm)High (single molecule)Protein reconstituted in a supported lipid bilayer on a flat substrate (e.g., mica).Protein dimensions, oligomeric state, and large-scale orientation changes.[4][5][6]
Fluorescence Spectroscopy Measures changes in the fluorescence properties (e.g., emission wavelength, anisotropy) of probes attached to the protein.Angstrom (Å) to Nanometer (nm)High (µg of protein)Fluorescently labeled protein, liposomes or supported bilayers.Immersion depth, tilt and rotation angles, protein-lipid interactions.[7][8][9]
Neutron Diffraction (ND) Measures the scattering of neutrons from the sample to determine the distribution of atoms.Angstrom (Å) to Nanometer (nm)Low (mg of protein)Deuterated lipids and/or protein, oriented multilayered samples.Location of protein components relative to the bilayer, bilayer structure perturbations.[10][11][12]
Oriented Circular Dichroism (OCD) Measures the differential absorption of circularly polarized light by oriented alpha-helical peptides/proteins.Secondary structure levelModerate (µg of protein)Oriented protein in planar lipid bilayers.Tilt angle of α-helices relative to the bilayer normal.[13][14]

Experimental Workflows and Logical Relationships

The general workflow for validating protein orientation involves several key stages, from sample preparation to data analysis. The specific steps vary depending on the chosen technique.

Experimental Workflow for Protein Orientation Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Protein Expression & Purification Protein Expression & Purification Protein Reconstitution Protein Reconstitution Protein Expression & Purification->Protein Reconstitution Liposome/Bilayer Formation Liposome/Bilayer Formation Liposome/Bilayer Formation->Protein Reconstitution Oriented Sample Prep Oriented Sample Prep Protein Reconstitution->Oriented Sample Prep For ssNMR, ND, OCD ssNMR Spectroscopy ssNMR Spectroscopy Protein Reconstitution->ssNMR Spectroscopy AFM Imaging AFM Imaging Protein Reconstitution->AFM Imaging Fluorescence Measurement Fluorescence Measurement Protein Reconstitution->Fluorescence Measurement Oriented Sample Prep->ssNMR Spectroscopy Neutron Diffraction Neutron Diffraction Oriented Sample Prep->Neutron Diffraction OCD Spectroscopy OCD Spectroscopy Oriented Sample Prep->OCD Spectroscopy Spectral Analysis Spectral Analysis ssNMR Spectroscopy->Spectral Analysis Image Processing Image Processing AFM Imaging->Image Processing Fluorescence Measurement->Spectral Analysis Neutron Diffraction->Spectral Analysis OCD Spectroscopy->Spectral Analysis Modeling & Calculation Modeling & Calculation Spectral Analysis->Modeling & Calculation Image Processing->Modeling & Calculation Orientation Determination Orientation Determination Modeling & Calculation->Orientation Determination

A generalized workflow for determining protein orientation in lipid bilayers.

Detailed Experimental Protocols

Below are detailed methodologies for each of the key experimental techniques discussed.

Solid-State Nuclear Magnetic Resonance (ssNMR)

ssNMR provides high-resolution structural information, including the precise orientation of proteins within lipid bilayers.[1][2][15]

1. Protein Expression and Isotopic Labeling:

  • Express the protein of interest in a suitable host (e.g., E. coli).

  • Grow the expression culture in a minimal medium supplemented with ¹⁵N-labeled ammonium (B1175870) chloride and/or ¹³C-labeled glucose to achieve uniform isotopic labeling.

  • Purify the labeled protein using standard chromatography techniques.

2. Proteoliposome Preparation:

  • Prepare a lipid mixture of DMPC and DMPG (e.g., 4:1 molar ratio) in a suitable buffer.[16]

  • Solubilize the lipids with a detergent (e.g., SDS or DDGly).[16]

  • Add the purified, labeled protein to the lipid-detergent mixture at a desired protein-to-lipid molar ratio (e.g., 1:200).[16]

  • Remove the detergent slowly via dialysis to allow for the formation of proteoliposomes.[17]

3. Oriented Sample Preparation:

  • Deposit the proteoliposome solution onto thin glass or mica plates.[18]

  • Slowly dehydrate the sample under controlled humidity to induce the fusion of vesicles and the formation of aligned lipid bilayers.

  • Rehydrate the sample to the desired water content.

  • Stack the plates and seal them in an NMR sample holder.

4. ssNMR Data Acquisition:

  • Monitor the alignment of the lipid bilayers using ³¹P NMR. A single, sharp peak indicates good alignment.[15]

  • Acquire 2D ¹H-¹⁵N PISEMA (Polarization Inversion Spin Exchange at the Magic Angle) or SAMPI4 spectra to measure the ¹H-¹⁵N dipolar couplings and ¹⁵N chemical shifts.[3][16]

5. Data Analysis:

  • Analyze the spectra to extract the orientation-dependent NMR parameters.

  • Use these parameters as restraints in structural modeling programs to calculate the tilt and azimuthal angles of the protein's secondary structural elements relative to the bilayer normal.

ssNMR_Workflow Isotopically Labeled Protein Isotopically Labeled Protein Reconstitution Reconstitution Isotopically Labeled Protein->Reconstitution DMPG Liposomes DMPG Liposomes DMPG Liposomes->Reconstitution Oriented Sample on Plates Oriented Sample on Plates Reconstitution->Oriented Sample on Plates ssNMR Spectroscopy ssNMR Spectroscopy Oriented Sample on Plates->ssNMR Spectroscopy Spectral Analysis Spectral Analysis ssNMR Spectroscopy->Spectral Analysis Orientation Calculation Orientation Calculation Spectral Analysis->Orientation Calculation

Workflow for ssNMR-based protein orientation determination.
Atomic Force Microscopy (AFM)

AFM is a powerful technique for visualizing the topography of supported lipid bilayers and the proteins embedded within them at the nanoscale.[4][5][6]

1. Substrate Preparation:

  • Cleave a fresh mica surface to obtain an atomically flat substrate.

2. Supported Lipid Bilayer (SLB) Formation:

  • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of DMPG or a DMPG-containing lipid mixture by sonication or extrusion.

  • Deposit the vesicle solution onto the mica substrate in the presence of a divalent cation (e.g., Ca²⁺) to induce vesicle fusion and the formation of a continuous SLB.[19]

  • Rinse the SLB thoroughly with buffer to remove unfused vesicles.

3. Protein Incorporation:

  • Solubilize the purified protein in a detergent solution.

  • Incubate the SLB with the protein-detergent solution. The detergent will create transient defects in the bilayer, allowing the protein to insert.[4]

  • Extensively rinse the sample to remove the detergent and non-inserted protein.

4. AFM Imaging:

  • Mount the sample in the AFM fluid cell.

  • Image the SLB in buffer using tapping mode to minimize sample damage.

  • Acquire high-resolution images of the protein within the bilayer.

5. Data Analysis:

  • Analyze the AFM images to measure the height of the protein protruding from the bilayer surface.

  • The height distribution can provide information about the orientation of the protein (e.g., N-terminus up vs. C-terminus up).

  • The lateral dimensions can be used to assess the oligomeric state of the protein.

AFM_Workflow Mica Substrate Mica Substrate SLB Formation SLB Formation Mica Substrate->SLB Formation DMPG Vesicles DMPG Vesicles DMPG Vesicles->SLB Formation Protein Incorporation Protein Incorporation SLB Formation->Protein Incorporation AFM Imaging AFM Imaging Protein Incorporation->AFM Imaging Topographical Analysis Topographical Analysis AFM Imaging->Topographical Analysis Orientation & Oligomerization Orientation & Oligomerization Topographical Analysis->Orientation & Oligomerization

Workflow for AFM-based protein orientation analysis.
Fluorescence Spectroscopy

This technique utilizes environmentally sensitive fluorescent probes to report on the local environment of specific residues within the protein, allowing for the determination of immersion depth and orientation.[7][8][9]

1. Protein Labeling:

  • Introduce single cysteine mutations at various positions along the protein sequence.

  • Label the cysteine residues with an environmentally sensitive fluorescent probe (e.g., AEDANS or BADAN).[7][9]

2. Proteoliposome Preparation:

  • Reconstitute the labeled protein into DMPG or DMPG-containing liposomes as described for ssNMR.

3. Fluorescence Measurements:

  • Measure the fluorescence emission spectrum of the labeled protein in the proteoliposomes.

  • Determine the wavelength of maximum emission (λ_max). The Stokes shift, which is related to the polarity of the probe's environment, can be calculated from the excitation and emission maxima.[7]

  • For anisotropy measurements, excite the sample with polarized light and measure the parallel and perpendicular components of the emitted light.

4. Data Analysis:

  • Correlate the λ_max or Stokes shift with the position of the label in the protein sequence. A sinusoidal pattern for an α-helix indicates its immersion depth and tilt.[7]

  • Model the fluorescence data assuming an ideal α-helical geometry to calculate the tilt and rotation angles of the helix.[8]

  • Fluorescence anisotropy can provide information on the rotational mobility of the protein, which is related to its orientation and interactions with the lipids.

Fluorescence_Workflow Fluorescently Labeled Protein Fluorescently Labeled Protein Reconstitution Reconstitution Fluorescently Labeled Protein->Reconstitution DMPG Liposomes DMPG Liposomes DMPG Liposomes->Reconstitution Fluorescence Spectroscopy Fluorescence Spectroscopy Reconstitution->Fluorescence Spectroscopy Stokes Shift / Anisotropy Analysis Stokes Shift / Anisotropy Analysis Fluorescence Spectroscopy->Stokes Shift / Anisotropy Analysis Depth & Orientation Modeling Depth & Orientation Modeling Stokes Shift / Anisotropy Analysis->Depth & Orientation Modeling

Workflow for fluorescence-based protein orientation studies.
Neutron Diffraction (ND)

Neutron diffraction is particularly useful for locating specific components within a complex assembly due to its ability to distinguish between hydrogen and deuterium.[10][11][12]

1. Sample Preparation:

  • Prepare proteoliposomes with deuterated DMPG to enhance the contrast between the lipid and the protein. Alternatively, specific residues in the protein can be deuterated.

  • Prepare oriented multilayer samples on a solid substrate as described for ssNMR.

2. Neutron Diffraction Data Collection:

  • Place the sample in a humidity- and temperature-controlled chamber.

  • Collect diffraction data at a neutron beamline. The experiment measures the intensity of scattered neutrons as a function of the scattering angle.[12]

  • Collect data at different H₂O/D₂O contrast ratios to aid in phase determination.[12]

3. Data Analysis:

  • Calculate the one-dimensional scattering length density profile along the axis perpendicular to the bilayer.

  • This profile reveals the distribution of different molecular groups (lipid headgroups, acyl chains, protein) within the unit cell.

  • By fitting the data with a structural model, the position and orientation of the protein relative to the lipid bilayer can be determined.

Neutron_Diffraction_Workflow Deuterated DMPG/Protein Deuterated DMPG/Protein Oriented Multilayers Oriented Multilayers Deuterated DMPG/Protein->Oriented Multilayers Neutron Diffraction Neutron Diffraction Oriented Multilayers->Neutron Diffraction Scattering Density Profile Scattering Density Profile Neutron Diffraction->Scattering Density Profile Structural Modeling Structural Modeling Scattering Density Profile->Structural Modeling

Workflow for neutron diffraction studies of protein orientation.
Oriented Circular Dichroism (OCD)

OCD is a rapid method for determining the tilt angle of α-helical domains of proteins in oriented lipid bilayers.[13][14]

1. Sample Preparation:

  • Prepare oriented samples of the protein reconstituted in DMPG bilayers on quartz slides, similar to the preparation for ssNMR.

2. OCD Data Collection:

  • Mount the sample in a CD spectrometer equipped for measuring solid samples.

  • Measure the CD spectrum with the incident light beam normal to the plane of the bilayers.

  • Rotate the sample and measure spectra at oblique incident angles.[14]

3. Data Analysis:

  • The shape and intensity of the CD spectrum, particularly the band around 208 nm for α-helices, are dependent on the orientation of the helix relative to the incident light.

  • By analyzing the changes in the CD spectrum as a function of the sample tilt, the average tilt angle of the α-helices with respect to the bilayer normal can be determined.[13]

OCD_Workflow Protein in Oriented DMPG Bilayers Protein in Oriented DMPG Bilayers OCD Spectroscopy at Multiple Angles OCD Spectroscopy at Multiple Angles Protein in Oriented DMPG Bilayers->OCD Spectroscopy at Multiple Angles Spectral Analysis Spectral Analysis OCD Spectroscopy at Multiple Angles->Spectral Analysis Helix Tilt Angle Calculation Helix Tilt Angle Calculation Spectral Analysis->Helix Tilt Angle Calculation

Workflow for Oriented Circular Dichroism analysis.

Conclusion

The choice of technique for validating protein orientation in DMPG bilayers depends on the specific research question, the nature of the protein, and the available resources. For atomic-level detail and precise angular information, solid-state NMR is the gold standard, albeit with significant sample preparation and instrumentation requirements. Atomic force microscopy provides valuable topographical information and is well-suited for studying larger-scale organization and oligomerization. Fluorescence spectroscopy offers a sensitive and versatile approach for determining immersion depth and orientation, particularly when combined with site-directed mutagenesis. Neutron diffraction provides unique insights into the overall disposition of the protein and its effect on the bilayer structure, especially when utilizing deuteration. Finally, oriented circular dichroism is a relatively rapid method for assessing the tilt of α-helical domains.

Often, a combination of these techniques provides the most comprehensive and robust understanding of a protein's orientation and its dynamic relationship with the DMPG bilayer. This integrated approach is crucial for advancing our knowledge of membrane protein function and for the rational design of novel therapeutics that target these essential cellular components.

References

A Researcher's Guide to Cross-Validation of DMPG Simulation Data with Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of simulated and experimental data for 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) lipid bilayers. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to facilitate the validation of molecular dynamics (MD) simulations against real-world experimental findings.

Molecular dynamics simulations are a powerful tool for investigating the behavior of lipid bilayers at an atomic level. However, the accuracy of these simulations hinges on the underlying force fields and simulation parameters. Cross-validation with experimental data is therefore a critical step in ensuring the reliability of simulation results. This guide focuses on DMPG, a common anionic phospholipid used in model membranes to study a variety of biological processes.

Data Presentation: A Side-by-Side Comparison

To offer a clear and concise overview, the following table summarizes key structural properties of DMPG bilayers obtained from both experimental measurements and molecular dynamics simulations. These parameters are crucial for validating the accuracy of computational models.

PropertyExperimental ValueSimulation ValueExperimental ConditionsSimulation Conditions
Area per Lipid (Ų) ~60 - 65[1][2]~57 - 65[3][4]Fluid phase (Lα), fully hydrated, varying temperaturesFluid phase (Lα), fully hydrated, various force fields (e.g., CHARMM, GROMACS), NPT ensemble
Bilayer Thickness (nm) 5.2 ± 0.1 (AFM)[5]~3.7 - 4.0Fluid phase (Lα), supported on micaFluid phase (Lα), fully hydrated
Deuterium (B1214612) Order Parameter (SCD) Varies along acyl chainVaries along acyl chainFluid phase (Lα), multilamellar vesiclesFluid phase (Lα), fully hydrated

Note: The experimental area per lipid for DMPG is not always directly reported but is a key parameter for validating simulation force fields. The cited range is based on values used for comparison in simulation studies.[1][2] Bilayer thickness can be defined in different ways (e.g., headgroup-to-headgroup distance, hydrocarbon thickness), leading to variations in reported values.

Experimental Protocols

Accurate experimental data is the bedrock of simulation validation. Below are detailed methodologies for key experiments used to characterize lipid bilayers.

Determining Area per Lipid and Bilayer Thickness using X-ray and Neutron Scattering

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for determining the structure of lipid bilayers.

1. Sample Preparation:

  • Unilamellar vesicles (ULVs) or multilamellar vesicles (MLVs) of DMPG are prepared by hydrating a dry lipid film with a buffer solution.

  • The suspension is then subjected to extrusion through polycarbonate membranes of a defined pore size to produce ULVs of a specific diameter.[6]

  • For SANS, contrast is enhanced by using deuterated water (D₂O) or deuterated lipids.[6]

2. Data Acquisition:

  • The vesicle suspension is placed in a sample holder and exposed to a collimated X-ray or neutron beam.

  • The scattered radiation is detected by a 2D detector, generating a scattering pattern.[7][8]

3. Data Analysis:

  • The 1D scattering profile (intensity vs. scattering vector, q) is obtained by radially averaging the 2D pattern.

  • The data is then fitted to a model of the bilayer electron density (for SAXS) or scattering length density (for SANS) profile.[7][8]

  • From this profile, key parameters such as the headgroup-to-headgroup distance (a measure of bilayer thickness) and the area per lipid can be extracted.[1][7]

Measuring Bilayer Thickness using Atomic Force Microscopy (AFM)

AFM provides a direct visualization of the supported lipid bilayer surface and allows for precise thickness measurements.

1. Sample Preparation:

  • A supported lipid bilayer is formed on a flat substrate, typically mica, by vesicle fusion. A droplet of the DMPG vesicle suspension is incubated on the freshly cleaved mica surface.[5][9][10]

2. Imaging:

  • The AFM tip scans the surface of the bilayer in liquid, generating a topographical image.

  • To measure thickness, a defect or "hole" in the bilayer is located, exposing the underlying substrate.[5][9]

3. Measurement:

  • A height profile is taken across the edge of the defect.

  • The vertical distance between the surface of the bilayer and the substrate corresponds to the bilayer thickness.[5][9]

Determining Acyl Chain Order using Deuterium NMR (²H-NMR)

Deuterium NMR spectroscopy is the gold standard for measuring the orientational order of lipid acyl chains.

1. Sample Preparation:

  • DMPG lipids specifically deuterated at different positions along the acyl chains are required.[11][12]

  • Multilamellar vesicles are prepared by hydrating the deuterated lipid powder.[13]

2. Data Acquisition:

  • The sample is placed in an NMR spectrometer.

  • A quadrupolar echo pulse sequence is typically used to acquire the deuterium NMR spectrum.[14]

3. Data Analysis:

  • The spectrum for each deuterated position consists of a Pake doublet, and the separation between the two peaks is the quadrupolar splitting (ΔνQ).[11]

  • The deuterium order parameter (SCD) for that carbon position is calculated from the quadrupolar splitting using the following equation: SCD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond.[15]

  • A profile of SCD versus the carbon position along the acyl chain provides detailed information about the conformational order within the bilayer.[13][16]

Visualization of the Cross-Validation Workflow

The process of cross-validating simulation data with experimental results can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.

CrossValidationWorkflow cluster_experiment Experimental Arm cluster_simulation Simulation Arm exp_protocol Define Experimental Protocol sample_prep Sample Preparation exp_protocol->sample_prep exp_measurement Perform Measurement (e.g., SAXS, AFM, NMR) sample_prep->exp_measurement exp_data Analyze Raw Data exp_measurement->exp_data exp_results Extract Experimental Parameters (Area, Thickness, Order) exp_data->exp_results comparison Compare Results exp_results->comparison sim_setup Set Up Simulation System (Force Field, Box Size, etc.) md_run Run Molecular Dynamics Simulation sim_setup->md_run trajectory_analysis Analyze Trajectory md_run->trajectory_analysis sim_results Calculate Simulated Parameters (Area, Thickness, Order) trajectory_analysis->sim_results sim_results->comparison validation Validate Simulation comparison->validation Agreement refinement Refine Simulation Parameters/Force Field comparison->refinement Discrepancy refinement->sim_setup

References

A Comparative Guide to Drug Release Profiles from DMPG and DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drug release profiles from liposomes formulated with 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). The selection of lipid composition is a critical factor in designing effective liposomal drug delivery systems, directly influencing the stability, encapsulation efficiency, and, most importantly, the rate of drug release. This document summarizes key performance differences supported by experimental data, details common experimental protocols, and provides visual representations of the underlying principles and workflows.

Executive Summary

Liposomes formulated with DSPC are characterized by their high phase transition temperature (T_m_ ≈ 55°C), which results in a rigid, gel-like membrane at physiological temperature (37°C). This rigidity leads to slower, more sustained drug release and lower drug leakage, making DSPC an excellent choice for long-acting drug formulations.[1][2]

In contrast, DMPG is an anionic phospholipid with a lower phase transition temperature (T_m_ ≈ 23°C). The inclusion of DMPG in a liposomal formulation imparts a negative surface charge, which can influence stability and interaction with biological systems. While data is more limited compared to DSPC, some studies suggest that the presence of DMPG can lead to a faster drug release or increased leakage compared to neutral liposomes, potentially due to electrostatic repulsion within the bilayer or alterations in membrane packing.

Comparative Analysis of Drug Release Profiles

The drug release kinetics from liposomes are influenced by several factors, including the physicochemical properties of the encapsulated drug, the lipid composition, temperature, and the surrounding environment. The following tables summarize quantitative data from various studies, highlighting the distinct release profiles of DMPG and DSPC-based liposomes.

Table 1: Drug Release from DSPC-based Liposomes
Encapsulated DrugLiposome (B1194612) CompositionRelease Conditions% Drug Released (Time)Key FindingCitation
Aquated CisplatinDSPCPBS (pH 7.2), 37°C~2% (72 h)DSPC liposomes exhibited the slowest drug release compared to DMPC and DPPC formulations.[3]
InulinDSPC:CholesterolPBS, 37°C~14.8% (48 h)DSPC liposomes showed the greatest drug retention over 48 hours.[2]
FluorophoreDSPC-containing37°C~45% (4 weeks)DSPC liposomes were substantially more stable than DPPC liposomes.[4]
Paclitaxel (B517696)PEGylated DSPCSerum, pH 7.2<10% (7 days)Minimal basal release at physiological pH.[5]
DoxorubicinDPPC:DSPC:DSPE-PEGHuman Plasma, 42°C~80% (few seconds)Rapid release from thermosensitive liposomes above phase transition temperature.[6]
Table 2: Drug Release from DMPG-based Liposomes
Encapsulated DrugLiposome CompositionRelease Conditions% Drug Released (Time)Key FindingCitation
Cisplatin AnalogueDMPC:DMPG (7:3)Not specified25.9% (6 h)The presence of DMPG resulted in a slightly increased drug leakage compared with liposomes composed of DMPC alone.
PaclitaxelDPPC:DMPGNot specifiedNot specifiedLiposomal formulation of paclitaxel in DPPC:DMPG improved cytotoxic effects compared to conventional paclitaxel.[7]
Anionic CompoundsPG:PC:CholesterolJ774 cellsNot specifiedFluid anionic liposomes showed faster release of contents compared to the retention of the lipid membrane marker.[8]

Key Factors Influencing Drug Release

Several critical factors inherent to the lipid composition and the surrounding environment govern the rate and extent of drug release from liposomes.

Lipid Bilayer Rigidity and Phase Transition Temperature (T_m_)

The primary determinant of drug retention is the physical state of the lipid bilayer.

  • DSPC: With a high T_m_ of approximately 55°C, DSPC bilayers are in a highly ordered, rigid "gel" state at physiological temperature (37°C). This crystalline-like packing minimizes the passive diffusion of encapsulated drugs across the membrane, resulting in low leakage and sustained release.[1][2]

  • DMPG: Having a T_m_ of about 23°C, DMPG bilayers are in a more fluid, "liquid-crystalline" state at physiological temperature. This increased fluidity can lead to higher membrane permeability and consequently, a faster rate of drug release compared to high-T_m_ lipids like DSPC.

Electrostatic Interactions

The anionic nature of DMPG introduces electrostatic considerations that are absent in the zwitterionic DSPC.

  • DMPG: The negatively charged phosphoglycerol headgroups can lead to electrostatic repulsion between adjacent lipid molecules, potentially increasing the intermolecular space and facilitating drug leakage. Furthermore, the charge can influence the interaction of the liposome with the encapsulated drug, especially if the drug is charged, and with components of the biological milieu.

Drug Properties

The physicochemical properties of the drug itself play a crucial role:

  • Hydrophilicity/Lipophilicity: Lipophilic drugs entrapped within the lipid bilayer will have different release kinetics compared to hydrophilic drugs encapsulated in the aqueous core.

  • Molecular Weight: Larger molecules generally diffuse more slowly across the lipid bilayer.

Experimental Protocols

Standardized methods are crucial for the reproducible preparation and characterization of liposomes and their drug release profiles.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration technique is a widely used method for preparing liposomes.

G cluster_0 Thin-Film Hydration Workflow A 1. Lipid Dissolution DSPC or DMPG and other lipids are dissolved in an organic solvent (e.g., chloroform/methanol). B 2. Film Formation The organic solvent is evaporated under reduced pressure, leaving a thin lipid film on the flask wall. A->B Rotary Evaporation C 3. Hydration The lipid film is hydrated with an aqueous buffer (containing the drug for passive loading) above the lipid's Tm. B->C Addition of Aqueous Phase D 4. Vesicle Formation Vortexing or agitation of the hydrated film results in the formation of multilamellar vesicles (MLVs). C->D Mechanical Agitation E 5. Size Reduction (Extrusion) The MLV suspension is repeatedly passed through polycarbonate membranes of a defined pore size to form unilamellar vesicles of a specific size. D->E Extrusion

Caption: Workflow for liposome preparation by the thin-film hydration method.

In Vitro Drug Release Assay: Dialysis Method

The dialysis method is commonly employed to assess the in vitro release kinetics of a drug from a liposomal formulation.

G cluster_1 Dialysis-Based Drug Release Assay Start 1. Preparation Drug-loaded liposome suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO). Setup 2. Immersion The dialysis bag is immersed in a larger volume of release medium (e.g., PBS) with constant stirring at 37°C. Start->Setup Sampling 3. Sampling At predetermined time intervals, aliquots are withdrawn from the release medium. Setup->Sampling Analysis 4. Quantification The concentration of the released drug in the aliquots is measured using a suitable analytical method (e.g., HPLC, UV-Vis). Sampling->Analysis Replenish Replacement An equal volume of fresh release medium is added to maintain sink conditions. Sampling->Replenish Replenish->Setup

Caption: Experimental workflow for the in vitro drug release assay using the dialysis method.

Logical Relationships in Liposome Design for Controlled Release

The choice between DMPG and DSPC for a liposomal formulation depends on the desired drug release profile, which is a function of the lipid's intrinsic properties.

G cluster_2 Lipid Properties and Drug Release cluster_DSPC DSPC cluster_DMPG DMPG DSPC_Tm High T_m (~55°C) DSPC_State Gel State at 37°C DSPC_Tm->DSPC_State DSPC_Membrane Rigid, Ordered Membrane DSPC_State->DSPC_Membrane DSPC_Release Slow, Sustained Release DSPC_Membrane->DSPC_Release DMPG_Tm Low T_m (~23°C) DMPG_State Liquid-Crystalline State at 37°C DMPG_Tm->DMPG_State DMPG_Membrane Fluid, Disordered Membrane DMPG_State->DMPG_Membrane DMPG_Release Faster Release / Potential Leakage DMPG_Membrane->DMPG_Release DMPG_Charge Anionic Charge DMPG_Charge->DMPG_Release Electrostatic Repulsion

Caption: Relationship between lipid properties and drug release characteristics for DSPC and DMPG.

Conclusion

The choice between DMPG and DSPC in liposomal formulations has a profound impact on the drug release profile. DSPC, with its high phase transition temperature, provides a stable, rigid bilayer that is well-suited for sustained and controlled drug delivery, minimizing premature leakage. DMPG, being an anionic lipid with a lower phase transition temperature, results in a more fluid membrane at physiological temperatures, which may lead to faster drug release. The negative charge of DMPG can also be leveraged for specific targeting or to influence interactions with biological systems, but it may also contribute to increased membrane permeability.

For researchers and drug development professionals, the selection of DSPC is indicated when the therapeutic goal is to achieve a long-circulating formulation with a slow and predictable release rate. DMPG may be considered when a more rapid release is desired or when the anionic surface charge is advantageous for the intended application, though careful consideration must be given to the potential for increased drug leakage. The optimal formulation will ultimately depend on the specific therapeutic agent, the target site, and the desired pharmacokinetic profile.

References

A Researcher's Guide to Purity Assessment: Synthetic DMPG vs. Natural Phosphatidylglycerol Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice between synthetically derived 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) and natural extracts rich in phosphatidylglycerols (PGs) is a critical decision that hinges on the specific requirements of their application. This guide provides an objective comparison of these two sources, focusing on purity, and outlines the experimental data and protocols necessary for their assessment.

The primary distinction lies in the molecular homogeneity and purity. Synthetic DMPG offers a highly pure, single molecular species, whereas natural extracts contain a heterogeneous mixture of PGs with varying fatty acid chains. This fundamental difference has significant implications for experimental reproducibility and the interpretation of results.

Comparing Synthetic DMPG and Natural PG Extracts
FeatureSynthetic DMPGNatural PG Extracts
Composition Homogeneous; single molecular species (14:0 acyl chains)Heterogeneous; mixture of PGs with various fatty acid chains (e.g., 16:0, 18:1, 18:2)[1][2]
Purity High purity (>99% typical)Variable purity; contains other phospholipids (B1166683) (e.g., PC, PE, PI) and lipids[2]
Consistency High batch-to-batch consistencyComposition can vary depending on the natural source (e.g., soy, egg yolk) and extraction process[2][3]
Potential Impurities Residual solvents, catalysts, stereochemical impurities[4]Other lipids, proteins, viral contaminants (in animal-derived sources), oxidation products[2][4]
Cost Generally higherGenerally lower
Regulatory Well-defined for pharmaceutical useMay require more extensive characterization for regulatory approval[3]
The Impact of Purity on Research Applications

The choice between synthetic and natural PGs can significantly influence research outcomes.

  • Drug Delivery: In liposomal drug formulations, the well-defined nature of synthetic DMPG ensures consistent particle size, stability, and drug release profiles. The heterogeneity of natural extracts can lead to variability in these critical parameters.

  • Membrane Biophysics: For studies on lipid-protein interactions or membrane phase behavior, the single, defined structure of synthetic DMPG allows for more precise and reproducible measurements.[5] The mixture of acyl chains in natural extracts can complicate the interpretation of experimental data.

  • Cell Culture: While natural extracts may mimic the complexity of biological membranes, the presence of impurities can introduce unintended biological effects. For instance, different fatty acid compositions in natural PGs can variably influence cell proliferation and differentiation.[1]

Experimental Protocols for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive purity assessment of both synthetic DMPG and natural PG extracts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying lipid species.

  • Principle: This method separates lipids based on their polarity. A normal-phase column is typically used to separate different phospholipid classes, while a reverse-phase column can separate individual molecular species based on their fatty acid composition.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal lipid detection.

    • UV detector if the lipids contain chromophores.

  • Sample Preparation:

    • Accurately weigh and dissolve the lipid sample in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Filter the sample through a 0.22 µm PTFE filter before injection.

  • Data Analysis: The purity is determined by calculating the peak area of the primary component relative to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS)

MS is a powerful tool for identifying the molecular weight of lipids and confirming their structure.

  • Principle: This technique ionizes lipid molecules and separates them based on their mass-to-charge ratio, providing precise molecular weight information and fragmentation patterns for structural elucidation.

  • Instrumentation:

    • Mass spectrometer (e.g., Quadrupole Time-of-Flight, Orbitrap) coupled to an HPLC system (LC-MS) or for direct infusion.

  • Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent compatible with the ionization source.

  • Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of DMPG. The presence of other peaks may indicate impurities. Fragmentation analysis (MS/MS) can confirm the identity of the headgroup and fatty acid chains.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of lipid purity.

  • Principle: Lipids are separated on a silica-coated plate based on their polarity by a mobile phase.

  • Procedure:

    • Spot the dissolved lipid sample onto a TLC plate.

    • Develop the plate in a chamber containing an appropriate solvent system (e.g., chloroform/methanol/water).

    • Visualize the separated spots using a suitable staining reagent (e.g., primuline (B81338) spray, iodine vapor).

  • Data Analysis: The presence of a single spot indicates high purity. Multiple spots suggest the presence of impurities or different lipid classes.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the typical workflow for assessing the purity of a lipid sample.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Conclusion start Lipid Sample (Synthetic or Natural) dissolve Dissolution in Organic Solvent start->dissolve filter Filtration dissolve->filter tlc TLC (Qualitative) filter->tlc hplc HPLC (Quantitative) filter->hplc ms Mass Spectrometry (Identification) filter->ms qual_purity Qualitative Purity tlc->qual_purity quant_purity Quantitative Purity hplc->quant_purity id_confirm Identity Confirmation ms->id_confirm final_assessment Final Purity Assessment qual_purity->final_assessment quant_purity->final_assessment id_confirm->final_assessment

Caption: Workflow for Lipid Purity Assessment.

Logical Comparison of Synthetic vs. Natural DMPG

The decision-making process for selecting between synthetic and natural PG sources can be visualized as follows:

Synthetic_vs_Natural_Decision cluster_criteria Key Selection Criteria cluster_choice Recommended Source start Application Requirement high_purity High Purity & Reproducibility Needed? start->high_purity cost_sensitive Cost-Sensitive Application? high_purity->cost_sensitive No synthetic Synthetic DMPG high_purity->synthetic Yes biomimicry Biological Complexity (Biomimicry) Desired? cost_sensitive->biomimicry No natural Natural PG Extract cost_sensitive->natural Yes biomimicry->synthetic No biomimicry->natural Yes end

Caption: Decision Tree for DMPG Source Selection.

References

Safety Operating Guide

Proper Disposal of Dimyristoyl Phosphatidylglycerol (DMPG): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Dimyristoyl phosphatidylglycerol (DMPG), a common phospholipid used in research and development. While DMPG is not universally classified as a hazardous waste, its disposal requires careful consideration of its physical state, potential contaminants, and adherence to local and institutional regulations.

I. Hazard Identification and Safety Precautions

Dimyristoyl phosphatidylglycerol (DMPG) is classified as a substance that can cause acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn during handling and disposal.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Respiratory Use only in a well-ventilated area.[1] If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[2]
Lab Coat Standard laboratory coat
II. Step-by-Step Disposal Protocol

The appropriate disposal method for DMPG is contingent on its form (solid powder or solution) and whether it is contaminated with hazardous materials. The overriding principle is to adhere to your institution's specific waste disposal guidelines and local regulations.[1][3]

Step 1: Waste Identification and Segregation

  • Uncontaminated DMPG: If the DMPG is in its pure form (solid or dissolved in a non-hazardous solvent like water or a buffer solution), it can generally be treated as non-hazardous chemical waste.[4][5]

  • Contaminated DMPG: If the DMPG is mixed with hazardous substances (e.g., organic solvents, other hazardous chemicals), the entire mixture must be treated as hazardous waste.[6]

  • Segregation: Always segregate DMPG waste from other waste streams to prevent accidental mixing and ensure proper disposal.[7]

Step 2: Preparing for Disposal

  • Solid DMPG Waste:

    • Carefully sweep or scoop the solid DMPG, avoiding dust generation.[8]

    • Place the solid waste into a clearly labeled, leak-proof container.[7]

  • DMPG Solutions:

    • Aqueous Solutions: Non-hazardous, water-based solutions of DMPG may be eligible for drain disposal in some municipalities, provided the pH is neutral and the concentration is low. However, you must first consult and obtain approval from your institution's Environmental Health and Safety (EHS) office. [5][9] Unauthorized drain disposal can lead to significant environmental and regulatory consequences.

    • Solutions with Organic Solvents: Solutions of DMPG in organic solvents (e.g., chloroform) must be disposed of as hazardous chemical waste.[3] Collect these solutions in a designated, properly labeled, and sealed waste container.

Step 3: Labeling and Storage

  • All waste containers must be clearly labeled with the full chemical name ("Dimyristoyl phosphatidylglycerol") and indicate if it is mixed with other substances.[6]

  • Store the waste container in a designated, secure area away from incompatible materials while awaiting pickup by your institution's hazardous waste management service.[8]

Step 4: Final Disposal

  • Non-Hazardous Waste: Even if classified as non-hazardous, do not dispose of solid DMPG in the regular trash unless explicitly permitted by your institution's EHS guidelines.[5] Many institutions require that all chemical waste, regardless of hazard classification, be collected by their waste management group to avoid alarming custodial staff and to ensure proper final disposal.[5]

  • Hazardous Waste: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.

Decision-Making Workflow for DMPG Disposal

The following diagram outlines the logical steps to determine the correct disposal procedure for DMPG waste.

DMPG_Disposal_Workflow start Start: DMPG Waste Generated check_contamination Is the DMPG waste mixed with any hazardous substances? start->check_contamination hazardous_waste Treat as Hazardous Waste check_contamination->hazardous_waste Yes check_form What is the physical form of the non-hazardous DMPG waste? check_contamination->check_form No waste_pickup Arrange for pickup by Institutional Hazardous Waste Management. hazardous_waste->waste_pickup solid_waste Solid Powder check_form->solid_waste Solid liquid_waste Aqueous Solution check_form->liquid_waste Aqueous Solution package_solid Package in a labeled, sealed container. solid_waste->package_solid consult_ehs_drain Consult and obtain approval from Institutional EHS for drain disposal. liquid_waste->consult_ehs_drain package_solid->waste_pickup drain_approved Is drain disposal approved? consult_ehs_drain->drain_approved drain_disposal Dispose down the drain with copious amounts of water. drain_approved->drain_disposal Yes collect_liquid Collect in a labeled, sealed container for chemical waste pickup. drain_approved->collect_liquid No end End: Proper Disposal Complete drain_disposal->end collect_liquid->waste_pickup waste_pickup->end

Caption: Decision workflow for the proper disposal of DMPG.

Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific safety and disposal protocols, as well as local, state, and federal regulations, to ensure full compliance.

References

Personal protective equipment for handling Dimyristoyl phosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Dimyristoyl phosphatidylglycerol (DMPG). The following procedures ensure safe handling, operation, and disposal of this substance in a laboratory setting.

While Dimyristoyl phosphatidylglycerol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment. The primary concern when handling the powdered form of this substance is the potential for inhalation.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Dimyristoyl phosphatidylglycerol in its powdered form.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1 approvedProtects eyes from airborne particles.
Hand Protection Disposable GlovesNitrile or LatexPrevents direct skin contact.
Respiratory Protection Dust MaskN95 (US) or equivalentMinimizes inhalation of fine particles.
Body Protection Laboratory CoatStandardProtects clothing and skin from spills.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential for the safe handling of Dimyristoyl phosphatidylglycerol. This involves careful preparation, handling, and post-handling procedures to maintain a safe and clean laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (e.g., fume hood, ventilated bench) gather_ppe Assemble Required PPE (Gloves, Lab Coat, Safety Glasses, N95 Mask) prep_area->gather_ppe gather_materials Gather Materials (DMPG, Spatula, Weighing Boat, Solvents) gather_ppe->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe weigh_dmpg Carefully Weigh DMPG (Minimize dust creation) don_ppe->weigh_dmpg dissolve_dmpg Dissolve or Use DMPG as per Protocol weigh_dmpg->dissolve_dmpg clean_area Clean Work Area (Wipe surfaces with appropriate solvent) dissolve_dmpg->clean_area dispose_waste Segregate and Dispose of Waste clean_area->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling Dimyristoyl Phosphatidylglycerol.

Disposal Plan

Proper disposal of Dimyristoyl phosphatidylglycerol and associated waste is critical to maintain laboratory safety and environmental compliance.

Waste Segregation:

  • Non-Contaminated Waste: Unused, pure Dimyristoyl phosphatidylglycerol is not considered hazardous waste. However, it should not be disposed of down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Waste: If Dimyristoyl phosphatidylglycerol is mixed with hazardous substances, it must be treated as hazardous waste. The disposal protocol for the hazardous component(s) in the mixture should be followed.

  • Contaminated PPE: Used gloves, masks, and other disposable PPE should be considered contaminated and disposed of in the appropriate laboratory waste stream.

Disposal Procedures:

  • Consult Institutional Guidelines: Always consult your institution's EHS office for specific disposal procedures.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed container.

    • For solutions, use a compatible, sealed waste container.

  • Labeling:

    • Clearly label all waste containers with their contents, including the full chemical name ("Dimyristoyl phosphatidylglycerol") and any solvents or other chemicals present.

  • Empty Containers:

    • Original containers of Dimyristoyl phosphatidylglycerol should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, deface the label and dispose of the empty container according to institutional guidelines, which may include recycling or disposal in regular trash.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.